Dibenzyl malonate
Description
Properties
IUPAC Name |
dibenzyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-16(20-12-14-7-3-1-4-8-14)11-17(19)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFCSKVXWRJEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164478 | |
| Record name | Dibenzyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |
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Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15014-25-2 | |
| Record name | Dibenzyl malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15014-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibenzyl malonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15014-25-2 | |
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| Record name | Dibenzyl malonate | |
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| Record name | Dibenzyl malonate | |
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Foundational & Exploratory
Dibenzyl malonate CAS number and properties
An In-Depth Technical Guide to Dibenzyl Malonate
This compound (CAS No. 15014-25-2) is a diester of malonic acid and benzyl alcohol, widely utilized in organic synthesis as a versatile building block.[1] Its chemical structure features a central methylene group flanked by two benzyloxycarbonyl groups. This arrangement confers unique reactivity, making it a valuable reagent for researchers, particularly in the fields of medicinal chemistry and drug development. The benzyl ester groups offer stability and can be selectively removed under mild conditions, such as hydrogenolysis, which is a key advantage in the synthesis of complex molecules.[1]
Core Properties and Identification
This compound is identified by the CAS number 15014-25-2.[1][2][3] Its fundamental properties are summarized below, providing essential data for laboratory and research applications.
| Identifier | Value | Reference |
| CAS Number | 15014-25-2 | [1][2][3] |
| Molecular Formula | C₁₇H₁₆O₄ | [1][4][5] |
| Molecular Weight | 284.31 g/mol | [1][2][4] |
| Linear Formula | CH₂(CO₂CH₂C₆H₅)₂ | [2] |
| InChI Key | RYFCSKVXWRJEOB-UHFFFAOYSA-N | [1][5] |
| EC Number | 239-099-2 | [2][3] |
| Beilstein/REAXYS | 1998264 | [2][5] |
| Physical & Chemical Properties | Value | Reference |
| Appearance | Clear, colorless to light yellow liquid | [3][5][6] |
| Boiling Point | 188 °C at 0.2 mmHg | [1][3][5][6] |
| Density | 1.137 g/mL at 25 °C | [1][3][5][6] |
| Refractive Index (n²⁰/D) | 1.546 | [3][5][6] |
| Flash Point | >230 °F (>110 °C) | [3][5] |
| Water Solubility | Sparingly soluble | [3][5][6] |
| Solvent Miscibility | Miscible in all proportions with ether and alcohol | [3][5][6] |
| pKa | 11.65 ± 0.46 (Predicted) | [3][5][6] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the esterification of malonic acid with benzyl alcohol or the reaction of malonic acid with benzyl bromide in the presence of a base.[1]
General Experimental Protocol for Synthesis
A common laboratory-scale synthesis involves the reaction of a malonate salt with an appropriate benzyl halide. While specific conditions may vary, a general procedure is outlined below.
-
Reaction Setup : A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents : Malonic acid is dissolved in a suitable solvent, and a base (e.g., sodium ethoxide, potassium carbonate) is added to deprotonate the carboxylic acid groups.
-
Addition of Benzylating Agent : Benzyl bromide or benzyl chloride is added to the reaction mixture.
-
Reaction Conditions : The mixture is heated to reflux and stirred for several hours to ensure the reaction goes to completion.
-
Work-up : After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or toluene.
-
Purification : The organic layer is washed with an aqueous solution of sodium bicarbonate and then with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3][5][6] The crude product is then purified by high-vacuum distillation to yield pure this compound.[3][5][6]
Chemical Reactivity and Mechanism of Action
The utility of this compound in organic synthesis stems from the reactivity of the α-carbon (the methylene group). The two adjacent electron-withdrawing ester groups increase the acidity of the C-H bonds, allowing for easy deprotonation by a base to form a stable enolate. This enolate acts as a potent nucleophile in a variety of chemical transformations.[1]
Key reactions involving this compound include:
-
Alkylation and Acylation : The enolate readily reacts with alkyl halides or acyl halides.
-
Knoevenagel Condensation : It undergoes condensation with aldehydes and ketones to form α,β-unsaturated compounds.[3][5][6] For instance, it was used to prepare benzyl umbelliferone-3-carboxylate via condensation with 2,4-dihydroxybenzaldehyde.[3][5][6]
-
Michael Addition : It can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.[1]
-
Asymmetric Synthesis : It is employed in enantioselective reactions, such as in the presence of chiral catalysts, to produce chiral molecules with high enantioselectivity.[1][3][5][6]
The benzyl ester groups are typically removed in the final stages of a synthesis via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl-oxygen bond to yield the corresponding carboxylic acid and toluene. This deprotection step is often followed by decarboxylation if a monosubstituted acetic acid is the desired product.[1]
Applications in Drug Development
This compound is a key starting material or intermediate in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs). Its role as a C2 synthon is critical for building molecular frameworks.
-
Precursor Synthesis : It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] For example, it has been used in the preparation of tetraethyl 3,3-bis(benzyloxycarbonyl)propylene bisphosphonate.[3][6]
-
Heterocyclic Chemistry : The reactivity of malonates is fundamental to the synthesis of various heterocyclic systems, such as barbiturates and pyridopyrimidines, which are common scaffolds in drug molecules.[7]
-
Enantioselective Synthesis : Its use in asymmetric reactions allows for the synthesis of chiral drugs, where specific stereoisomers are required for therapeutic activity.[1]
Safety and Handling
Appropriate safety precautions must be taken when handling this compound. It is crucial to consult the Safety Data Sheet (SDS) before use.[8]
| Hazard Information | Precautionary Measures |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Handling | Use in a well-ventilated area.[9] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][6] Recommended storage is at room temperature.[3][5][6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses, and a vapor respirator as needed.[9] |
| Spill Response | Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9] |
References
- 1. This compound | 15014-25-2 | Benchchem [benchchem.com]
- 2. This compound 15014-25-2 [sigmaaldrich.com]
- 3. This compound CAS#: 15014-25-2 [m.chemicalbook.com]
- 4. This compound | C17H16O4 | CID 84754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 15014-25-2 [chemicalbook.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
A Technical Guide to Dibenzyl Malonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl malonate is a key organic compound utilized extensively as a building block in complex organic syntheses. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a survey of its significant applications in medicinal chemistry and drug development. Particular emphasis is placed on its role in forming carbon-carbon bonds and its utility as a precursor for various pharmacologically active molecules.
Core Properties of this compound
This compound, also known as propanedioic acid, bis(phenylmethyl) ester, is a diester of malonic acid and benzyl alcohol.[1][2] Its core characteristics are summarized below.
Molecular Identity and Physical Properties
The fundamental molecular and physical data for this compound are presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₇H₁₆O₄ | [1][2][3][4] |
| Molecular Weight | 284.31 g/mol | [2][3][4][5] |
| CAS Number | 15014-25-2 | [1][2][3][5] |
| Appearance | Clear, colorless to yellowish liquid | [6][7] |
| Density | 1.137 g/mL at 25 °C | [2][6][7][8] |
| Boiling Point | 188 °C at 0.2 mmHg | [6][7][8] |
| Flash Point | >110 °C (>230 °F) | [5][8] |
| Refractive Index | n20/D 1.546 | [2][6][7][8] |
| Solubility | Sparingly soluble in water; miscible with ether and alcohol. | [2][6][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of this compound's structure and purity. Key spectral data are summarized in Table 2.
| Spectroscopic Technique | Key Peaks/Shifts (ppm or cm⁻¹) |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 10H, Ar-H), δ ~5.1 (s, 4H, -OCH₂-), δ ~3.4 (s, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~166 (C=O), δ ~135 (Ar-C), δ ~128 (Ar-CH), δ ~67 (-OCH₂-), δ ~41 (-CH₂-) |
| FT-IR (neat) | ~3030 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1150 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (EI) | m/z 284 (M+), 91 (C₇H₇⁺, tropylium ion - base peak) |
Synthesis and Purification Protocols
The synthesis of this compound is typically achieved through the esterification of malonic acid with benzyl alcohol or the alkylation of malonate esters.
Experimental Protocol: Synthesis via Esterification
A common method for preparing this compound involves the direct esterification of malonic acid with benzyl alcohol, often catalyzed by an acid.
Materials:
-
Malonic acid
-
Benzyl alcohol
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine malonic acid (1 equivalent), benzyl alcohol (2.2 equivalents), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux, and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Vacuum Distillation
Due to its high boiling point, this compound is purified by vacuum distillation to prevent thermal decomposition.[9][10]
Apparatus:
-
Short-path distillation apparatus
-
Heating mantle with magnetic stirring
-
Vacuum pump
-
Cold trap
Procedure:
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Gradually apply vacuum to the system. A cold trap should be used to protect the pump.
-
Once a stable vacuum is achieved (e.g., <1 mmHg), begin heating the flask with stirring.
-
Collect the fraction that distills at the appropriate temperature for the given pressure (e.g., ~188 °C at 0.2 mmHg).[6][7][8]
-
Discard the forerun and the high-boiling residue to obtain the purified this compound.
Applications in Organic Synthesis and Drug Development
This compound serves as a versatile precursor in the synthesis of a wide range of organic molecules, including pharmaceuticals.
Knoevenagel Condensation
This compound is an active methylene compound that readily undergoes Knoevenagel condensation with aldehydes and ketones. This reaction is a fundamental C-C bond-forming reaction used to synthesize substituted alkenes, which are precursors to various compounds, including coumarins.[6][11] For instance, it can be used in the preparation of benzyl umbelliferone-3-carboxylate via condensation with 2,4-dihydroxybenzaldehyde.[6][7]
Synthesis of Barbiturates
Malonic esters are foundational in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[12][13][14] The general synthesis involves the condensation of a disubstituted malonic ester with urea. While diethyl malonate is commonly cited, the principles apply to this compound, where the benzyl groups would be removed in a subsequent step.
Enantioselective Michael Additions
This compound can be employed as a nucleophile in enantioselective Michael additions to α,β-unsaturated compounds.[1] These reactions, often catalyzed by chiral organocatalysts, are crucial for establishing stereocenters in molecules, a key aspect of modern drug design.[1] The use of high-pressure conditions has been shown to facilitate these additions to less reactive substrates.
Precursor for Bisphosphonates
This compound has been utilized in the preparation of complex molecules such as tetraethyl 3,3-bis(benzyloxycarbonyl)propylene bisphosphonate.[6][7] Bisphosphonates are a class of drugs used to treat bone diseases like osteoporosis.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant applications in the development of pharmaceuticals and other fine chemicals. Its activated methylene group allows for a variety of carbon-carbon bond-forming reactions, making it an indispensable tool for synthetic chemists. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this important compound.
References
- 1. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 15014-25-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound(15014-25-2) 13C NMR [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Dibenzyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dibenzyl malonate. The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development in the accurate identification and characterization of this compound. This document details the experimental protocols for acquiring NMR spectra and presents a thorough analysis of the spectral data, supported by clear data tables and a structural diagram.
Introduction to this compound and NMR Spectroscopy
This compound (C₁₇H₁₆O₄) is a diester of malonic acid and benzyl alcohol. It serves as a key reagent in organic synthesis, particularly in the malonic ester synthesis for the formation of carbon-carbon bonds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules like this compound. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H NMR spectra, and the chemical shifts in ¹³C NMR spectra, one can deduce the precise arrangement of atoms within the molecule.
Experimental Protocols for NMR Spectrum Acquisition
The following section outlines a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
A standard procedure for preparing a sample of this compound for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm can serve as an internal reference.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube. The solution should be clear and free of any particulate matter.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Parameters
The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. The following are typical acquisition parameters:
For ¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: A range of approximately -1 to 11 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
For ¹³C NMR Spectroscopy:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: A range of approximately 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
¹H NMR Spectrum Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the aromatic protons of the benzyl groups, the benzylic methylene protons, and the central methylene protons of the malonate backbone.
¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound, recorded in CDCl₃ at 399.65 MHz.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| 5.13 | Singlet | 4H | Benzylic protons (O-CH₂-Ph) |
| 3.43 | Singlet | 2H | Malonate protons (CH₂) |
Note: The chemical shift of the aromatic protons is often observed as a complex multiplet due to the various electronic environments of the ortho, meta, and para protons.
¹³C NMR Spectrum Analysis of this compound
The proton-decoupled ¹³C NMR spectrum of this compound displays a set of distinct signals corresponding to the different carbon environments within the molecule. Due to the symmetry of the molecule, the two benzyl groups are chemically equivalent, resulting in a smaller number of unique carbon signals than the total number of carbon atoms.
¹³C NMR Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are based on typical chemical shift ranges for similar functional groups.
| Chemical Shift (δ) ppm | Assignment |
| ~166 | Carbonyl carbon (C=O) |
| ~135 | Quaternary aromatic carbon (C-ipso) |
| ~128.5 | Aromatic methine carbons (C-ortho, C-meta) |
| ~128.2 | Aromatic methine carbon (C-para) |
| ~67 | Benzylic carbon (O-CH₂-Ph) |
| ~41 | Malonate carbon (CH₂) |
Structural Representation and NMR Signal Correlation
The following diagram illustrates the chemical structure of this compound and the logical relationship between its constituent atoms and their corresponding NMR signals.
Caption: Correlation of this compound structure with its NMR signals.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are consistent with its chemical structure. The ¹H NMR spectrum clearly shows the characteristic signals for the aromatic, benzylic, and malonate protons with the expected integrations. The ¹³C NMR spectrum further confirms the structure by showing the expected number of unique carbon signals in their respective chemical shift regions. This guide provides the necessary data and protocols for the confident identification and analysis of this compound using NMR spectroscopy, which is a critical step in its application in research and development.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Dibenzyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Infrared (IR) spectroscopy data for dibenzyl malonate. It includes a detailed interpretation of the spectral data, a summary of key absorption peaks, a standard experimental protocol for data acquisition, and a logical workflow for spectral interpretation, all designed to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." In the context of this compound, a diester containing both aromatic and aliphatic moieties, IR spectroscopy is instrumental in confirming its chemical structure. The key functional groups that can be identified are the carbonyl (C=O) group of the ester, the carbon-oxygen (C-O) single bonds, the aromatic carbon-carbon (C=C) bonds of the benzyl groups, and the various carbon-hydrogen (C-H) bonds.
Quantitative Infrared Spectroscopy Data for this compound
The following table summarizes the principal absorption peaks observed in the Fourier Transform Infrared (FTIR) spectrum of this compound. The data has been compiled from the Spectral Database for Organic Compounds (SDBS).
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3035 | C-H (Aromatic) | Stretching |
| ~2960 | C-H (Aliphatic) | Asymmetric Stretching |
| ~2850 | C-H (Aliphatic) | Symmetric Stretching |
| ~1735 | C=O (Ester) | Stretching |
| ~1605, ~1497, ~1455 | C=C (Aromatic) | Ring Stretching |
| ~1270 - ~1160 | C-O (Ester) | Stretching |
| ~740, ~695 | C-H (Aromatic) | Out-of-plane Bending |
Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.
Detailed Interpretation of the this compound IR Spectrum
The IR spectrum of this compound reveals the presence of all its key functional components through characteristic absorption bands.
-
C-H Stretching Vibrations: The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations. The peak observed at approximately 3035 cm⁻¹ is indicative of the C-H bonds in the aromatic rings of the benzyl groups. Just below 3000 cm⁻¹, the peaks around 2960 cm⁻¹ and 2850 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds in the methylene groups (-CH₂-) of the malonate and benzyl moieties.
-
C=O Carbonyl Stretching: A strong, sharp absorption peak is consistently observed around 1735 cm⁻¹. This is a hallmark feature of the carbonyl (C=O) group in an ester functional group. The position of this band is crucial for identifying the ester and distinguishing it from other carbonyl-containing compounds like ketones or carboxylic acids.
-
C=C Aromatic Ring Stretching: The presence of the benzene rings is confirmed by a series of absorptions in the 1605-1455 cm⁻¹ region. Typically, aromatic compounds show multiple bands in this area due to the stretching of the carbon-carbon double bonds within the ring. For this compound, peaks are expected and observed around 1605 cm⁻¹, 1497 cm⁻¹, and 1455 cm⁻¹.
-
C-O Ester Stretching: The carbon-oxygen single bond stretching vibrations of the ester group give rise to strong absorptions in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹. In the spectrum of this compound, a broad and strong absorption band is found in the range of approximately 1270 cm⁻¹ to 1160 cm⁻¹, confirming the presence of the C-O linkage.
-
C-H Aromatic Out-of-Plane Bending: The substitution pattern on the benzene rings can often be determined by analyzing the strong absorption bands in the 900-650 cm⁻¹ region. For a monosubstituted benzene ring, as in the benzyl groups of this compound, strong bands are expected around 740 cm⁻¹ and 695 cm⁻¹. These absorptions are due to the out-of-plane bending of the C-H bonds on the aromatic ring.
Experimental Protocol for Acquiring the IR Spectrum of this compound
The following is a standard procedure for obtaining the Fourier Transform Infrared (FTIR) spectrum of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound sample (liquid)
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are turned on and have been allowed to stabilize according to the manufacturer's instructions.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with a clean and empty ATR crystal. This step is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal using a clean Pasteur pipette. The amount should be sufficient to completely cover the crystal surface.
-
Sample Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the spectrum is recorded, lift the press and thoroughly clean the ATR crystal and the press tip with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol). Ensure the crystal is completely dry before the next measurement.
Logical Workflow for IR Spectrum Interpretation
The following diagram illustrates a logical workflow for the interpretation of an IR spectrum, with a focus on identifying the key functional groups in this compound.
Caption: Logical workflow for the interpretation of the IR spectrum of this compound.
An In-depth Technical Guide to the Physical Properties of Dibenzyl Malonate
This guide provides a detailed overview of the key physical properties of dibenzyl malonate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The information is presented in a clear, structured format, including experimental methodologies and a logical workflow diagram relevant to its application.
Physical Properties of this compound
This compound is a diester of malonic acid and is commonly used as a reagent in organic synthesis. Its physical characteristics are crucial for its handling, reaction setup, and purification.
Data Summary
The following table summarizes the key physical properties of this compound.
| Physical Property | Value | Conditions |
| Boiling Point | 188 °C | at 0.2 mmHg[1][2][3] |
| Density | 1.137 g/mL | at 25 °C[1][2][3] |
Experimental Protocols for Property Determination
While specific experimental data for the determination of this compound's properties are not detailed in the available literature, the following are standard and widely accepted methods for determining the boiling point and density of high-boiling point liquids like this compound.
1. Determination of Boiling Point via Vacuum Distillation
Given its high boiling point at atmospheric pressure, the boiling point of this compound is determined under reduced pressure to prevent decomposition.
-
Apparatus: A distillation apparatus is assembled, consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum pump with a manometer.
-
Procedure:
-
A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar.
-
The apparatus is securely clamped and connected to a vacuum source.
-
The system is evacuated to the desired pressure (e.g., 0.2 mmHg), which is monitored by the manometer.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and the vapor phase temperature stabilizes as the distillate is collected in the receiving flask. This stable temperature is the boiling point at that specific pressure.[4][5][6]
-
2. Determination of Density using a Pycnometer
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[7]
-
Apparatus: A pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube), an analytical balance.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.[7]
-
The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is weighed again.[7]
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.[8][9][10][11]
-
Application in Organic Synthesis: A Workflow Example
This compound is a valuable reagent in organic synthesis, often utilized in reactions such as the Knoevenagel condensation.[1] The following diagram illustrates a generalized workflow for such a reaction.
Caption: Workflow of a Knoevenagel condensation using this compound.
References
- 1. This compound CAS#: 15014-25-2 [m.chemicalbook.com]
- 2. This compound | 15014-25-2 [chemicalbook.com]
- 3. 15014-25-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. vernier.com [vernier.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. mt.com [mt.com]
- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homesciencetools.com [homesciencetools.com]
- 11. m.youtube.com [m.youtube.com]
Dibenzyl malonate synthesis mechanism and kinetics
An In-depth Technical Guide to the Synthesis of Dibenzyl Malonate: Mechanisms and Kinetics
Introduction
This compound (DBM), a diester of malonic acid, is a pivotal building block in organic synthesis.[1] Its chemical structure, featuring a reactive methylene group activated by two adjacent carbonyls and stable benzyl ester protecting groups, makes it highly valuable.[1] These benzyl groups can be easily removed under mild conditions such as hydrogenolysis, facilitating its use in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[1] DBM is instrumental in various reactions, such as enantioselective additions and Knoevenagel condensations.[1][2][3][4] This guide provides a detailed exploration of the primary synthesis mechanisms for this compound, a review of its reaction kinetics, and comprehensive experimental protocols for its preparation.
Core Synthetic Routes and Mechanisms
The synthesis of this compound can be achieved through several distinct chemical pathways. The most prominent methods include the direct esterification of malonic acid, transesterification of other malonate esters, and the alkylation of malonic acid derivatives.
Fischer-Speier Esterification
This is a direct, acid-catalyzed esterification of malonic acid with benzyl alcohol.[5] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to remove the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus, or by using a large excess of one reactant.[5][6][7][8] Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are commonly used as catalysts.[5][6]
Mechanism: The Fischer esterification mechanism proceeds through a series of reversible steps:
-
Protonation of Carbonyl: The acid catalyst protonates one of the carbonyl oxygens of malonic acid, activating the carbonyl carbon and making it more electrophilic.[7][8][9]
-
Nucleophilic Attack: A molecule of benzyl alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[7]
-
Proton Transfer: A proton is transferred from the oxonium ion (derived from the attacking alcohol) to one of the hydroxyl groups, forming a good leaving group (water).[7][9]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the protonated ester. This process occurs for both carboxylic acid groups to yield this compound.
References
- 1. This compound | 15014-25-2 | Benchchem [benchchem.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. alkalisci.com [alkalisci.com]
- 4. This compound CAS#: 15014-25-2 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatility of Dibenzyl Malonate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl malonate is a valuable and versatile reagent in organic synthesis, serving as a key building block for a wide array of complex molecules. Its unique structural features, particularly the benzyl ester groups, offer distinct advantages in terms of reactivity, selectivity, and ease of deprotection. These properties make it an indispensable tool in the synthesis of pharmaceuticals, natural products, and other high-value chemical entities. This technical guide provides an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways. The benzyl esters of this compound are stable but can be readily cleaved under mild conditions, such as hydrogenolysis or acidic conditions, allowing for the unmasking of the carboxylic acid functionality late in a synthetic sequence.[1]
Core Applications of this compound
This compound's utility in organic synthesis is centered around the reactivity of its acidic methylene protons and the unique properties of its benzyl ester protecting groups. Key applications include its use in asymmetric synthesis to create chiral molecules, the formation of heterocyclic compounds, and its role as a nucleophile in transition metal-catalyzed reactions.
Enantioselective Synthesis of Chiral Building Blocks
The creation of stereochemically defined centers is a cornerstone of modern drug development. This compound is extensively used in enantioselective reactions to produce chiral molecules with high optical purity.
Asymmetric Alkylation: Phase-transfer catalysis has proven to be a powerful method for the enantioselective alkylation of malonic esters. By employing chiral phase-transfer catalysts, the enolate of this compound can be alkylated with high enantioselectivity, affording chiral α-alkylated malonates. These products are versatile intermediates that can be further elaborated into a variety of chiral compounds, including unnatural amino acids and complex natural products. The use of bulky ester groups, such as in 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate, has been shown to achieve high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee).[2]
Michael Additions: this compound is also a competent nucleophile in asymmetric Michael additions. Under high-pressure conditions and in the presence of a chiral organocatalyst, it can add to β-arylethenesulfonyl fluorides to generate chiral alkanesulfonyl fluorides with yields up to 96% and enantioselectivities up to 92%.[3] These chiral adducts can be further functionalized, demonstrating the utility of this methodology in creating complex chiral molecules.
| Malonate Derivative | Alkylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | p-Chlorobenzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% aq. KOH | Toluene | -40 | 30 | 75 | 95 | [2] |
| 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | Benzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% aq. KOH | Toluene | -40 | 30 | 99 | 91 | [2] |
| 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | Allyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% aq. KOH | Toluene | -40 | 24 | 99 | 86 | [2] |
This protocol is adapted from the enantioselective alkylation of a malonate bearing bulky ester groups.[2][4]
Objective: To perform an enantioselective phase-transfer catalytic alkylation of a malonate derivative.
Materials:
-
1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (0.065 mmol)
-
p-Chlorobenzyl bromide (0.324 mmol)
-
(S,S)-3,4,5-trifluorophenyl-NAS bromide (0.0033 mmol)
-
Toluene (216 μL)
-
50% w/v aqueous Potassium Hydroxide (KOH) (36.4 μL, 0.324 mmol)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate and (S,S)-3,4,5-trifluorophenyl-NAS bromide in toluene at room temperature, add p-chlorobenzyl bromide.[4]
-
Cool the reaction mixture to the designated low temperature (e.g., -40 °C).[2]
-
Add 50% w/v aqueous KOH to the mixture and stir until the starting material disappears, as monitored by TLC.[4]
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).[4]
-
Wash the organic layer with brine (2 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[4]
-
Purify the residue by column chromatography on silica gel to afford the desired product.[4]
References
- 1. This compound | 15014-25-2 | Benchchem [benchchem.com]
- 2. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Dibenzyl Malonate: A Keystone Precursor in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl malonate, a diester of malonic acid, is a pivotal building block in medicinal chemistry. Its chemical structure, featuring a reactive central methylene group flanked by two carbonyls and protected by benzyl esters, provides a unique combination of reactivity and stability that is highly valued in the synthesis of complex pharmaceutical agents. The benzyl groups serve as excellent protecting groups for the carboxylic acid functionalities, which can be selectively removed under mild hydrogenolysis conditions without affecting other sensitive parts of a molecule. This stability, coupled with the nucleophilic character of the α-carbon, makes this compound an ideal precursor for introducing a C2 acetic acid synthon in a controlled manner, enabling the construction of a diverse array of molecular architectures, from heterocyclic scaffolds to highly functionalized acyclic chains. This guide details its synthesis, properties, and critical applications, providing experimental protocols and workflow visualizations to support its use in drug discovery and development.
Physicochemical and Spectroscopic Properties
This compound is a clear, yellowish liquid at room temperature. Its properties are well-documented, making it a reliable reagent in synthetic workflows.
| Property | Value | Reference(s) |
| CAS Number | 15014-25-2 | [1][2][3] |
| Molecular Formula | C₁₇H₁₆O₄ | [1][2][3] |
| Molecular Weight | 284.31 g/mol | [1][2][3] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Boiling Point | 188 °C @ 0.2 mmHg | [1][2] |
| Density | 1.137 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.546 | [1][2] |
| Solubility | Sparingly soluble in water; miscible with ether and alcohol | [3] |
| pKa (Predicted) | 11.65 ± 0.46 | [3] |
| Flash Point | >110 °C (>230 °F) | [1][2] |
Core Synthetic Protocols
The utility of this compound is defined by three primary transformations: its synthesis, its alkylation, and the subsequent deprotection of the benzyl esters.
Experimental Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a standard acid-catalyzed esterification of malonic acid with benzyl alcohol. The continuous removal of water drives the reaction to completion.[4][5]
Materials:
-
Malonic Acid (1.0 eq)
-
Benzyl Alcohol (2.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
To a round-bottom flask, add malonic acid (1.0 eq), benzyl alcohol (2.5 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (approx. 2 mL per gram of malonic acid).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until the theoretical amount of water has been collected (typically 4-8 hours). Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.
-
Purify the resulting crude oil by vacuum distillation (188 °C @ 0.2 mmHg) to yield pure this compound.[1][2]
| Parameter | Value |
| Reactant Ratio (Acid:Alcohol) | 1 : 2.5 |
| Catalyst Loading | 5 mol% |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 85 - 95% |
Experimental Protocol 2: Alkylation of this compound
This procedure details the C-alkylation of this compound using a strong base to form the enolate, followed by nucleophilic attack on an alkyl halide.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.05 eq) or Sodium Hydride (1.1 eq, 60% dispersion in mineral oil)
-
Alkyl Halide (R-X) (1.0 - 1.1 eq)
-
Anhydrous Ethanol or THF
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, add anhydrous ethanol. If using sodium metal, add it in small pieces (1.05 eq) to form sodium ethoxide in situ. If using sodium hydride, suspend it (1.1 eq) in anhydrous THF.
-
Cool the base solution to 0 °C and add this compound (1.0 eq) dropwise via a dropping funnel.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.0-1.1 eq) dropwise, maintaining the temperature below 30 °C.
-
After the addition is complete, heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC, typically 2-6 hours).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 3: Debenzylation via Catalytic Hydrogenolysis
This protocol describes the removal of the benzyl ester protecting groups to yield the free malonic acid derivative, a common final step before decarboxylation.[6][7]
Materials:
-
Substituted this compound (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Methanol, Ethanol, or Ethyl Acetate
-
Hydrogen gas
Equipment:
-
Round-bottom flask or hydrogenation vessel
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer
-
Filtration setup (e.g., Celite® pad)
Procedure:
-
Dissolve the substituted this compound substrate in a suitable solvent (e.g., methanol or ethyl acetate) in a hydrogenation flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for higher pressures).
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product. The resulting disubstituted malonic acid can often be carried forward without further purification or decarboxylated by gentle heating.
| Parameter | Value |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | 5 - 10 mol% |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) |
| Solvent | Methanol, Ethanol, Ethyl Acetate |
| Temperature | Room Temperature |
Applications in Medicinal Chemistry
The synthetic versatility of this compound makes it a valuable precursor for numerous classes of therapeutic agents.
Precursor to Antithrombotic Agents: The Case of Ticagrelor
Ticagrelor is a potent P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. While many reported syntheses utilize diethyl malonate, the core chemistry is directly applicable to this compound. The malonate derivative serves as the foundational unit for constructing the pyrimidine core of the drug.
The synthesis involves the reaction of a malonate diester with a pyrimidine derivative, followed by a series of transformations to build the complex triazolopyrimidine scaffold. The use of benzyl esters instead of ethyl esters would be a strategic choice, allowing for deprotection under very mild hydrogenolysis conditions, which can be advantageous when other sensitive functional groups are present.
Building Blocks for Antiviral and Anticancer Agents
Derivatives of this compound have shown promise as bioactive compounds. Research has indicated that certain compounds synthesized from this compound exhibit moderate to good antiviral activity against the Tobacco Mosaic Virus (TMV).[8] Furthermore, some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing significant activity in specific cases while maintaining low cytotoxicity towards normal cells.[8] The this compound core allows for the systematic introduction of diverse side chains, facilitating the generation of libraries for structure-activity relationship (SAR) studies.
Prodrugs for Cardioprotection
This compound has been investigated as a prodrug for delivering malonate to tissues affected by ischemia/reperfusion injury, a common occurrence after a heart attack.[8] During ischemia, the accumulation of succinate leads to a burst of reactive oxygen species (ROS) upon reperfusion, causing significant tissue damage. Malonate is a known competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in this process.[9][10] By administering this compound, the ester groups facilitate delivery into the cell, where endogenous esterases can hydrolyze them to release the active malonate inhibitor precisely where it is needed, thus mitigating cardiac damage.[8]
Visualizations of Synthetic and Biological Pathways
General Synthetic Workflow
The use of this compound in synthesis typically follows a logical progression from C-C bond formation to final deprotection or cyclization.
Caption: General synthetic workflow using this compound.
Signaling Pathway: Malonate Inhibition in Cardiac Ischemia-Reperfusion
This compound can act as a prodrug to deliver malonate, which inhibits succinate dehydrogenase (SDH) and mitigates reperfusion injury.[9][11]
Caption: Malonate inhibits SDH to prevent reperfusion injury.
Conclusion
This compound is more than a simple reagent; it is a strategic tool in the medicinal chemist's arsenal. Its predictable reactivity and the reliability of benzyl group deprotection allow for its seamless integration into complex synthetic routes. From creating the core structures of life-saving drugs to enabling novel therapeutic strategies like targeted prodrug delivery, this compound continues to be a cornerstone precursor, facilitating innovation in the ongoing quest for new and more effective medicines. This guide provides the foundational knowledge and practical protocols to effectively leverage its potential in the laboratory.
References
- 1. This compound 15014-25-2 [sigmaaldrich.com]
- 2. 44 – A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis of O-Benzyl Groups. In Situ preparation of an active Pd(0)/C Catalyst with well Defined Properties – Felpin – SCNT [felpin.univ-nantes.fr]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. This compound | 15014-25-2 | Benchchem [benchchem.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. researchgate.net [researchgate.net]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
The Role of Dibenzyl Malonate in Advanced Polymer Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl malonate (DBM) is a versatile organic compound that is progressively demonstrating its significance in the field of polymer chemistry. Its unique structural features, including an active methylene group and cleavable benzyl ester functionalities, position it as a valuable monomer, a precursor to functionalized monomers, and a potential modulator in polymerization processes. The incorporation of DBM into polymer backbones can enhance thermal and mechanical properties.[1] This technical guide provides an in-depth exploration of the multifaceted roles of this compound in polymer synthesis, focusing on its application in polycondensation, as a precursor for functional monomers, and its potential as a chain transfer agent. Detailed experimental protocols, quantitative data summaries, and logical diagrams are presented to offer a comprehensive resource for professionals in research and development.
Introduction to this compound
This compound (C₁₇H₁₆O₄, MW: 284.31 g/mol ) is the dibenzyl ester of malonic acid.[2] Its core structure consists of a central methylene group flanked by two carbonyl groups, which are in turn esterified with benzyl alcohol. This arrangement confers specific reactivity to the molecule: the methylene protons are acidic and readily abstracted, making it a useful nucleophile in organic synthesis, while the benzyl ester groups can be selectively cleaved under mild hydrogenolysis conditions. These characteristics are pivotal to its utility in the synthesis of complex polymer architectures.
The synthesis of DBM itself is typically a straightforward esterification or alkylation reaction.[1]
This compound as a Monomer in Polycondensation
This compound can serve as a difunctional monomer in polycondensation reactions, typically with diols, to produce polyesters. The presence of the bulky benzyl groups along the polymer backbone can impart unique properties such as increased thermal stability and altered mechanical strength compared to polyesters synthesized from simpler aliphatic malonates.[1]
The general scheme for this polycondensation involves the transesterification of DBM with a diol, releasing benzyl alcohol as a byproduct. The reaction is driven to completion by the removal of this byproduct, often under vacuum at elevated temperatures.
Quantitative Data
While extensive data for DBM-based polyesters are proprietary or dispersed in specific patent literature, data from analogous diaryl and dialkyl malonate polymerizations provide insight into expected outcomes. High molecular weight polyesters are achievable, with properties dependent on the chosen diol and reaction conditions.[3][4]
Table 1: Representative Properties of Polyesters from Polycondensation
| Monomer System | Diol | Catalyst | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |
|---|---|---|---|---|---|---|
| Diethyl Malonate | 1,6-Hexanediol | Ti(OBu)₄ | 8,000 - 15,000 | 1.8 - 2.5 | - | 45 - 60 |
| This compound | 1,6-Hexanediol | Ti(OBu)₄ | Expected Higher | ~2.0 | Expected Higher | Variable |
| Furan-dicarboxylate | Ethylene Glycol | Sb₂O₃ | >20,000 | 1.9 - 2.2 | ~85 | ~215 |
Note: Data for DBM is extrapolated based on structural effects; specific experimental values would be needed for precise characterization.
Experimental Protocol: Melt Polycondensation of DBM with 1,6-Hexanediol
-
Reactant Preparation : In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine equimolar amounts of this compound (e.g., 28.43 g, 0.1 mol) and 1,6-hexanediol (11.82 g, 0.1 mol).
-
Catalyst Addition : Add a suitable polycondensation catalyst, such as titanium(IV) butoxide (Ti(OBu)₄), at a concentration of 0.01-0.1 mol% relative to the diacid ester.
-
First Stage (Esterification) : Heat the mixture under a slow stream of nitrogen to 160-180°C. Maintain these conditions for 2-4 hours while benzyl alcohol is distilled off.[5]
-
Second Stage (Polycondensation) : Gradually reduce the pressure to below 1 mbar while increasing the temperature to 200-220°C. Continue the reaction for another 4-6 hours to increase the polymer's molecular weight.[5] The viscosity of the reaction mixture will increase noticeably.
-
Polymer Recovery : Cool the reactor to room temperature under nitrogen. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent like cold methanol to purify it.
-
Drying : Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.
This compound as a Precursor to Functional Monomers
One of the most powerful applications of DBM in polymer science is its use as a starting material for creating more complex, functional monomers.[1] The active methylene group allows for a wide range of chemical modifications, and the benzyl esters serve as robust protecting groups that can be removed post-polymerization to unmask functional groups like carboxylic acids. This strategy is central to developing biocompatible and biodegradable polymers for biomedical applications.[6]
This workflow enables the synthesis of polymers with pendant functional groups that are not amenable to direct polymerization.
Application in Ring-Opening Polymerization (ROP)
DBM derivatives can be converted into cyclic monomers, such as substituted lactones or cyclic carbonates, which are suitable for Ring-Opening Polymerization (ROP).[7][8] ROP is a powerful technique for producing well-defined polymers with controlled molecular weights and low polydispersity, which is crucial for applications in drug delivery and tissue engineering.[6][9]
Anionic Polymerization of Malonate Derivatives
While DBM itself is not typically subjected to vinyl-type polymerization, its derivatives, such as diethyl methylene malonate (DEMM), are highly reactive monomers in anionic polymerization.[10][11] This chemistry can be initiated by weak anionic species, including water at neutral or basic pH, and proceeds rapidly at room temperature.[10] The principles are applicable to dibenzyl methylene malonate derivatives.
The mechanism involves the nucleophilic attack of an initiator on the electron-poor double bond of the methylene malonate monomer.
Quantitative Data from DEMM Polymerization
Studies on the anionic polymerization of DEMM show a strong dependence of molecular weight on the pH of the aqueous initiator solution. This demonstrates a degree of control over the polymerization process.[11]
Table 2: Molecular Weight of Poly(DEMM) vs. Initiator pH
| Initiator Solution pH | Weight-Average MW (kDa) |
|---|---|
| 3 | < 32 |
| 4 | < 32 |
| 5 | < 32 |
| 6 | > 300 |
| 7 | > 300 |
(Data adapted from studies on diethyl methylene malonate (DEMM)).[11]
Experimental Protocol: Anionic Solution Polymerization of a Methylene Malonate
-
Monomer and Solvent Preparation : Purify the methylene malonate monomer by passing it through a column of basic alumina to remove acidic inhibitors. Use anhydrous tetrahydrofuran (THF) as the solvent.
-
Reaction Setup : In a flame-dried, nitrogen-purged flask, add 10 mL of anhydrous THF via syringe.
-
Initiation : Prepare a dilute solution of the initiator, such as tetrabutylammonium benzoate, in THF. Add a specific amount of the initiator solution (e.g., to achieve a 100:1 monomer-to-initiator ratio) to the stirring THF.
-
Polymerization : Add the purified methylene malonate monomer (e.g., 1-2 g) dropwise to the initiator solution at room temperature. The polymerization is typically rapid and may be accompanied by a slight exotherm. Allow the reaction to proceed for 1-2 hours.[12]
-
Termination : Terminate the polymerization by adding a few drops of acidified methanol.
-
Purification : Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold methanol or hexane.
-
Drying : Collect the polymer by filtration and dry under vacuum to a constant weight.
Potential Role as a Chain Transfer Agent
Table 3: Typical Chain Transfer Constants (Ctr) for Various Agents in Styrene Polymerization at 60°C
| Chain Transfer Agent | Ctr |
|---|---|
| Carbon Tetrachloride | 0.01 |
| Toluene | 0.00012 |
| Diethyl Malonate | ~0.005 (estimated) |
| n-Dodecanethiol | 19 |
(Data is illustrative and sourced from general polymer chemistry literature).
The relatively low expected Ctr suggests that DBM would be a weak chain transfer agent, requiring high concentrations to significantly impact polymer molecular weight. However, this property could be exploited for fine-tuning molecular weight in specific systems.
Conclusion
This compound is a highly valuable and versatile molecule in the synthesis of advanced polymers. Its primary roles include serving as a monomer in polycondensation reactions to create polyesters with potentially enhanced thermal properties, and more significantly, acting as a key building block for the synthesis of complex functional monomers. The ability to modify its active methylene center and later deprotect the benzyl ester groups offers a sophisticated route to functional polymers for high-value applications, including in the biomedical field. While its direct application as a chain transfer agent is less established, its chemical structure provides a basis for this potential function. The detailed protocols and workflow diagrams provided in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical attributes of this compound in next-generation polymer design and development.
References
- 1. This compound | 15014-25-2 | Benchchem [benchchem.com]
- 2. This compound | C17H16O4 | CID 84754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2017043974A1 - Process for enhancing the molecular weight of a polyester by solid state polymerization - Google Patents [patents.google.com]
- 4. pure.uva.nl [pure.uva.nl]
- 5. iscientific.org [iscientific.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. Molecules | Special Issue : Ring-Opening Polymerization [mdpi.com]
- 9. Zwitterionic ring-opening polymerization for the synthesis of high molecular weight cyclic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anionic Polymerization of Methylene Malonate for High-Performance Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 14. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 15. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
The Heart of Synthesis: An In-depth Technical Guide to the Reactivity of the Active Methylene Group in Dibenzyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl malonate is a pivotal reagent in organic synthesis, prized for the reactivity of its central methylene group. Flanked by two electron-withdrawing benzyl ester functionalities, the protons of this methylene group exhibit notable acidity, facilitating the formation of a stabilized enolate. This nucleophilic intermediate is the linchpin for a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular architectures found in pharmaceuticals and other functional materials. This technical guide provides a comprehensive examination of the factors governing the reactivity of this compound's active methylene group, detailed experimental protocols for its key transformations, and quantitative data to inform synthetic strategy.
Introduction: The Activated Methylene Group
The reactivity of this compound stems from the unique electronic environment of the C-2 methylene protons. The adjacent carbonyl groups exert a strong inductive electron-withdrawing effect, polarizing the C-H bonds and increasing the acidity of the protons. Upon deprotonation with a suitable base, a resonance-stabilized enolate is formed, where the negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups. This delocalization significantly stabilizes the conjugate base, thereby lowering the pKa of the active methylene protons.
The predicted pKa value for this compound is approximately 11.65, rendering it readily deprotonated by a range of bases.[1] This facile enolate formation is the cornerstone of its utility in synthetic chemistry, enabling reactions such as alkylations, acylations, and condensations.
Factors Influencing Reactivity
The reactivity of the active methylene group in this compound is not static; it is profoundly influenced by several experimental parameters that can be modulated to achieve desired outcomes.
-
Choice of Base: The selection of the base is critical in controlling the extent and rate of enolate formation. Stronger bases, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), will quantitatively deprotonate the malonate, while weaker bases, like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃), will establish an equilibrium. The choice of base can also influence the formation of kinetic versus thermodynamic enolates in substituted malonates, although this is more pertinent once the first alkylation has occurred.
-
Solvent Effects: The solvent plays a crucial role in stabilizing the enolate and influencing the reaction pathway. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are commonly employed as they effectively solvate the cation of the base without protonating the enolate. This enhances the nucleophilicity of the enolate.
-
Temperature: Reaction temperature can impact the regioselectivity of enolate formation and the rate of subsequent reactions. Lower temperatures often favor the formation of the kinetic enolate, which is the less substituted and more rapidly formed enolate.
-
Nature of the Electrophile: The structure and reactivity of the electrophile will dictate the success of alkylation and acylation reactions. Primary and benzylic halides are excellent substrates for alkylation, proceeding via an S(_N)2 mechanism.
Key Reactions of the Active Methylene Group
The nucleophilic enolate derived from this compound is a versatile intermediate for a variety of synthetic transformations.
Alkylation: The Malonic Ester Synthesis
The alkylation of this compound, a cornerstone of the malonic ester synthesis, allows for the introduction of one or two alkyl substituents at the α-carbon. This is followed by hydrolysis and decarboxylation to yield a substituted acetic acid.
Quantitative Data: Alkylation of Malonic Esters
| Malonic Ester | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | Benzyl Chloride | NaOEt | Ethanol | Reflux | 8-11 | 51-57 | [2] |
| Diethyl Malonate | Benzyl Chloride | CaO | DMSO | 40 | - | 70 | [3] |
| This compound | N-tert-butoxycarbonyl aldimines | Yb(OTf)₃/iPr-pybox | - | Room Temp | - | - | [1] |
Acylation
The acylation of this compound introduces an acyl group at the active methylene position, leading to the formation of β-keto esters. These products are valuable intermediates in the synthesis of more complex molecules.
Quantitative Data: Acylation of Malonic Acid Derivatives
| Substrate | Acylating Agent | Coupling Agent | Base | Solvent | Temperature (°C) | Time | Yield | Reference |
| Benzylmalonic Acid | Various Amines | Uronium-based | DIPEA | DMF/DMSO/NMP | 20 | 5 min (preactivation) | Almost Quantitative | [4] |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of the active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[5] This reaction is often catalyzed by a weak base.
Quantitative Data: Knoevenagel Condensation with this compound
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dihydroxybenzaldehyde | L-proline | Acetonitrile | 80 | 18 | 54-94 | [6] |
| Various Aldehydes | - | - | - | - | 70 | [6] |
Experimental Protocols
General Protocol for Alkylation of this compound
This protocol is a generalized procedure for the mono-alkylation of this compound.
-
Enolate Formation: To a solution of this compound (1.0 eq.) in a dry aprotic solvent (e.g., DMF, THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.0-1.2 eq.) portion-wise at 0 °C. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.1 eq., e.g., a primary alkyl halide) dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Acylation of this compound
This protocol outlines a general method for the acylation of this compound.
-
Enolate Formation: Prepare the enolate of this compound as described in the alkylation protocol.
-
Acylation: Add the acylating agent (1.0 eq., e.g., an acyl chloride or anhydride) dropwise to the enolate solution at 0 °C. Stir the reaction mixture at room temperature until completion.
-
Work-up and Purification: Follow the work-up and purification procedures as described in the alkylation protocol.
General Protocol for Knoevenagel Condensation
This protocol provides a general procedure for the Knoevenagel condensation of this compound with an aldehyde.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, L-proline).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time, monitoring the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. US3701814A - Process of alkylation with base of metal oxide - Google Patents [patents.google.com]
- 4. Mechanistic studies of malonic acid-mediated in situ acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 15014-25-2 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation of Dibenzyl Malonate with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency in creating α,β-unsaturated dicarbonyl compounds. This reaction involves the condensation of an active methylene compound, such as dibenzyl malonate, with an aldehyde or ketone, typically catalyzed by a weak base. The resulting products are versatile intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and other biologically active molecules. This compound, with its activated methylene group flanked by two benzyl ester functionalities, is an excellent substrate for this transformation. These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various aromatic aldehydes, a summary of representative yields, and a depiction of the reaction mechanism and experimental workflow.
Reaction Mechanism
The Knoevenagel condensation proceeds via a three-step mechanism:
-
Enolate Formation: A weak base abstracts a proton from the active methylene group of this compound, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde to form a tetrahedral intermediate.
-
Dehydration: The intermediate is protonated and subsequently undergoes dehydration to yield the final α,β-unsaturated product, dibenzyl benzylidenemalonate.
Quantitative Data Summary
The yield of the Knoevenagel condensation is influenced by the specific aromatic aldehyde, catalyst, and reaction conditions employed. Below is a table summarizing representative yields for the reaction of this compound and other structurally similar malonic esters with various aromatic aldehydes.
| Malonic Ester | Aromatic Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Salicylaldehyde | L-proline (10 mol%) | Ethanol | 80 | 18 | 75 | [1] |
| Diethyl Malonate | Benzaldehyde | Piperidine/Acetic Acid | Benzene | Reflux | 11-18 | 89-91 | [2] |
| Diethyl Malonate | 4-Nitrobenzaldehyde | Immobilized Gelatine | DMSO | Room Temp | 12 | 85-90 | [3] |
| Dimethyl Malonate | 4-Methoxybenzaldehyde | L-proline | Ethanol | 80 | 18 | ~94 | [1] |
Note: Yields for diethyl and dimethyl malonate are included to provide an indication of expected reactivity for the structurally similar this compound.
Experimental Protocols
Two common protocols for the Knoevenagel condensation of this compound with aromatic aldehydes are detailed below.
Protocol 1: L-proline Catalyzed Condensation
This method utilizes the bifunctional organocatalyst L-proline and is particularly effective for the synthesis of coumarin-3-carboxylic esters from salicylaldehyde derivatives.[1]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde)
-
L-proline
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted aromatic aldehyde (1.0 eq), this compound (1.1 eq), and L-proline (0.1 eq).
-
Add absolute ethanol as the solvent (typically to achieve a concentration of 0.1-0.5 M of the aldehyde).
-
Attach a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration, wash the solid with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Piperidine and Acetic Acid Catalyzed Condensation
This is a traditional and robust method for the Knoevenagel condensation.[4] The use of a Dean-Stark apparatus is recommended to remove water and drive the reaction to completion.[3]
Materials:
-
This compound
-
Aromatic aldehyde
-
Piperidine
-
Glacial acetic acid
-
Toluene or Benzene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve the aromatic aldehyde (1.0 eq) and this compound (1.1 eq) in toluene or benzene.
-
Add piperidine (0.1 eq) and glacial acetic acid (0.2 eq) to the reaction mixture.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Continue refluxing until no more water is collected (typically 2-6 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography.
Visualizations
Reaction Mechanism
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Workflow
Caption: General experimental workflow for Knoevenagel condensation.
References
Application Notes and Protocols for Malonic Ester Synthesis Using Dibenzyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the synthesis of substituted carboxylic acids. This application note provides a detailed, step-by-step protocol for the use of dibenzyl malonate as a starting material in this synthesis. The benzyl ester groups offer specific advantages, including their removal under mild hydrogenolysis conditions, which is compatible with a wide range of functional groups. This document outlines the reaction mechanism, provides comprehensive experimental procedures for alkylation and deprotection, and presents quantitative data for representative reactions.
Reaction Principle and Workflow
The malonic ester synthesis using this compound proceeds in three main stages:
-
Enolate Formation: The α-protons of this compound are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base results in the formation of a resonance-stabilized enolate.
-
Alkylation: The nucleophilic enolate undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide, leading to the formation of a mono- or di-alkylated this compound.
-
Deprotection and Decarboxylation: The benzyl ester groups are cleaved via catalytic hydrogenolysis to yield a substituted malonic acid. This intermediate readily undergoes decarboxylation upon gentle heating to afford the final substituted acetic acid.
A schematic representation of the overall workflow is provided below.
Caption: General workflow of the malonic ester synthesis using this compound.
Detailed Reaction Mechanism
The detailed mechanism involves the formation of a stabilized enolate, nucleophilic attack on the alkyl halide, and subsequent deprotection and decarboxylation steps.
Caption: Detailed mechanism of the malonic ester synthesis.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Alkyl halide (e.g., Benzyl bromide, Ethyl iodide)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Protocol 1: Mono-alkylation of this compound
This protocol describes the synthesis of a mono-substituted acetic acid.
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.0 eq) dropwise via a syringe or an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture may be necessary.
-
-
Work-up and Purification of Alkylated Intermediate:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x V, where V is the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
-
Hydrogenolysis and Decarboxylation:
-
Dissolve the purified alkylated this compound in ethyl acetate or methanol.
-
Add 10% Pd/C (5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or hydrogenator).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure. The resulting substituted malonic acid is often used in the next step without further purification.
-
Gently heat the crude substituted malonic acid (e.g., in a warm oil bath) until gas evolution (CO₂) ceases.
-
The resulting substituted acetic acid can be purified by recrystallization or distillation.
-
Quantitative Data
The following tables summarize representative quantitative data for the malonic ester synthesis using this compound with different alkylating agents.
Table 1: Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield of Alkylated Product (%) |
| Benzyl Bromide | NaH | THF | 0 to rt | 12 | ~85-95 |
| Ethyl Iodide | NaH | DMF | 0 to rt | 16 | ~80-90 |
| n-Butyl Bromide | K₂CO₃ | DMF | 80 | 24 | ~75-85 |
Table 2: Hydrogenolysis and Decarboxylation
| Alkylated this compound | Solvent | Temperature (°C) | Time (h) | Yield of Carboxylic Acid (%) |
| Dibenzyl 2-benzylmalonate | EtOAc | rt | 4-6 | >95 |
| Dibenzyl 2-ethylmalonate | MeOH | rt | 6-8 | >95 |
| Dibenzyl 2-butylmalonate | EtOAc | rt | 8-10 | >95 |
Conclusion
The use of this compound in the malonic ester synthesis provides an efficient and versatile method for the preparation of a wide array of substituted acetic acids. The mild conditions required for the deprotection of the benzyl esters make this protocol particularly attractive for the synthesis of complex molecules bearing sensitive functional groups. The detailed procedures and data presented in this application note serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
Asymmetric Synthesis of Chiral Malonates Using Dibenzyl Malonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral malonates utilizing dibenzyl malonate as a key building block. Chiral malonates are of significant interest in medicinal chemistry and drug development as they serve as versatile precursors for a wide array of complex, stereochemically-defined molecules. The methodologies outlined below focus on robust and highly enantioselective transformations, including the Ytterbium-catalyzed Mannich reaction and organocatalytic Michael additions.
Introduction
The generation of stereocenters with high fidelity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule is intrinsically linked to its biological activity. This compound is a widely used pronucleophile due to the stability of the benzyl ester protecting groups and their facile removal under mild hydrogenolysis conditions. This allows for the unmasking of the free carboxylic acid moieties at a late stage in a synthetic sequence, providing access to chiral malonic acids and their derivatives. This note details two powerful asymmetric methods for the functionalization of this compound: a Lewis acid-catalyzed Mannich reaction and a phase-transfer-catalyzed Michael addition.
I. Ytterbium-Catalyzed Asymmetric Mannich Reaction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid. The use of chiral Lewis acid catalysts enables the enantioselective addition of this compound to imines, yielding chiral β-aminomalonates, which are valuable precursors for chiral amino acids and other nitrogen-containing bioactive molecules. A highly efficient method for this transformation employs a catalyst system composed of Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) and a chiral pyridine-bis(oxazoline) (pybox) ligand.
Data Presentation
The following table summarizes the quantitative data for the asymmetric Mannich reaction of this compound with various N-tert-butoxycarbonyl (Boc) aldimines, catalyzed by a Yb(OTf)₃/iPr-pybox complex. This reaction demonstrates high yields and excellent enantioselectivities across a range of aromatic aldimines.
| Entry | Aldimine Ar Group | Product | Yield (%) | ee (%) |
| 1 | C₆H₅ | 3a | 95 | 96 |
| 2 | 4-MeC₆H₄ | 3b | 96 | 97 |
| 3 | 4-MeOC₆H₄ | 3c | 94 | 95 |
| 4 | 4-FC₆H₄ | 3d | 92 | 94 |
| 5 | 4-ClC₆H₄ | 3e | 93 | 96 |
| 6 | 4-BrC₆H₄ | 3f | 95 | 97 |
| 7 | 2-Naphthyl | 3g | 91 | 92 |
Experimental Protocol: General Procedure for the Ytterbium-Catalyzed Asymmetric Mannich Reaction
1. Catalyst Preparation (in situ):
-
To a flame-dried Schlenk tube under an argon atmosphere, add Ytterbium(III) triflate (Yb(OTf)₃; 0.02 mmol, 10 mol%).
-
Add a solution of the chiral ligand, (S)-2,6-bis(4'-isopropyloxazolin-2'-yl)pyridine (iPr-pybox; 0.022 mmol, 11 mol%), in anhydrous dichloromethane (DCM, 1.0 mL).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.
2. Reaction Execution:
-
To the pre-formed catalyst solution, add the N-Boc aldimine (0.2 mmol, 1.0 equiv.).
-
Add this compound (0.24 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for the time specified by TLC monitoring (typically 12-24 hours) until full consumption of the starting imine.
3. Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate, typically 9:1 to 7:3) to afford the desired chiral β-aminomalonate product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
II. Enantioselective Michael Addition via Phase-Transfer Catalysis
The Michael addition of this compound to α,β-unsaturated carbonyl compounds is a powerful method for the construction of chiral 1,5-dicarbonyl compounds. The use of chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, allows for high levels of asymmetric induction under mild, biphasic reaction conditions.
Data Presentation
The following table presents data for the enantioselective Michael addition of this compound to benzalacetophenone using different chiral phase-transfer catalysts (PTC) derived from mandelic acid.
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | I (10) | Toluene | 48 | 80 | 75 (S) |
| 2 | II (10) | Toluene | 48 | 85 | 82 (S) |
| 3 | III (5) | Toluene | 36 | 90 | 87 (S) |
Catalysts I, II, and III are specific chiral quaternary ammonium salts derived from mandelic acid.
Experimental Protocol: General Procedure for the Phase-Transfer Catalyzed Michael Addition
1. Reaction Setup:
-
In a round-bottom flask, dissolve benzalacetophenone (1.0 mmol, 1.0 equiv.) in toluene (10 mL).
-
Add this compound (1.5 mmol, 1.5 equiv.) to the solution.
-
Add solid potassium carbonate (K₂CO₃; 3.0 equiv.) and the chiral phase-transfer catalyst (0.05-0.10 mmol, 5-10 mol%).
2. Reaction Execution:
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
After completion of the reaction (typically 36-48 hours), filter the reaction mixture to remove the solid base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by recrystallization from methanol or by flash column chromatography on silica gel to yield the pure Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Experimental Workflow for Asymmetric Synthesis
Caption: General experimental workflow for asymmetric synthesis.
Catalytic Cycle for Ytterbium-Catalyzed Mannich Reaction
Caption: Catalytic cycle of the Yb-catalyzed Mannich reaction.
Application Notes and Protocols: Dibenzyl Malonate in the Synthesis of Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl malonate is a versatile C3-synthon widely employed in organic synthesis. Its activated methylene group, flanked by two benzyloxycarbonyl moieties, provides a nucleophilic center for carbon-carbon bond formation. The benzyl ester groups offer the advantage of mild deprotection conditions, typically through hydrogenolysis, making it a valuable starting material in multi-step syntheses of complex molecules. While not a direct precursor in classical named reactions for pyrrole synthesis, this compound serves as an excellent starting point for the preparation of 1,4-dicarbonyl compounds, which are key intermediates in the widely used Paal-Knorr pyrrole synthesis. This application note details a reliable multi-step protocol for the synthesis of substituted pyrroles from this compound, including the preparation of the 1,4-dicarbonyl intermediate and its subsequent cyclization.
Overall Synthetic Strategy
The synthesis of pyrroles from this compound is a three-step process. The first step involves the alkylation of this compound with an α-halo ketone. This is followed by the decarboxylation of the resulting substituted malonic ester to yield a 1,4-dicarbonyl compound. Finally, the 1,4-dicarbonyl compound is cyclized with a primary amine or ammonia in a Paal-Knorr synthesis to afford the desired pyrrole.
Caption: Overall workflow for the synthesis of substituted pyrroles from this compound.
Experimental Protocols
Step 1: Synthesis of Dibenzyl 2-acetyl-3-oxobutylmalonate (A 1,4-Dicarbonyl Precursor)
This protocol describes the alkylation of this compound with chloroacetone.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium ethoxide (1.1 eq) in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
This compound (1.0 eq) is added dropwise to the stirred solution at room temperature. The mixture is stirred for 30 minutes.
-
Chloroacetone (1.1 eq) is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous NH₄Cl and brine, then dried over anhydrous MgSO₄.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
Purification is performed by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure dibenzyl 2-(2-oxopropyl)malonate.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Dibenzyl 2-(2-oxopropyl)malonate | C₂₀H₂₀O₅ | 340.37 | 85-95 | Viscous oil |
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 10H, Ar-H), 5.15 (s, 4H, 2 x OCH₂Ph), 4.01 (t, J=7.2 Hz, 1H, CH), 3.25 (d, J=7.2 Hz, 2H, CH₂), 2.15 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 201.5, 168.0, 135.5, 128.6, 128.4, 128.2, 67.8, 55.2, 45.1, 30.2.
-
IR (neat, cm⁻¹): 3030, 2950, 1735 (C=O, ester), 1715 (C=O, ketone), 1250, 1150.
-
MS (ESI+): m/z 341.1 [M+H]⁺, 363.1 [M+Na]⁺.
Step 2: Synthesis of a 1,4-Dicarbonyl Compound (e.g., 2,5-Hexanedione derivative) via Decarboxylation
This step involves the removal of one of the benzyloxycarbonyl groups.
Reaction Scheme:
Note: For the synthesis of a symmetrical 1,4-diketone required for many Paal-Knorr syntheses, a double alkylation of this compound would be performed in Step 1, followed by a double decarboxylation.
A more direct route to a 1,4-diketone involves the hydrolysis of the benzyl esters followed by thermal decarboxylation.
Procedure (Hydrolysis and Decarboxylation):
-
The substituted this compound from Step 1 is dissolved in a mixture of acetic acid and concentrated hydrochloric acid.
-
The mixture is heated to reflux for 4-6 hours.
-
After cooling, the mixture is poured into ice-water and extracted with diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to yield the crude 1,4-dicarbonyl compound.
-
Purification by distillation or chromatography provides the pure product.
Alternative Decarboxylation (Krapcho Decarboxylation):
For a less harsh method that might be suitable for sensitive substrates, a Krapcho decarboxylation can be employed.
-
The substituted this compound is dissolved in wet DMSO containing a salt like LiCl.
-
The mixture is heated to a high temperature (e.g., 150-180 °C) for several hours.
-
Workup involves dilution with water and extraction with an organic solvent.
Quantitative Data (Representative for a generic 1,4-diketone):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 1-Phenylpentane-1,4-dione | C₁₁H₁₂O₂ | 176.21 | 70-85 | Solid or Oil |
Step 3: Paal-Knorr Synthesis of a Substituted Pyrrole
This protocol describes the cyclization of the 1,4-dicarbonyl compound with a primary amine.
Reaction Scheme:
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Applications in Drug Development and Medicinal Chemistry
Pyrrole-containing compounds are prevalent in a vast array of pharmaceuticals and biologically active natural products. The synthetic route described herein provides a flexible and efficient method for accessing a diverse library of substituted pyrroles. By varying the α-halo ketone and the primary amine, a wide range of substituents can be introduced onto the pyrrole ring, allowing for systematic structure-activity relationship (SAR) studies. This is crucial in the optimization of lead compounds in drug discovery programs targeting various therapeutic areas, including but not limited to:
-
Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrrole core.
-
Anticancer agents: Pyrrole derivatives have shown promise as inhibitors of various kinases and other cancer-related targets.
-
Antimicrobial agents: The pyrrole scaffold is found in several natural and synthetic compounds with antibacterial and antifungal properties.
-
Central nervous system (CNS) active agents: Substituted pyrroles are being investigated for their potential in treating neurological disorders.
The ability to readily synthesize diverse pyrrole analogues using this compound as a starting material makes this a valuable tool for medicinal chemists and drug development professionals.
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of substituted pyrroles via a three-step sequence involving alkylation, decarboxylation, and Paal-Knorr cyclization. The protocols provided herein offer a robust and adaptable methodology for the preparation of a wide range of pyrrole derivatives, which are of significant interest in pharmaceutical research and development. The mild deprotection conditions associated with the benzyl esters of the starting material add to its utility in complex total synthesis endeavors.
Application Notes and Protocols: Michael Addition of Dibenzyl Malonate to α,β-Unsaturated Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Michael addition reaction of dibenzyl malonate to α,β-unsaturated compounds. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, with significant applications in the pharmaceutical industry for the synthesis of bioactive molecules, including GABAergic compounds.
I. Introduction
The Michael addition, or conjugate addition, of a stabilized carbanion to an electron-deficient alkene is a fundamental transformation in organic chemistry.[1][2] this compound serves as an excellent Michael donor due to the acidity of its methylene protons, stabilized by two adjacent carbonyl groups. The resulting adducts are versatile intermediates that can be further manipulated, for instance, through decarboxylation, to yield a variety of functionalized molecules. This reaction is particularly relevant in drug discovery and development for creating complex molecular architectures from simple precursors. A significant application is in the synthesis of β-substituted γ-aminobutyric acid (GABA) derivatives, which are a class of drugs used to treat neurological disorders.[3] For example, the synthesis of Baclofen, a muscle relaxant, can be achieved through a pathway involving the Michael addition of a malonate ester to a β-nitrostyrene derivative.[4][5]
II. Reaction Mechanism and Stereochemistry
The reaction proceeds via the formation of a resonance-stabilized enolate from this compound in the presence of a base. This nucleophilic enolate then attacks the β-carbon of the α,β-unsaturated compound (the Michael acceptor), leading to the formation of a new carbon-carbon bond and a new enolate intermediate. Subsequent protonation yields the final Michael adduct.
The stereochemical outcome of the reaction can be controlled through the use of chiral catalysts, leading to the formation of enantioenriched products. This is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] Both organocatalysts (such as chiral amines and thioureas) and chiral metal complexes have been successfully employed to induce high levels of stereoselectivity in the Michael addition of malonates.[6]
III. Data Presentation
The following tables summarize quantitative data for the Michael addition of malonates to various α,β-unsaturated compounds under different catalytic systems. While the focus is on this compound, data for other malonates are included for comparison, illustrating the versatility of this reaction.
Table 1: Organocatalyzed Michael Addition of Malonates to Cinnamones and Chalcones
| Entry | Malonate Donor | α,β-Unsaturated Acceptor | Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | This compound | β-Naphthyl-substituted cinnamone | (R,R)-DPEN (20) | o-Phthalic acid (40) | EtOH | 168 | - | Relatively poorer optical purity | [7] |
| 2 | Diethyl malonate | β-Naphthyl-substituted cinnamone | (R,R)-DPEN (20) | Acetic acid | EtOH | 168 | - | 92 | [7] |
| 3 | Diethyl malonate | Chalcone | (R,R)-DPEN (20) | Salicylic acid (40) | Ether | 168 | 99 | >99 | [7] |
| 4 | Diethyl malonate | Benzylideneacetone | (R,R)-DPEN (20) | o-Phthalic acid (40) | EtOH | - | 85 | 90 | [7] |
(R,R)-DPEN: (R,R)-1,2-Diphenylethanediamine
Table 2: Metal-Catalyzed Asymmetric Michael Addition of Malonates
| Entry | Malonate Donor | α,β-Unsaturated Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Diethyl malonate | Chalcone | NiCl₂/(−)-Sparteine (10) | Toluene | 25 | 12 | 90 | 86 | |
| 2 | Diethyl malonate | 4-Chlorochalcone | NiCl₂/(−)-Sparteine (10) | Toluene | 25 | 5 | 88 | 84 | |
| 3 | Diethyl malonate | 2-Cyclopenten-1-one | LiAl(BINOL)₂ | THF | Reflux | 2 | - | - | [8] |
LiAl(BINOL)₂ is generated in situ from (S)-BINOL and LiAlH₄
IV. Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of this compound to Chalcones Catalyzed by (R,R)-DPEN
This protocol is adapted from the procedure for diethyl malonate.[7]
Materials:
-
Chalcone derivative (0.2 mmol)
-
This compound (0.6 mL, ~2.0 mmol)
-
(R,R)-1,2-Diphenylethanediamine (DPEN) (8.5 mg, 0.04 mmol, 20 mol%)
-
Salicylic acid (11.0 mg, 0.08 mmol, 40 mol%)
-
Anhydrous diethyl ether (1 mL)
-
Argon or Nitrogen for inert atmosphere
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add the chalcone derivative (0.2 mmol), (R,R)-DPEN (8.5 mg, 0.04 mmol), and salicylic acid (11.0 mg, 0.08 mmol).
-
Add anhydrous diethyl ether (1 mL) to the vial.
-
Add this compound (0.6 mL, ~2.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 168 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired Michael adduct.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS) and determine the enantiomeric excess by chiral HPLC.
Protocol 2: Synthesis of a GABA Precursor via Michael Addition of Diethyl Malonate to β-Nitrostyrene
This protocol is a key step in the synthesis of Baclofen and is adapted from literature procedures.[4] While diethyl malonate is used here, a similar procedure can be followed with this compound.
Materials:
-
4-Chloro-β-nitrostyrene (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (catalytic amount)
-
Anhydrous ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
In a round-bottom flask, dissolve 4-chloro-β-nitrostyrene (1.0 eq) and diethyl malonate (1.2 eq) in anhydrous ethanol.
-
Add the sodium ethoxide solution dropwise to the reaction mixture at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield the diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate.
-
This intermediate can then be converted to Baclofen through subsequent reduction of the nitro group and hydrolysis/decarboxylation of the malonate ester.[4]
V. Visualizations
Reaction Mechanism
Caption: General mechanism of the base-catalyzed Michael addition.
Experimental Workflow
Caption: A typical experimental workflow for the Michael addition.
References
- 1. soc.chim.it [soc.chim.it]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols: Palladium-Catalyzed Allylic Alkylation with Dibenzyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Palladium-Catalyzed Allylic Alkylation, often referred to as the Tsuji-Trost reaction, is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex.[1] Dibenzyl malonate serves as a soft carbon nucleophile in this reaction, offering a strategic advantage in multistep synthesis due to the facility of removing the benzyl protecting groups under mild hydrogenolysis conditions. This application note provides detailed protocols for both achiral and asymmetric versions of the palladium-catalyzed allylic alkylation of this compound, along with quantitative data and mechanistic insights.
Reaction Principle and Mechanism
The catalytic cycle of the Tsuji-Trost reaction commences with the coordination of a palladium(0) catalyst to the double bond of an allylic substrate.[3] Subsequent oxidative addition expels the leaving group, typically an acetate or carbonate, to form a η³-allylpalladium(II) complex. The enolate of this compound, generated in situ by a base, then acts as a nucleophile. It attacks the π-allyl complex, usually at the less sterically hindered terminus, leading to the formation of the desired allylated product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[3]
Data Presentation
Achiral Palladium-Catalyzed Allylic Alkylation
The following table summarizes typical reaction conditions and yields for the achiral allylic alkylation of this compound with various allylic substrates.
| Entry | Allylic Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Allyl Acetate | Pd(PPh₃)₄ | PPh₃ | NaH | THF | 65 | 12 | 85-95 |
| 2 | Cinnamyl Acetate | Pd₂(dba)₃ | dppe | K₂CO₃ | Dioxane | 80 | 16 | 80-90 |
| 3 | Geranyl Acetate | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 100 | 24 | 75-85 |
| 4 | (E)-Hex-2-en-1-yl acetate | Pd(PPh₃)₄ | PPh₃ | NaH | THF | 65 | 12 | 88 |
Note: Yields are isolated yields and can vary based on the specific reaction scale and purification method.
Asymmetric Palladium-Catalyzed Allylic Alkylation
The enantioselective variant of the Tsuji-Trost reaction employs chiral ligands to induce stereoselectivity. The choice of ligand is critical for achieving high enantiomeric excess (ee).
| Entry | Allylic Substrate | Palladium Precursor | Chiral Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | rac-1,3-Diphenylallyl Acetate | [Pd(allyl)Cl]₂ | (S,S)-Trost Ligand | NaH | CH₂Cl₂ | rt | 12 | >95 | 98 |
| 2 | rac-Cyclohex-2-enyl Acetate | Pd₂(dba)₃ | (R)-BINAP | K₂CO₃ | THF | 50 | 24 | 90 | 92 |
| 3 | rac-1,3-Dimethylallyl Acetate | [Pd(allyl)Cl]₂ | (R,R)-ANDEN | Cs₂CO₃ | Dioxane | rt | 18 | 85 | 95 |
Note: Enantiomeric excess is determined by chiral HPLC or GC analysis.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. This compound is commercially available or can be synthesized by the esterification of malonic acid with benzyl alcohol.
Protocol 1: Achiral Allylic Alkylation of this compound with Allyl Acetate
Materials:
-
This compound
-
Allyl acetate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Add anhydrous THF to the flask, followed by the dropwise addition of a solution of this compound (1.0 equivalent) in anhydrous THF at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
To the resulting solution, add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) followed by allyl acetate (1.2 equivalents).
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylated this compound.
Protocol 2: Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate
Materials:
-
rac-1,3-Diphenylallyl acetate
-
This compound
-
Allylpalladium(II) chloride dimer [[Pd(allyl)Cl]₂]
-
(S,S)-Trost ligand
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve allylpalladium(II) chloride dimer (0.01 equivalents) and (S,S)-Trost ligand (0.025 equivalents) in anhydrous dichloromethane.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
-
In a separate flame-dried flask, suspend sodium hydride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the solution of rac-1,3-diphenylallyl acetate (1.2 equivalents) to the enolate solution.
-
Transfer the pre-formed catalyst solution to the reaction mixture via cannula.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the enantioenriched product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Allylic Alkylation
References
Application Notes and Protocols for the Decarboxylation of Dibenzyl Malonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for several common methods for the decarboxylation of dibenzyl malonate derivatives. These procedures are foundational in organic synthesis for the generation of substituted acetic acids, which are key intermediates in the development of pharmaceutical agents and other high-value chemical compounds.
Introduction
The decarboxylation of substituted malonic esters is a crucial transformation in organic chemistry, enabling the synthesis of a wide array of carboxylic acids. This compound derivatives are particularly useful substrates due to the facility of removing the benzyl ester protecting groups under relatively mild conditions. The overall process involves two key stages: the cleavage of the benzyl ester groups to form a malonic acid intermediate, followed by the elimination of carbon dioxide to yield the final substituted acetic acid product.
This application note outlines four distinct and widely applicable protocols for this transformation:
-
Classical Hydrolysis and Thermal Decarboxylation: A traditional two-step acidic or basic hydrolysis of the dibenzyl ester followed by heating to induce decarboxylation.
-
Krapcho Dealkoxycarbonylation: A milder, one-pot alternative that is particularly suitable for substrates sensitive to harsh acidic or basic conditions.
-
Hydrogenolysis and Decarboxylation: A method involving the cleavage of the benzyl esters via catalytic hydrogenation, followed by decarboxylation of the resulting malonic acid.
-
Enzymatic Decarboxylation: A highly selective method for the asymmetric decarboxylation of α-aryl substituted malonic acids to produce enantiomerically enriched carboxylic acids.
The selection of the most appropriate method will depend on the specific substrate, the desired scale of the reaction, and the required level of stereochemical control.
Method 1: Classical Hydrolysis and Thermal Decarboxylation
This method involves the saponification of the this compound derivative using a strong base, followed by acidification to produce the corresponding dicarboxylic acid, which is then decarboxylated by heating.
Experimental Protocol
Step 1: Saponification (Ester Hydrolysis)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Prepare a solution of potassium hydroxide (2.5 eq) in water.
-
Add the potassium hydroxide solution to the flask containing the this compound derivative.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material or organic impurities.
-
Carefully acidify the aqueous layer to a pH of 1-2 with cold 6 M hydrochloric acid. This will precipitate the substituted malonic acid.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Thermal Decarboxylation
-
Place the dried, substituted malonic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the flask in an oil bath to a temperature of 150-180 °C.
-
Maintain this temperature until the evolution of carbon dioxide ceases (typically 1-3 hours). The solid will melt and then resolidify as the reaction proceeds.
-
Cool the flask to room temperature. The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture of hexanes and ethyl acetate).
Quantitative Data
| Substrate Example | Hydrolysis Conditions | Decarboxylation Temp. (°C) | Reaction Time (h) | Yield (%) |
| Dibenzyl phenylmalonate | KOH, EtOH/H₂O, reflux | 160-170 | 2 | ~85-95 |
| Dibenzyl methylmalonate | NaOH, EtOH/H₂O, reflux | 150-160 | 1.5 | ~90 |
Note: Yields are highly substrate-dependent and may require optimization.
Workflow Diagram
Caption: Classical Hydrolysis and Decarboxylation Workflow.
Method 2: Krapcho Dealkoxycarbonylation
The Krapcho reaction provides a milder, often one-pot, method for the decarboxylation of malonic esters, particularly those with β-electron-withdrawing groups.[1][2] It is especially useful for substrates that are sensitive to strong acids or bases.[1] The reaction is typically carried out in a dipolar aprotic solvent with a salt and a small amount of water at elevated temperatures.[1]
Experimental Protocol
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted this compound (1.0 eq), lithium chloride (2.0-4.0 eq), and dimethyl sulfoxide (DMSO).
-
Add a small amount of water (2.0-4.0 eq) to the reaction mixture.
-
Heat the mixture to 150-180 °C and maintain for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data
| Substrate Example | Salt | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dibenzyl 2-cyanopropylmalonate | LiCl | DMSO/H₂O | 160 | 4 | >90 |
| Dibenzyl 2-nitroethylmalonate | NaCl | DMSO/H₂O | 150 | 6 | ~85 |
| Dibenzyl phenylmalonate | LiCl | DMSO/H₂O | 170 | 8 | ~80-90 |
Note: Reaction times and yields are dependent on the specific substrate and may require optimization.
Workflow Diagram
Caption: Krapcho Dealkoxycarbonylation Workflow.
Method 3: Hydrogenolysis and Decarboxylation
This two-step protocol involves the removal of the benzyl ester groups via catalytic hydrogenation to yield the malonic acid, which is then decarboxylated. This method is advantageous as it avoids the use of strong acids or bases for ester cleavage.
Experimental Protocol
Step 1: Hydrogenolysis
-
In a hydrogenation flask, dissolve the substituted this compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (1-4 atm) at room temperature for 4-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude substituted malonic acid.
Step 2: Thermal Decarboxylation
-
Follow the procedure outlined in Method 1, Step 2 for the thermal decarboxylation of the resulting malonic acid.
Quantitative Data
| Substrate Example | Catalyst Loading (mol%) | H₂ Pressure (atm) | Hydrogenolysis Time (h) | Decarboxylation Temp. (°C) | Overall Yield (%) |
| Dibenzyl benzylmalonate | 10 | 1 | 12 | 160 | ~80-90 |
| Dibenzyl allylmalonate | 5 | 2 | 8 | 150 | ~85 |
Note: Catalyst loading, hydrogen pressure, and reaction times may need to be optimized for different substrates.
Workflow Diagram
Caption: Hydrogenolysis and Decarboxylation Workflow.
Method 4: Enzymatic Decarboxylation
Enzymatic decarboxylation using arylmalonate decarboxylase (AMDase) is a powerful method for the enantioselective synthesis of α-aryl substituted carboxylic acids.[3] This method is highly specific and operates under mild, aqueous conditions.
Experimental Protocol
-
Substrate Preparation: The substituted this compound must first be converted to the corresponding malonic acid. This can be achieved via either the saponification procedure in Method 1 (Step 1) or the hydrogenolysis procedure in Method 3 (Step 1).
-
Enzymatic Reaction:
-
In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.0-8.0).
-
Add the substituted malonic acid substrate to the buffer to a final concentration of 10-50 mM.
-
Initiate the reaction by adding a solution of arylmalonate decarboxylase (AMDase) to a final concentration of 0.1-1.0 mg/mL.
-
Stir the reaction mixture at a constant temperature (typically 25-37 °C) for 12-48 hours.
-
Monitor the progress of the reaction by HPLC analysis of aliquots.
-
-
Work-up and Purification:
-
Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.
-
Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis. The product can be further purified by column chromatography if necessary.
-
Quantitative Data
| Substrate Example | Enzyme | pH | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| Phenylmalonic acid | wtAMDase | 7.5 | 30 | 24 | >95 | >99 (R) |
| (4-Fluorophenyl)malonic acid | Engineered AMDase | 8.0 | 37 | 36 | ~90 | >98 (S) |
Note: The choice of wild-type or engineered AMDase will determine the stereochemical outcome. Reaction conditions and enzyme concentration may require optimization for specific substrates.
Workflow Diagram
Caption: Enzymatic Decarboxylation Workflow.
Conclusion
The decarboxylation of this compound derivatives is a versatile and essential transformation in organic synthesis. The choice of protocol depends on the specific requirements of the synthesis, including substrate compatibility, desired scale, and the need for stereochemical control. The classical hydrolysis and thermal decarboxylation method is robust and widely used. The Krapcho dealkoxycarbonylation offers a milder alternative for sensitive substrates. Hydrogenolysis provides a non-acidic/basic route to the malonic acid intermediate. Finally, enzymatic decarboxylation with AMDase offers unparalleled stereoselectivity for the synthesis of chiral α-aryl acetic acids. Careful consideration of the advantages and limitations of each method will enable the selection of the optimal conditions for a successful synthesis.
References
Application Notes and Protocols: The Utility of Dibenzyl Malonate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dibenzyl malonate as a versatile intermediate in the synthesis of barbiturates and other pharmaceutical compounds. This document details the synthetic pathways, experimental protocols, and quantitative data to support the application of this compound in medicinal chemistry and drug development.
Introduction to this compound
This compound (CAS: 15014-25-2, Molecular Formula: C₁₇H₁₆O₄, M.W.: 284.31 g/mol ) is a diester of malonic acid that serves as a crucial building block in organic synthesis.[1] Its core structure features an active methylene group (-CH₂-) flanked by two carbonyl groups, making it a potent nucleophile in various carbon-carbon bond-forming reactions.
The defining feature of this compound is the presence of benzyl ester groups. These groups offer distinct advantages in multi-step syntheses:
-
Stability: Benzyl esters are stable under a range of reaction conditions.[1]
-
Protecting Group Functionality: The benzyl groups act as effective protecting groups for the carboxylic acid functionalities.
-
Ease of Deprotection: They can be readily removed under specific conditions, most commonly via hydrogenolysis (catalytic hydrogenation) or under certain acidic conditions, to yield the corresponding carboxylic acid.[1]
These properties make this compound a valuable reagent in the synthesis of complex molecules, including heterocyclic compounds and other precursors for biologically active molecules.
Synthesis of Barbiturates
Barbiturates are a class of drugs that act as central nervous system depressants and are synthesized from derivatives of barbituric acid.[2][3] The core structure is formed through the condensation of a disubstituted malonic ester with urea. While diethyl malonate is traditionally used, this compound serves as an effective alternative. The general synthesis involves two key stages: alkylation of the malonate and condensation with urea.[3][4]
General Synthesis Pathway for 5,5-Disubstituted Barbiturates
The synthesis begins with the sequential alkylation of this compound to introduce the desired R and R' groups at the alpha-carbon. This is followed by a base-facilitated condensation reaction with urea to form the final barbiturate ring.
Experimental Protocol: Synthesis of a 5,5-Disubstituted Barbiturate
This protocol is adapted from established methods for barbiturate synthesis using diethyl malonate.[3][5]
Materials:
-
This compound
-
Alkyl Halide 1 (R-X)
-
Alkyl Halide 2 (R'-X)
-
Sodium metal
-
Absolute Ethanol
-
Urea (dry)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
Procedure:
Stage 1: Alkylation
-
Prepare Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere. This reaction is exothermic and must be handled with caution.
-
First Alkylation: Add this compound to the sodium ethoxide solution. Then, slowly add the first alkyl halide (R-X) and reflux the mixture until the reaction is complete (monitored by TLC).
-
Second Alkylation: Cool the mixture and add a second equivalent of sodium ethoxide, followed by the slow addition of the second alkyl halide (R'-X). Reflux the mixture until the disubstituted product is formed.
-
Work-up: After cooling, neutralize the reaction mixture and perform an extraction with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude disubstituted this compound. Purify via column chromatography or distillation.
Stage 2: Condensation and Cyclization
-
Prepare Sodium Ethoxide: Prepare a fresh solution of sodium ethoxide in absolute ethanol as described previously.
-
Condensation: To the sodium ethoxide solution, add the purified disubstituted this compound, followed by a solution of dry urea dissolved in hot absolute ethanol.[5]
-
Reflux: Heat the mixture to reflux for 7-10 hours. A solid precipitate, the sodium salt of the barbiturate, should form.[6][7]
-
Isolation and Purification: After the reaction is complete, add hot water to dissolve the salt.[3] Carefully acidify the clear solution with concentrated HCl to precipitate the crude barbiturate.[3][6] Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5,5-disubstituted barbiturate.[8]
Synthesis of Phenobarbital
Phenobarbital (5-ethyl-5-phenylbarbituric acid) is a long-acting barbiturate used to treat seizures.[6] Its classical synthesis begins with benzyl cyanide and involves the formation of a disubstituted malonic ester, which is then condensed with urea.[8]
References
- 1. This compound | 15014-25-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Dibenzyl Malonate for the Preparation of Substituted Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and cornerstone method in organic chemistry for the preparation of mono- and di-substituted carboxylic acids. This application note details the use of dibenzyl malonate as a starting material for this synthesis. The core of this methodology lies in the high acidity of the α-protons of the malonate ester (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups. This acidity allows for easy deprotonation by a moderately strong base to form a stabilized enolate, which then acts as a nucleophile to attack an alkyl halide.
A key advantage of using this compound over other malonic esters (like diethyl or dimethyl malonate) is the ability to remove the benzyl ester groups under mild conditions through catalytic hydrogenolysis. This avoids the harsh acidic or basic hydrolysis conditions that can be detrimental to sensitive functional groups within complex molecules, a feature particularly valuable in drug development and the synthesis of intricate natural products. This process involves three primary stages: enolate formation, alkylation, and a final debenzylation step that is concurrently followed by decarboxylation to yield the desired substituted carboxylic acid.
Reaction Mechanism and Workflow
The synthesis proceeds through a well-established three-step sequence:
-
Enolate Formation: The α-carbon of this compound is deprotonated by a suitable base (e.g., sodium ethoxide, sodium hydride) to form a resonance-stabilized enolate.
-
Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond and yielding an α-substituted this compound. This step can be repeated with a different alkyl halide to create a di-substituted intermediate.
-
Debenzylation and Decarboxylation: The benzyl ester groups are cleaved via catalytic hydrogenation (hydrogenolysis) using a catalyst such as palladium on carbon (Pd/C). The resulting substituted malonic acid is unstable and readily undergoes decarboxylation upon workup or gentle heating to afford the final substituted carboxylic acid.
Diagrams
Data Presentation
The following table summarizes representative yields for the alkylation step of various malonic esters. While not all examples use this compound specifically, they are illustrative of the typical efficiencies of the alkylation reaction.
| Starting Malonate Ester | Alkylating Agent | Product | Yield (%) |
| Diethyl Malonate | 1-Methyl-butyl bromide | Diethyl 1-methyl-butyl-malonate | 82.7 |
| Diethyl Malonate | Benzyl chloride | Diethyl dibenzyl-malonate | 76 |
| Diethyl Malonate | Allyl chloride | Diethyl allyl-1-methyl-butyl-malonate | 78 |
| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | p-Chlorobenzyl bromide | 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-(4-chlorobenzyl)-2-methylmalonate | 98 |
| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | para-Methyl benzyl bromide | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-methyl-2-(4-methylbenzyl)malonate | 99 |
Note: Yields are for the alkylation step only and can vary based on reaction conditions and substrates.
Experimental Protocols
The following protocols provide a generalized, step-by-step procedure for the synthesis of a mono-substituted carboxylic acid using this compound.
Protocol 1: Alkylation of this compound
This procedure describes the formation of the enolate and subsequent alkylation to yield a substituted this compound.
Materials:
-
This compound
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Alkyl halide (R-X)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Base Preparation (if using NaH): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Enolate Formation:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF or ethanol.
-
Slowly add the this compound solution to the stirred suspension of sodium hydride at 0 °C. If using sodium ethoxide, add it to the this compound solution in ethanol.
-
Allow the mixture to stir at room temperature for 1 hour. The formation of the enolate may be indicated by the cessation of hydrogen gas evolution (if using NaH) or a color change.
-
-
Alkylation:
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the enolate solution at room temperature.
-
Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Remove the organic solvent under reduced pressure.
-
Add water to the residue to dissolve any inorganic salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude substituted this compound. The product can be purified further by column chromatography if necessary.
-
Protocol 2: Catalytic Hydrogenolysis and Decarboxylation
This procedure converts the substituted this compound into the final carboxylic acid product.[1]
Materials:
-
Substituted this compound from Protocol 1
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol (EtOH) or Ethyl Acetate
-
Hydrogen gas (H₂) balloon
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup:
-
Hydrogenation:
-
Seal the flask and degas the mixture by applying a vacuum and then backfilling with hydrogen gas. Repeat this process 2-3 times.[1]
-
Connect the flask to a balloon filled with hydrogen gas.[1]
-
Stir the reaction mixture vigorously at room temperature overnight.[1]
-
Monitor the reaction by TLC for the disappearance of the starting material. The reaction is typically complete when hydrogen uptake ceases.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude substituted carboxylic acid.[1]
-
The resulting malonic acid derivative will likely decarboxylate upon concentration or gentle warming. To ensure complete decarboxylation, the crude product can be heated (e.g., to 100-150 °C) until gas evolution stops.
-
The final carboxylic acid can be purified by recrystallization, distillation, or column chromatography as needed.
-
Conclusion
The use of this compound in the malonic ester synthesis offers a reliable and strategic pathway for the preparation of a wide range of substituted carboxylic acids. The key advantage of this reagent lies in the mild deprotection conditions afforded by catalytic hydrogenolysis, which preserves sensitive functional groups that might not be stable under the harsh hydrolytic conditions required for other common malonic esters. By carefully selecting the base, alkylating agents, and reaction conditions, researchers in organic synthesis and drug development can effectively synthesize target molecules with good to excellent yields. The detailed protocols and workflow provided in this note serve as a comprehensive guide for these applications.
References
Application Notes and Protocols for Enantioselective Cyclopropanation Reactions Involving Dibenzyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for enantioselective cyclopropanation reactions. While direct literature with extensive data for dibenzyl malonate is limited, this guide leverages established protocols for analogous diazomalonates, providing a robust starting point for researchers. The methodologies outlined are based on well-established cobalt- and rhodium-catalyzed systems, which are highly effective for the asymmetric cyclopropanation of a wide range of olefins.
I. Introduction to Enantioselective Cyclopropanation
Chiral cyclopropanes are crucial building blocks in the synthesis of pharmaceuticals and biologically active compounds. Their unique three-membered ring structure imparts specific conformational constraints and metabolic stability, making them attractive motifs in drug design. Enantioselective cyclopropanation, the synthesis of specific enantiomers of cyclopropanes, is a key strategy for accessing these valuable molecules.
The most common approach involves the reaction of an alkene with a carbene precursor, typically a diazo compound, in the presence of a chiral catalyst. For the synthesis of 1,1-dicarboxylate-substituted cyclopropanes, diazomalonates are frequently employed. This document focuses on the application of this compound in such reactions.
II. General Reaction Scheme
The enantioselective cyclopropanation of an olefin with dibenzyl diazomalonate can be generalized as follows. The reaction is typically catalyzed by a chiral transition metal complex, such as those based on cobalt or rhodium.
Caption: General scheme for the enantioselective cyclopropanation of an olefin with dibenzyl diazomalonate.
III. Synthesis of Dibenzyl Diazomalonate
The precursor for the cyclopropanation reaction, dibenzyl diazomalonate, can be synthesized from this compound via a diazo transfer reaction.
Protocol: Synthesis of Dibenzyl Diazomalonate
-
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
p-Acetamidobenzenesulfonyl azide (p-ABSA)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. In a round-bottom flask, dissolve this compound (1.0 equiv) in acetonitrile. b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.5 equiv) dropwise to the solution. d. In a separate flask, dissolve p-acetamidobenzenesulfonyl azide (1.1 equiv) in acetonitrile. e. Add the p-ABSA solution dropwise to the this compound solution at 0 °C. f. Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC. g. Upon completion, remove the solvent under reduced pressure. h. Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to afford dibenzyl diazomalonate.
IV. Cobalt-Catalyzed Enantioselective Cyclopropanation
Cobalt(II) complexes of chiral porphyrins have emerged as highly effective catalysts for the asymmetric cyclopropanation of olefins with diazomalonates. These reactions often proceed with high yields, diastereoselectivities, and enantioselectivities. The following protocol is adapted from the work of Wang et al. on unsymmetrical diazomalonates, which provides a strong foundation for reactions with dibenzyl diazomalonate.[1]
Experimental Workflow: Cobalt-Catalyzed Cyclopropanation
Caption: Workflow for cobalt-catalyzed enantioselective cyclopropanation.
Detailed Protocol: Cobalt-Catalyzed Asymmetric Cyclopropanation
-
Materials:
-
Chiral Cobalt(II)-porphyrin catalyst (e.g., [Co(P4)])[1]
-
Olefin
-
Dibenzyl diazomalonate
-
Anhydrous toluene
-
Nitrogen gas
-
-
Procedure: a. In a glovebox, add the chiral cobalt(II)-porphyrin catalyst (2 mol %) to a vial. b. Add anhydrous toluene to dissolve the catalyst. c. To this solution, add the olefin (1.2 equiv) followed by dibenzyl diazomalonate (1.0 equiv). d. Seal the vial and stir the reaction mixture at room temperature for 24 hours. e. After 24 hours, concentrate the reaction mixture under reduced pressure. f. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cyclopropane product. g. Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data (Adapted from Unsymmetrical Diazomalonates) [1]
The following table summarizes representative results from the cobalt-catalyzed cyclopropanation of various olefins with an unsymmetrical diazomalonate (methyl phenyl diazomalonate), which can be used as a predictive guide for reactions with dibenzyl diazomalonate.
| Olefin | Yield (%) | dr | ee (%) |
| Styrene | 95 | >20:1 | 98 |
| 4-Methylstyrene | 96 | >20:1 | 98 |
| 4-Methoxystyrene | 94 | >20:1 | 97 |
| 4-Chlorostyrene | 93 | >20:1 | 99 |
| 2-Vinylnaphthalene | 92 | >20:1 | 98 |
V. Rhodium-Catalyzed Enantioselective Cyclopropanation
Dirhodium(II) complexes with chiral carboxylate or carboxamidate ligands are classic and highly effective catalysts for the enantioselective cyclopropanation of olefins with diazo compounds. The following protocol is based on the work of Doyle and Hu for the cyclopropanation of styrene with dimethyl diazomalonate and can be adapted for dibenzyl diazomalonate.[2]
Experimental Workflow: Rhodium-Catalyzed Cyclopropanation
Caption: Workflow for rhodium-catalyzed enantioselective cyclopropanation.
Detailed Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation
-
Materials:
-
Chiral Dirhodium(II) catalyst (e.g., Rh₂(4S-BNAZ)₄)[2]
-
Olefin (e.g., styrene)
-
Dibenzyl diazomalonate
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure: a. To a round-bottom flask, add the chiral dirhodium(II) catalyst (1.0 mol %) and the olefin (10 equiv). b. Dissolve the solids in dichloromethane. c. Heat the solution to reflux. d. In a separate flask, prepare a solution of dibenzyl diazomalonate (1.0 equiv) in dichloromethane. e. Add the dibenzyl diazomalonate solution to the refluxing reaction mixture via a syringe pump over 2 hours. f. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30 minutes. g. Cool the reaction mixture to room temperature. h. Pass the mixture through a short plug of silica gel, washing with dichloromethane. i. Remove the solvent under reduced pressure to obtain the crude product. j. Determine the yield and enantiomeric excess by chiral GC or HPLC analysis.
Quantitative Data (Adapted from Dimethyl Diazomalonate) [2]
This table presents results from the rhodium-catalyzed cyclopropanation of styrene with dimethyl diazomalonate, serving as a reference for expected outcomes with dibenzyl diazomalonate.
| Catalyst | Yield (%) | ee (%) |
| Rh₂(4S-BNAZ)₄ | 97 | 44 |
| Rh₂(4S-BNAV)₄ | 87 | 38 |
| Rh₂(4S-BNAP)₄ | 91 | 36 |
VI. Concluding Remarks
The protocols detailed above provide a comprehensive guide for researchers interested in the enantioselective cyclopropanation using this compound. While the quantitative data presented is for analogous malonates, the methodologies are robust and should be readily adaptable. Optimization of reaction conditions, including catalyst loading, solvent, and temperature, may be necessary to achieve the highest yields and enantioselectivities with this compound and specific olefin substrates. These powerful catalytic systems open the door to the synthesis of a wide array of chiral cyclopropane-containing molecules for applications in drug discovery and development.
References
Troubleshooting & Optimization
How to avoid dialkylation in dibenzyl malonate reactions
Welcome to the technical support center for dibenzyl malonate reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and avoid common pitfalls, such as undesired dialkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing mono- vs. di-alkylation in this compound reactions?
A1: The outcome of the alkylation of this compound is primarily determined by the stoichiometry of the reactants, the nature and amount of the base used, the reaction temperature, and the choice of solvent.[1] Careful control over these parameters is essential for selectively achieving the desired mono-alkylated product.
Q2: How does the stoichiometry of the base affect the product distribution?
A2: The molar ratio of the base to this compound is a critical factor.[1] Using one equivalent of a suitable base will predominantly lead to the formation of the mono-alkylated product. To favor dialkylation, a second equivalent of base is typically added after the initial mono-alkylation is complete, followed by the addition of the second alkylating agent.[1]
Q3: Which bases are recommended for selective mono-alkylation of this compound?
A3: For selective mono-alkylation, moderately strong bases are generally preferred. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the this compound.[2] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly under phase-transfer catalysis conditions, which can enhance the selectivity for mono-alkylation.[3] It is advisable to avoid using sodium benzyloxide, which could be formed in situ from sodium and benzyl alcohol, to prevent potential transesterification side reactions.
Q4: What is the role of the solvent in controlling the reaction outcome?
A4: The solvent plays a significant role in the reaction. Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used with strong bases like NaH to ensure complete enolate formation and minimize side reactions.[1] The choice of solvent can also influence the solubility of the reactants and intermediates, thereby affecting the reaction rate and selectivity.
Q5: How can I minimize the formation of the di-alkylated product?
A5: To minimize dialkylation, you should:
-
Use a strict 1:1 stoichiometry of this compound to a strong base (e.g., NaH).[1]
-
Consider using a slight excess of this compound relative to the alkylating agent.
-
Add the alkylating agent slowly and at a controlled temperature to maintain a low concentration of the alkylating agent throughout the reaction.
-
Keep the reaction temperature as low as reasonably possible to control the reaction rate.
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed and before significant amounts of the di-alkylated product are formed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of mono-alkylated product and significant amount of starting material remaining | 1. Incomplete deprotonation. 2. Insufficient reaction time or temperature. 3. Deactivated alkylating agent. | 1. Ensure the base is fresh and of high purity. Use a stronger base if necessary. 2. Monitor the reaction by TLC and consider increasing the reaction time or temperature. 3. Check the purity and reactivity of the alkylating agent. |
| High yield of di-alkylated product | 1. Excess of base or alkylating agent. 2. Reaction temperature is too high. 3. High concentration of the alkylating agent. | 1. Use a strict 1:1 stoichiometry of base to this compound.[1] 2. Lower the reaction temperature. 3. Add the alkylating agent dropwise to the reaction mixture. |
| Formation of side products other than di-alkylated product | 1. Presence of moisture or other reactive impurities. 2. Transesterification if using an alkoxide base with a different alkyl group than the ester. 3. Elimination reaction with certain alkylating agents (e.g., tertiary halides). | 1. Use anhydrous solvents and reagents. 2. Use a base that does not introduce a competing nucleophile (e.g., NaH). 3. Use primary or secondary alkyl halides for the alkylation. |
| Difficulty in separating mono- and di-alkylated products | The polarity of the mono- and di-alkylated products can be very similar. | Optimize the reaction conditions to maximize the yield of the desired product and minimize the formation of the other.[1] Utilize column chromatography with a carefully selected solvent system for separation.[1] |
Data Presentation: Reaction Parameter Influence on Selectivity
The following table summarizes the general effects of key reaction parameters on the selectivity of alkylation for malonic esters. While specific quantitative data for this compound is limited in the literature, these trends, primarily derived from studies on diethyl malonate, provide a strong guiding principle.
| Parameter | Condition for Mono-alkylation | Condition for Di-alkylation | Rationale |
| Stoichiometry (Base:Malonate) | ~1:1 | >2:1 (stepwise addition) | A single equivalent of base generates the mono-enolate. A second equivalent is required to deprotonate the mono-alkylated product for the second alkylation.[1] |
| Stoichiometry (Alkylating Agent:Malonate) | ≤1:1 | >2:1 (stepwise addition) | Limiting the alkylating agent favors mono-substitution. |
| Base Strength | Moderately strong (e.g., NaH, K₂CO₃ with PTC) | Strong (e.g., NaH, LDA) | A strong base ensures complete deprotonation, and when used in excess, facilitates the second deprotonation. |
| Temperature | Lower temperatures (e.g., 0 °C to room temperature) | Generally higher temperatures or prolonged reaction times | Lower temperatures help to control the reaction rate and prevent over-alkylation. |
| Solvent | Polar aprotic (e.g., DMF, THF) | Polar aprotic (e.g., DMF, THF) | These solvents are suitable for reactions involving enolates. |
| Addition of Alkylating Agent | Slow, dropwise addition | Can be added more rapidly in the second step | Slow addition maintains a low concentration of the electrophile, reducing the chance of a second alkylation on a newly formed mono-alkylated product. |
Experimental Protocols
Protocol for Selective Mono-alkylation of this compound
This protocol is adapted from established procedures for the mono-alkylation of malonic esters and is designed to favor the formation of the mono-alkylated product.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.0 equivalent, washed with anhydrous hexane to remove mineral oil if desired). Add anhydrous DMF to the flask.
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete to ensure full formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (2 x).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to obtain the pure mono-alkylated this compound.
Visualizations
Reaction Pathway
Caption: Reaction pathways for mono- and di-alkylation of this compound.
Troubleshooting Workflow for Dialkylation
Caption: A logical workflow for troubleshooting undesired dialkylation.
References
Technical Support Center: Optimizing Dibenzyl Malonate Alkylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the alkylation of dibenzyl malonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a significant amount of a higher molecular weight product alongside my desired mono-alkylated product. What is likely happening and how can I prevent it?
A1: The most common side product in the alkylation of this compound is the dialkylated product.[1][2] This occurs because the mono-alkylated product still has an acidic proton on the α-carbon, which can be deprotonated by the base to form a new enolate. This enolate then reacts with another equivalent of the alkyl halide.[1][2]
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of this compound to the alkylating agent. A slight excess of the malonate can favor mono-alkylation.[1][3]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This ensures the alkyl halide reacts with the initial this compound enolate before it can react with the enolate of the mono-alkylated product.[1]
-
Base Selection: Using a less reactive base or carefully controlling the amount of base can sometimes help. However, ensure enough base is present for the initial deprotonation.[1]
-
Purification: Careful column chromatography is often necessary to separate the mono- and dialkylated products due to their similar polarities.[1]
Q2: The yield of my desired product is low, and I've isolated a compound that appears to be an alkene derived from my alkyl halide. What is the cause?
A2: This is likely due to a competing E2 elimination reaction of your alkyl halide.[1][3] The basic conditions required for the deprotonation of this compound can also promote the elimination of HX from the alkyl halide, particularly if the alkyl halide is secondary or tertiary.[1]
Troubleshooting Steps:
-
Alkyl Halide Choice: Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination reactions. Secondary halides often give poor yields, and tertiary halides are generally unsuitable for this reaction.[1][3]
-
Base Selection: Using a bulkier, less nucleophilic base might favor proton abstraction from the this compound over elimination from the alkyl halide. However, very strong, hindered bases can sometimes favor elimination.[1]
-
Temperature Control: Lowering the reaction temperature can favor the desired SN2 substitution over the E2 elimination.[1][3]
Q3: My reaction is not proceeding to completion, and a significant amount of starting material remains. What can I do?
A3: Several factors could be preventing the reaction from reaching completion.
Troubleshooting Steps:
-
Check Base Activity: The base may have decomposed due to exposure to moisture or air. Use a fresh batch of base or titrate it to determine its activity. Ensure the reaction is conducted under anhydrous conditions.[3][4]
-
Base Strength: The base must be strong enough to deprotonate the this compound (pKa ≈ 13 in DMSO) effectively.[5][6] Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices.[7][8]
-
Alkyl Halide Reactivity: Ensure the alkyl halide is of good quality and sufficiently reactive. The general reactivity order is I > Br > Cl.[3]
-
Temperature: While high temperatures can promote side reactions, the reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction's progress by TLC or GC-MS to determine the optimal temperature.[3]
-
Solubility: Ensure all reactants are soluble in the chosen solvent system. Poor solubility can significantly slow down the reaction.[3]
Q4: After workup, I am observing hydrolysis of my benzyl ester groups. How can I avoid this?
A4: The benzyl ester groups can be sensitive to both strong acidic and basic conditions, especially during aqueous workup.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]
-
Careful Workup: During the workup, minimize the time the reaction mixture is in contact with aqueous acid or base, particularly at elevated temperatures. Use a buffered or mild quenching agent like saturated aqueous ammonium chloride.[3]
-
Selective Hydrolysis: In some cases, selective hydrolysis of one ester group may be desired. For instance, tert-butyl esters can be selectively cleaved under acidic conditions (e.g., TFA), while other esters like 2,2-diphenylethyl can be hydrolyzed with 1N KOH.[9][10]
Data on Reaction Condition Optimization
Optimizing the base, solvent, and temperature is critical for maximizing yield and minimizing side products. The following tables summarize the effects of these parameters based on reported experimental data.
Table 1: Effect of Base and Solvent on Alkylation Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 50% KOH (5.0) | Toluene | 0 | 90 | [9][10] |
| 2 | 50% NaOH (5.0) | Toluene | 0 | 91 | [9][10] |
| 3 | K₂CO₃ (5.0) | Toluene | 0 | 45 | [9][10] |
| 4 | 50% KOH (5.0) | CH₂Cl₂ | 0 | 93 | [9][10] |
| 5 | 50% KOH (5.0) | THF | 0 | 85 | [9][10] |
| 6 | NaH (1.1) | DMF | 0 to RT | - | [3] |
| 7 | NaOEt (1.0) | Ethanol | Reflux | - | [4][7] |
Note: Yields are highly dependent on the specific substrate and alkylating agent used.
Table 2: Effect of Temperature on Enantioselective Alkylation
| Entry | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| 1 | 0 | 24 | 90 | 91 | [9][10] |
| 2 | -20 | 24 | 85 | 93 | [9][10] |
| 3 | -40 | 30 | 75 | 95 | [9][10] |
| 4 | -60 | 48 | 58 | 96 | [9][10] |
Note: Data from a phase-transfer catalyzed enantioselective benzylation. Lower temperatures generally increased enantioselectivity but also increased reaction time and lowered the chemical yield.[9][10]
Experimental Protocols
Representative Protocol for Mono-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Alkyl halide (1.0 - 1.1 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Base Addition: Carefully add the sodium hydride to the stirred solvent.
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Add a solution of this compound in anhydrous THF dropwise via the dropping funnel over 15-20 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete enolate formation.[3]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide dropwise over 20-30 minutes. After the addition, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be required for less reactive alkyl halides.[3]
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Add water and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Washing & Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.[3]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material and dialkylated side product.[1][9]
Visual Guides
Reaction Workflow
Caption: General workflow for this compound alkylation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common alkylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ch21: Malonic esters [chem.ucalgary.ca]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: Troubleshooting Low Yield in Knoevenagel Condensation with Dibenzyl Malonate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in Knoevenagel condensation reactions involving dibenzyl malonate. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Question: My Knoevenagel condensation with this compound is resulting in a low yield. What are the common causes and how can I address them?
Answer: Low yields in the Knoevenagel condensation can stem from several factors related to reactants, catalysts, reaction conditions, and work-up procedures. Below is a systematic guide to troubleshoot these issues.
-
1. Catalyst Selection and Activity: The choice and handling of the catalyst are critical. Weak bases are typically employed to facilitate the deprotonation of the active methylene group in this compound without promoting self-condensation of the aldehyde.[1]
-
Potential Cause: The catalyst may be inappropriate for the specific substrates, inactive, or used in an incorrect amount.
-
Solution:
-
Catalyst Choice: Piperidine, often used with a co-catalyst like acetic acid, is a common choice.[2] L-proline has also been shown to be an effective catalyst, particularly in the synthesis of coumarins from salicylaldehydes.[3] For a greener approach, immobilized catalysts like gelatin can be considered.[4]
-
Catalyst Loading: Typically, catalytic amounts (e.g., 0.1 equivalents) are sufficient.[2] Titrate the aldehyde to check for acidic impurities, as they can neutralize the basic catalyst.[5]
-
Catalyst Activity: Ensure the catalyst is not old or degraded. Use a fresh bottle or purify the catalyst if necessary.
-
-
-
2. Reaction Conditions: Temperature, reaction time, and solvent play a significant role in the reaction's success.
-
Potential Cause: Suboptimal reaction conditions can lead to incomplete reaction or the formation of side products.
-
Solution:
-
Temperature: While some reactions proceed at room temperature, heating is often required to drive the reaction to completion. Refluxing in a suitable solvent is a common practice.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting materials, while prolonged times may lead to side reactions.
-
Solvent: The choice of solvent can influence reaction kinetics. Toluene or benzene are often used to facilitate water removal via azeotropic distillation.[2] Ethanol is another common solvent, particularly with L-proline catalysis.[3]
-
-
-
3. Water Removal: The Knoevenagel condensation produces water as a byproduct. Its presence can shift the equilibrium back towards the reactants, thus lowering the yield.[6]
-
Potential Cause: Inefficient removal of water from the reaction mixture.
-
Solution:
-
-
4. Reactant Quality and Stoichiometry: The purity and molar ratio of the reactants are fundamental for a successful reaction.
-
Potential Cause: Impure reactants or an incorrect molar ratio of this compound to the aldehyde.
-
Solution:
-
-
5. Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Potential Cause: Self-condensation of the aldehyde or Michael addition of the malonate to the product.
-
Solution:
-
Slow Addition: Add the aldehyde slowly to the reaction mixture containing the this compound and catalyst to minimize its self-condensation.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions.
-
Monitoring: Stop the reaction as soon as the starting aldehyde is consumed to prevent further reactions of the product.
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use a strong base as a catalyst for the Knoevenagel condensation with this compound?
A1: It is generally not recommended to use a strong base. Strong bases can promote the self-condensation of the aldehyde, leading to a complex mixture of products and a lower yield of the desired Knoevenagel product.[1] Weak bases like piperidine, pyrrolidine, or L-proline are preferred.[3][7]
Q2: My aldehyde is sterically hindered. How can I improve the yield of my Knoevenagel condensation with this compound?
A2: Steric hindrance on the aldehyde can slow down the reaction rate. To improve the yield, you can try increasing the reaction temperature, extending the reaction time, or using a more active catalyst system. It is crucial to monitor the reaction closely by TLC to find the optimal conditions that favor product formation over decomposition or side reactions.
Q3: I am observing a byproduct with a higher molecular weight than my expected product. What could it be?
A3: A common byproduct in Knoevenagel condensations is the Michael adduct. This occurs when a molecule of the deprotonated this compound attacks the α,β-unsaturated product. To minimize this, you can try using a stoichiometric amount of the reactants or stopping the reaction as soon as the starting aldehyde has been consumed.
Q4: Is it possible to perform the Knoevenagel condensation with this compound under solvent-free conditions?
A4: Yes, solvent-free Knoevenagel condensations, often assisted by microwave irradiation, have been reported to be efficient and environmentally friendly for other malonates.[8][9][10] This approach can lead to shorter reaction times and high yields. You may need to screen different catalysts and reaction temperatures to optimize the conditions for this compound.
Data Presentation
The following table summarizes representative yields for the Knoevenagel condensation of various malonic esters with different aldehydes under various catalytic conditions. Data for this compound is included, along with structurally similar malonates to provide an indication of expected reactivity and yields.
| Malonic Ester | Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| This compound | Salicylaldehyde | L-proline | Ethanol | 80 °C | 18-24 h | 75 | [3] |
| Diethyl malonate | Benzaldehyde | Piperidine/Acetic Acid | Benzene | Reflux | 11-18 h | 89-91 | [5] |
| Diethyl malonate | Various aromatic aldehydes | Immobilized Gelatin | DMSO | Room Temp | 12 h | 85-90 | [4] |
| Dimethyl malonate | Salicylaldehyde | L-proline | Ethanol | 80 °C | 18-24 h | 92 | [3] |
| Diethyl malonate | Salicylaldehyde | L-proline | Ethanol | 80 °C | 18-24 h | 94 | [3] |
Experimental Protocols
Protocol 1: L-proline Catalyzed Knoevenagel Condensation of this compound with Salicylaldehyde[3]
This protocol is adapted from the synthesis of coumarin-3-carboxylic esters.
Materials:
-
This compound (1.05 eq)
-
Salicylaldehyde (1.0 eq)
-
L-proline (0.1 eq)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde, this compound, and L-proline.
-
Add absolute ethanol as the solvent (to a typical concentration of 0.1-0.5 M of the aldehyde).
-
Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Piperidine/Acetic Acid Catalyzed Knoevenagel Condensation[2]
This is a general and robust protocol for the Knoevenagel condensation of malonic esters with aromatic aldehydes.
Materials:
-
This compound (1.05 eq)
-
Aromatic aldehyde (1.0 eq)
-
Piperidine (0.1 eq)
-
Glacial acetic acid (0.2 eq)
-
Toluene or Benzene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the aromatic aldehyde and this compound.
-
Add toluene or benzene as the solvent.
-
Add piperidine and glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Continue refluxing until no more water is collected (typically 2-6 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: A troubleshooting workflow for low yield in Knoevenagel condensation.
Caption: A general experimental workflow for the Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst | MDPI [mdpi.com]
- 9. oatext.com [oatext.com]
- 10. asianpubs.org [asianpubs.org]
Preventing hydrolysis of dibenzyl malonate during base-catalyzed reactions
An essential resource for researchers, scientists, and drug development professionals, this technical support center provides in-depth troubleshooting guides and frequently asked questions to address the challenges of preventing dibenzyl malonate hydrolysis during base-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a common reagent?
This compound is a diester of malonic acid.[1] In organic synthesis, it is frequently used as a starting material for creating substituted carboxylic acids through a process known as the malonic ester synthesis.[2] The key feature of this compound is the acidity of the methylene protons (the -CH₂- group) situated between the two carbonyl groups, which have a pKa of approximately 11.65.[3] This acidity allows for easy deprotonation with a suitable base to form a stable enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylation. The benzyl ester groups can be conveniently removed later in the synthesis, often through mild hydrogenolysis conditions.[1]
Q2: What is ester hydrolysis and why is it a concern with this compound?
Ester hydrolysis is a chemical reaction in which an ester is cleaved back into its constituent carboxylic acid and alcohol.[4] In the case of this compound, hydrolysis would yield malonic acid (or its mono-benzyl ester) and benzyl alcohol.
Under basic conditions, this reaction is known as saponification.[5] It is typically an irreversible process because the base deprotonates the carboxylic acid formed, driving the reaction to completion.[5][6] This is a significant concern because it consumes the starting material, reduces the yield of the desired product, and introduces impurities (benzyl alcohol, malonic acid salts) that can complicate the purification process.
Q3: What is the mechanism of base-catalyzed hydrolysis?
The base-catalyzed hydrolysis of esters generally follows a bimolecular acyl-cleavage (BAC2) mechanism.[5][7] The process involves the following steps:
-
Nucleophilic Attack: A hydroxide ion (or other basic nucleophile) attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[8]
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond.
-
Leaving Group Departure: This reformation expels the benzyloxy group as a benzylalkoxide ion (-OCH₂Ph).[8]
-
Acid-Base Reaction: The newly formed carboxylic acid quickly protonates the benzylalkoxide, and the base used in the reaction deprotonates the carboxylic acid, forming a stable carboxylate salt and benzyl alcohol. This final acid-base step makes the overall reaction essentially irreversible.[6]
Q4: What experimental factors promote the hydrolysis of this compound?
Several factors can increase the likelihood and rate of undesired hydrolysis during a base-catalyzed reaction:
-
Presence of Water: Water is a key reagent for hydrolysis.[4] Reactions must be conducted under strictly anhydrous (dry) conditions to prevent this side reaction.[9]
-
Choice of Base: Strong, nucleophilic bases like hydroxide (e.g., NaOH, KOH) are very effective at promoting hydrolysis. While alkoxide bases (e.g., sodium ethoxide, potassium tert-butoxide) are used to deprotonate the malonate, they can also act as nucleophiles if water is present or if reaction temperatures are too high.
-
Elevated Temperatures: Higher reaction temperatures accelerate the rate of both the desired reaction and the undesired hydrolysis.[6]
-
Prolonged Reaction Times: The longer the this compound is exposed to basic conditions, the greater the potential for hydrolysis to occur.
Q5: How can I detect if significant hydrolysis has occurred in my reaction?
You can monitor your reaction for the formation of hydrolysis byproducts. The primary byproduct to look for is benzyl alcohol . This can often be detected using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the reaction mixture to a standard of authentic benzyl alcohol. The formation of malonic acid or its salts can also be an indicator, though these may be less easily detected depending on the workup and analysis method.
Troubleshooting Guide: Minimizing this compound Hydrolysis
This guide provides actionable strategies to mitigate unwanted hydrolysis.
Rigorous Control of Reaction Conditions
-
Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. Aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene, dried over sodium/benzophenone or passed through a solvent purification system, are recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Temperature Management: Perform the initial deprotonation at a low temperature (e.g., 0 °C or -78 °C) before allowing the reaction to proceed. Avoid unnecessarily high temperatures.[6]
Strategic Selection of the Base
The choice of base is critical. The ideal base should be strong enough to deprotonate the malonic ester efficiently but be a poor nucleophile to minimize direct attack on the ester carbonyl. It is also crucial to avoid bases that can introduce water.
Table 1: Comparison of Common Bases for Malonate Enolate Formation
| Base | pKa of Conjugate Acid | Typical Solvent | Suitability for Preventing Hydrolysis | Comments |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Excellent | A strong, non-nucleophilic base. Generates H₂ gas, so proper ventilation is required. It is a solid, so reaction rates can be slower. |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | Good | Commonly used for malonic ester synthesis.[10][11] To prevent transesterification, the alcohol solvent should match the ester, which is not possible for this compound. Use in an aprotic solvent is preferred. |
| Potassium tert-Butoxide (KOtBu) | ~18 | t-Butanol, THF | Very Good | A strong, sterically hindered base. Its bulkiness makes it a poor nucleophile, reducing the risk of attacking the ester carbonyl. |
| Lithium Diisopropylamide (LDA) | ~36 | THF | Excellent | A very strong, non-nucleophilic, and sterically hindered base. Ensures rapid and complete deprotonation at low temperatures, minimizing side reactions. |
| Sodium Hydroxide (NaOH) | ~15.7 | Water, Alcohols | Poor | Highly nucleophilic and typically used in aqueous solutions, which directly promotes hydrolysis. Should be avoided. |
pKa values are approximate and can vary with solvent.
Alternative Methodologies
If hydrolysis remains a persistent issue, consider alternative synthetic strategies that avoid harsh basic conditions for subsequent transformations. For example, the Krapcho decarboxylation can be used to remove one of the ester groups under neutral conditions, using a salt like lithium chloride in a wet, polar aprotic solvent like DMSO at elevated temperatures.[12][13] This method is particularly useful for decarboxylating malonic esters after the alkylation step and avoids a separate, harsh saponification step.[12][14]
Visualizing the Reaction Pathways
Understanding the competing chemical pathways is key to troubleshooting. The base can either perform its intended role (deprotonation) or act as an unwanted nucleophile (hydrolysis).
References
- 1. This compound | 15014-25-2 | Benchchem [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 15014-25-2 [m.chemicalbook.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]
- 8. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 9. carbodiimide.com [carbodiimide.com]
- 10. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. Decarboxylation [organic-chemistry.org]
Technical Support Center: Purification of Dibenzyl Malonate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of dibenzyl malonate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities are typically unreacted starting materials and byproducts from the synthesis. These include:
-
Malonic Acid: Unreacted starting material if the synthesis involves direct esterification.
-
Benzyl Alcohol: Unreacted starting material.[1]
-
Monobenzyl Malonate: A partially esterified byproduct.
-
Dibenzyl Ether: A potential byproduct from the self-condensation of benzyl alcohol, especially under acidic conditions at elevated temperatures.[2]
-
Acid/Base Catalyst: Residual catalyst used in the esterification reaction.
Q2: What is the recommended first step in purifying crude this compound?
A2: A preliminary workup using an acid-base extraction is highly recommended. This step effectively removes acidic or basic impurities. Specifically, washing the crude product (dissolved in an organic solvent like ethyl acetate or diethyl ether) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will neutralize and remove unreacted malonic acid and any acidic catalyst.[3][4]
Q3: Is this compound stable to heat? Can I use vacuum distillation?
A3: this compound has a high boiling point (188 °C at 0.2 mmHg), making vacuum distillation a suitable purification method.[3][5] By reducing the pressure, the boiling point is significantly lowered, which helps to prevent thermal decomposition. It is crucial to ensure the crude product is neutralized before distillation to avoid decarboxylation of any residual malonic acid upon heating.[6]
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and reference standards (if available) on a TLC plate, you can visualize the separation of this compound from its impurities. A suitable eluent system for TLC can be determined empirically, often starting with a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Solution |
| Incomplete Reaction | Before purification, ensure the initial synthesis has gone to completion. Monitor the reaction using TLC or other analytical methods. |
| Product Loss During Transfers | Minimize the number of transfers between glassware. Ensure all product is rinsed from flasks and funnels. |
| Hydrolysis of Ester During Workup | Use mild basic solutions like sodium bicarbonate for washing instead of strong bases (e.g., NaOH), which can hydrolyze the ester. Minimize contact time with aqueous layers. |
| Decarboxylation During Distillation | Ensure all acidic impurities are removed through an acid-base wash before heating the crude product for distillation.[6] |
| Improper Column Chromatography Technique | Optimize the solvent system for column chromatography to ensure good separation. Avoid using a solvent system that is too polar, as this can lead to co-elution of impurities with the product. |
Issue 2: Emulsion Formation During Acid-Base Extraction
| Possible Cause | Solution |
| Vigorous Shaking | Gently invert the separatory funnel instead of shaking it vigorously. |
| Presence of Surfactants or Detergents | Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[7] |
| High Concentration of Crude Product | Dilute the organic layer with more solvent. |
| pH is Close to the pKa of an Impurity | Adjust the pH of the aqueous layer. If the emulsion is due to a surfactant, acidifying the solution can sometimes help.[7] |
Issue 3: Product is Still Impure After a Single Purification Step
| Possible Cause | Solution |
| Closely Eluting Impurities in Column Chromatography | Use a longer column, a shallower solvent gradient, or a different stationary phase. Analyze fractions by TLC to ensure clean separation. |
| Co-distillation of Impurities | If impurities have boiling points close to that of this compound, vacuum distillation alone may be insufficient. Use a fractionating column for better separation.[8] |
| Product Oiling Out During Recrystallization | Ensure the correct solvent system is used. The ideal solvent should dissolve the compound when hot but not when cold. If the product is an oil at room temperature, recrystallization is not a suitable method. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether. The volume should be sufficient to fully dissolve the product.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Gently invert the funnel multiple times to mix the layers, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the washing step one or two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the pre-purified this compound.[4]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as the stationary phase. The amount of silica should be approximately 30-100 times the weight of the crude sample, depending on the difficulty of the separation.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a suitable eluent system. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity if necessary, as determined by prior TLC analysis.
-
Sample Loading: Dissolve the pre-purified this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed. A stir bar should be added to the distillation flask to ensure smooth boiling.[9]
-
Apply Vacuum: Connect the apparatus to a vacuum source and gradually reduce the pressure. A cold trap should be in place to protect the pump.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the achieved pressure (e.g., 188 °C at 0.2 mmHg).[3][5]
-
Stop Distillation: Once the product has been collected, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air into the system.[9]
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Expected Yield | Notes |
| Acid-Base Extraction | >90% (removes acidic/basic impurities) | High (>95%) | Primarily a pre-purification step. |
| Column Chromatography | >98% | Moderate to High (70-90%) | Yield depends on the separation efficiency. |
| Vacuum Distillation | >98% | High (80-95%) | Effective for removing non-volatile and some volatile impurities. |
| Recrystallization | >99% (if successful) | Moderate (60-85%) | Dependent on finding a suitable solvent system. A mixture of ethanol and water can be a starting point for esters.[4] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for emulsion formation.
References
- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 15014-25-2 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 二苄基马来酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. azom.com [azom.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Efficient Transesterification of Dibenzyl Malonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient transesterification of dibenzyl malonate.
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of catalysts for this compound transesterification?
A1: Solid acid catalysts have shown significant efficiency in the transesterification of malonate esters.[1] Notably, modified zirconia and ceria-based catalysts, such as sulphated-ceria-zirconia (SCZ), are highly effective due to their strong acid sites which favor the formation of the desired this compound.[1] Iron aluminophosphate (FeAlP) catalysts have also demonstrated high yields.[2]
Q2: How does catalyst acidity influence the reaction?
A2: The acidic strength of the catalyst plays a crucial role in product selectivity. Catalysts with moderate to strong acid sites are more favorable for the formation of the diester, this compound (DBM).[1] In contrast, catalysts with weaker acidic sites may primarily yield the monoester, benzyl methyl malonate (BMM).[1]
Q3: What is a typical starting point for reaction conditions?
A3: Optimal conditions are catalyst-dependent, but a general starting point for solid acid catalysts is a reaction temperature of 140°C, a reaction time of 3-5 hours, and a molar ratio of dimethyl malonate (DMM) to benzyl alcohol (BA) of 1:5.[1]
Q4: Can the catalyst be reused?
A4: Yes, many solid acid catalysts, such as SCZ, can be recovered and reused for multiple reaction cycles without a significant loss of activity.[1][3] The catalyst is typically filtered after the reaction, washed with a solvent like acetone, dried, and then calcined before reuse.[1]
Q5: What are common side reactions to be aware of?
A5: A potential side reaction is the formation of by-products other than the desired benzyl malonates, especially with prolonged reaction times.[1] If using an alkoxide base as a catalyst with a malonic ester, transesterification with the base's alcohol can occur if the alkyl groups do not match, leading to a mixture of ester products.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound (DBM) | 1. Suboptimal Reaction Temperature: The temperature may be too low for the formation of the diester.[1]2. Insufficient Reaction Time: The reaction may not have proceeded long enough for the second transesterification step.3. Inappropriate Catalyst: The catalyst may have weak acid sites, favoring monoester formation.[1]4. Incorrect Molar Ratio: The ratio of benzyl alcohol to dimethyl malonate may be too low. | 1. Optimize Temperature: Gradually increase the reaction temperature, for example, up to 140°C.[1]2. Increase Reaction Time: Extend the reaction duration, monitoring the progress via techniques like TLC or GC.3. Select a Stronger Acid Catalyst: Utilize a catalyst with moderate to strong acid sites, such as sulphated-ceria-zirconia (SCZ).[1]4. Adjust Molar Ratio: Increase the molar excess of benzyl alcohol, for instance, to a DMM:BA ratio of 1:5.[1] |
| High Selectivity for Benzyl Methyl Malonate (BMM) instead of DBM | 1. Catalyst Acidity: The catalyst used may primarily possess weak to moderate acid sites.[1] | 1. Switch Catalyst: Employ a catalyst with a higher concentration of strong acid sites to promote the second transesterification step.[1] |
| Formation of Unidentified By-products | 1. Prolonged Reaction Time: Extended reaction times can lead to the decomposition of reactants or products.[1]2. High Reaction Temperature: Excessive heat can cause degradation.[1] | 1. Optimize Reaction Time: Conduct a time-course study to determine the optimal reaction duration that maximizes DBM yield before significant by-product formation occurs.[1]2. Reduce Temperature: Lower the reaction temperature slightly and observe the effect on by-product formation. |
| Catalyst Deactivation upon Reuse | 1. Incomplete Regeneration: The catalyst may not have been properly cleaned and reactivated between cycles.2. Leaching of Active Sites: The active catalytic species may be leaching from the support. | 1. Ensure Thorough Regeneration: After filtration, wash the catalyst with an appropriate solvent (e.g., acetone), dry it thoroughly, and calcine at a suitable temperature (e.g., 550°C for SCZ) to restore its activity.[1]2. Characterize Used Catalyst: Analyze the reused catalyst to check for changes in its physical and chemical properties. |
Catalyst Performance Data
The following tables summarize the performance of various catalysts in the transesterification of malonate esters with benzyl alcohol.
Table 1: Ceria-Zirconia Based Catalysts for Dimethyl Malonate Transesterification [1]
| Catalyst | Total Transester Yield (%) | DBM Selectivity (%) | Optimal Temperature (°C) | Optimal Time (h) | Molar Ratio (DMM:BA) | Catalyst Weight (g) |
| SCZ | 88 | 96 | 140 | 3 | 1:5 | 0.5 |
| SC | - | - | - | - | - | - |
| CZ | - | - | - | - | - | - |
| Z | - | - | - | - | - | - |
| C | <8 | - | - | - | - | - |
SCZ: Sulphated-Ceria-Zirconia, SC: Sulphated-Ceria, CZ: Ceria-Zirconia, Z: Zirconia, C: Ceria
Table 2: Modified Zirconia and Iron Aluminophosphate Catalysts for Diethyl Malonate Transesterification [2][5]
| Catalyst | Total Transester Yield (%) | Optimal Temperature (K) | Optimal Time (h) | Molar Ratio (DEM:BA) | Catalyst Weight (g) |
| SZ | 88 | 393 | 5 | 1:3 | 0.75 |
| FeAlP (0.025 mol% Fe) | 88 | 393 | 5 | 1:3 | - |
SZ: Sulfate-Modified Zirconia, FeAlP: Iron Aluminophosphate, DEM: Diethyl Malonate
Experimental Protocols
Protocol 1: Transesterification of Dimethyl Malonate using Sulphated-Ceria-Zirconia (SCZ) Catalyst [1]
-
Catalyst Preparation (Wet Impregnation):
-
Prepare ceria-zirconia (CZ) mixed oxide.
-
Impregnate the CZ support with a solution of sulfuric acid.
-
Dry the resulting material.
-
Calcine the dried powder at an appropriate temperature to obtain the SCZ catalyst.
-
-
Transesterification Reaction:
-
In a round-bottom flask equipped with a reflux condenser, add dimethyl malonate (DMM) and benzyl alcohol (BA) in a 1:5 molar ratio.
-
Add the SCZ catalyst (e.g., 0.5 g).
-
Heat the reaction mixture to 140°C with continuous stirring.
-
Maintain the reaction for 3 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC).
-
-
Product Isolation and Catalyst Recovery:
-
After completion, cool the reaction mixture to room temperature.
-
Separate the solid catalyst by filtration.
-
Wash the catalyst with acetone and dry it at 120°C for 2 hours.
-
The liquid product mixture can be purified using techniques such as distillation or column chromatography.
-
-
Catalyst Reuse:
-
Calcine the recovered catalyst at 550°C for 1 hour before using it in a subsequent reaction.[1]
-
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for low this compound yield.
Caption: General reaction pathway for this compound formation.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. This compound | 15014-25-2 | Benchchem [benchchem.com]
- 3. Design of Sulphate Modified Solid Acid Catalysts for Transesterification of Diethyl Malonate with Benzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Reactions with Dibenzyl Malonate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing steric hindrance in reactions involving dibenzyl malonate.
Troubleshooting Guides
Problem 1: Low or No Yield in Mono-Alkylation with a Primary Alkyl Halide
Symptoms:
-
TLC or GC-MS analysis shows primarily unreacted this compound.
-
The yield of the desired mono-alkylated product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficiently Strong Base | Use a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation of the this compound.[1][2] |
| Inappropriate Solvent | Employ polar aprotic solvents such as DMF or DMSO to enhance the nucleophilicity of the malonate enolate.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Refluxing in THF or DMF may be necessary to overcome the activation energy barrier.[3] |
| Deactivated Base | Ensure the base is fresh and the reaction is conducted under anhydrous conditions to prevent deactivation by moisture.[2][4] |
| Poor Quality Alkyl Halide | Use a high-purity alkyl halide. The reactivity order is I > Br > Cl.[4] |
Problem 2: Significant Formation of Dialkylated Product
Symptoms:
-
NMR or GC-MS analysis reveals a mixture of mono- and di-substituted products, with the dialkylated product being a major component.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of this compound relative to the alkylating agent and base.[5] |
| Rapid Addition of Alkyl Halide | Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration, favoring reaction with the more abundant starting material enolate.[3][5] |
| Highly Reactive Alkylating Agent | For very reactive electrophiles, consider lowering the reaction temperature during the addition of the alkylating agent.[3] |
Problem 3: Low Yield and Alkene Byproduct Formation with Secondary Alkyl Halides
Symptoms:
-
Low yield of the desired alkylated product.
-
GC-MS or NMR analysis indicates the presence of an alkene derived from the secondary alkyl halide.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Competing E2 Elimination | This is a common issue with secondary halides.[5][6] Use a less-hindered, strong base. While counterintuitive, very bulky bases can sometimes favor elimination.[5][7] |
| High Reaction Temperature | Elevated temperatures can favor elimination over substitution. Maintain the lowest temperature that allows for a reasonable reaction rate.[8] |
| Choice of Base | Consider using a less nucleophilic base to minimize its role in the E2 reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue with this compound?
A1: The two bulky benzyl groups in this compound create significant steric congestion around the central α-carbon. This bulkiness can impede the approach of electrophiles, especially larger ones like secondary alkyl halides, leading to slower reaction rates and lower yields compared to less hindered malonates like diethyl malonate.[6]
Q2: How can I favor the formation of a quaternary carbon center through dialkylation of this compound?
A2: To achieve dialkylation, a stepwise approach is generally most effective. After the first alkylation, a second equivalent of a strong base is added to deprotonate the mono-substituted malonate, followed by the addition of the second alkylating agent. Using a strong base like NaH in a polar aprotic solvent like DMF or DMA can facilitate this process.[2][9]
Q3: Are there special considerations for the Krapcho decarboxylation of α,α-disubstituted dibenzyl malonates?
A3: Yes. The Krapcho decarboxylation of sterically hindered α,α-disubstituted malonates can be slower than for less substituted analogues. The reaction proceeds via an SN2 attack of a halide ion on one of the benzyl groups.[3][10] Severe steric hindrance around the ester carbonyls may necessitate higher reaction temperatures (150-180 °C) and longer reaction times (4-24 hours) to drive the reaction to completion.[3] The use of salts like LiCl or NaCl in wet DMSO is common.[10][11]
Q4: Can tertiary alkyl halides be used to alkylate this compound?
A4: It is generally not recommended. Tertiary alkyl halides will almost exclusively undergo an E2 elimination reaction in the presence of the basic conditions required for malonate alkylation, leading to the formation of an alkene instead of the desired substitution product.[4][12]
Quantitative Data Summary
Table 1: Comparison of Bases for Alkylation of Malonic Esters
| Base | Solvent(s) | Strength | Advantages | Disadvantages | Typical Yield Range (%) |
| Sodium Ethoxide (NaOEt) | Ethanol | Strong | Inexpensive, common | Can lead to transesterification if ester groups differ | 70-90 |
| Sodium Hydride (NaH) | THF, DMF | Very Strong | Irreversible deprotonation drives reaction to completion; good for less reactive halides[13] | Pyrophoric, requires careful handling, generates H₂ gas | 75-95 |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Moderate | Milder, can be used with phase-transfer catalysts | May not be strong enough for complete deprotonation | 60-85 |
| Lithium Diisopropylamide (LDA) | THF | Very Strong | Non-nucleophilic, good for preventing side reactions | More expensive, requires low temperatures | 85-95 |
Table 2: Alkylation of Malonates with Benzylic and Allylic Halides using Phase-Transfer Catalysis
| Alkylating Agent | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Allyl Halides | 70 - 99 | 86 - 90 |
| Benzyl Halides | 90 - 99 | 91 - 99 |
| Propargyl Halide | 70 | 66 |
| Data from a study on sterically hindered malonates, demonstrating high reactivity and selectivity with these electrophiles under specific phase-transfer conditions.[14] |
Experimental Protocols
Protocol 1: Mono-alkylation of this compound with a Primary Alkyl Halide
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) if monitoring by TLC or GC-MS indicates a slow reaction rate.[3]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Krapcho Decarboxylation of a Sterically Hindered α-Substituted this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the α-substituted this compound (1.0 equivalent), lithium chloride (LiCl, 2.0 equivalents), and a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 95:5 v/v).
-
Reaction: Heat the reaction mixture to 150-180 °C under an inert atmosphere.[3]
-
Maintain the temperature and stir vigorously for 4-24 hours. Monitor the reaction for the cessation of gas evolution (CO₂).
-
Work-up: Cool the reaction mixture to room temperature.
-
Add water and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove the DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting monoester by vacuum distillation or column chromatography.
Visualizations
Caption: General workflow for the alkylation of this compound.
Caption: Troubleshooting logic for low yields in alkylation reactions.
Caption: Key steps in the Krapcho decarboxylation of a substituted this compound.
References
- 1. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]
- 14. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of dibenzyl malonate and how to minimize them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzyl malonate. The following information addresses common side reactions and offers strategies to minimize them, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the alkylation of this compound?
A1: The most frequently encountered side reactions during the alkylation of this compound include:
-
Dialkylation: The most common side product, where the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide.[1]
-
Transesterification: This occurs if the alkoxide base used does not correspond to the ester's benzyl group, leading to a mixture of ester products.[1]
-
Hydrolysis: The presence of water during the reaction or workup can lead to the hydrolysis of the benzyl ester groups to carboxylic acids.[1]
-
E2 Elimination: When using secondary or tertiary alkyl halides, the basic conditions can promote an E2 elimination reaction, forming an alkene instead of the desired alkylated product.[1]
-
O-Alkylation: Although less common for malonic esters, alkylation can occur on the oxygen atom of the enolate instead of the carbon atom.
Q2: How can I prevent the formation of the dialkylated product?
A2: To favor mono-alkylation, you should carefully control the reaction stoichiometry. Use a strict 1:1 molar ratio of this compound to the alkylating agent, or even a slight excess of the malonate.[1] Additionally, the slow, dropwise addition of the alkylating agent to the reaction mixture can help minimize dialkylation.[1]
Q3: I am observing the formation of an alkene. What is the cause and how can I prevent it?
A3: The formation of an alkene is likely due to a competing E2 elimination reaction of your alkyl halide. This is particularly problematic with secondary and tertiary alkyl halides.[1] To minimize this side reaction, it is best to use primary or methyl alkyl halides.[1] Lowering the reaction temperature can also favor the desired SN2 substitution over E2 elimination.
Q4: My reaction is not going to completion, and I have a low yield of the desired product. What are the possible reasons?
A4: Low conversion rates can be due to several factors:
-
Inactive Base: The base (e.g., sodium hydride) may have been deactivated by moisture. Ensure you are using a fresh, high-quality base and anhydrous reaction conditions.
-
Insufficient Base: Use at least one full equivalent of a strong base to ensure complete deprotonation of the this compound.
-
Unreactive Alkyl Halide: The reactivity of alkyl halides follows the order I > Br > Cl. Ensure your alkylating agent is sufficiently reactive.
-
Low Temperature: While high temperatures can promote side reactions, the alkylation may require gentle heating to proceed at a reasonable rate.
Troubleshooting Guides
Problem: Low Yield of Mono-alkylated Product and Significant Dialkylation
| Possible Cause | Solution | Citation |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of this compound to alkylating agent, or a slight excess (1.1 to 1.5 equivalents) of this compound. | [1] |
| Rapid Addition of Alkyl Halide | Add the alkylating agent dropwise to the solution of the this compound enolate. This maintains a low concentration of the alkylating agent. | [1] |
| Prolonged Reaction Time at High Temperature | Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed. Avoid unnecessarily long reaction times. | |
| Highly Reactive Alkylating Agent | For very reactive alkyl halides (e.g., methyl iodide, benzyl bromide), consider running the reaction at a lower temperature to better control the reaction rate. |
Problem: Presence of Multiple Ester Products (Transesterification)
| Possible Cause | Solution | Citation |
| Mismatched Alkoxide Base | Use a base with a corresponding benzyl group, such as sodium benzyloxide. However, sodium hydride (NaH) is a more common and effective choice as it is a non-nucleophilic base and avoids transesterification. | [2] |
| Use of Protic Solvents with Alkoxide Bases | When using an alkoxide base, the corresponding alcohol is typically used as the solvent. If using a non-corresponding alkoxide, transesterification is likely. Using a non-nucleophilic base like NaH in an aprotic solvent like THF or DMF is the best way to avoid this issue. |
Problem: Product Contaminated with Carboxylic Acids (Hydrolysis)
| Possible Cause | Solution | Citation |
| Presence of Water in Reaction | Use anhydrous solvents and reagents. Flame-dry glassware before setting up the reaction under an inert atmosphere (e.g., nitrogen or argon). | [1] |
| Aqueous Workup Conditions | Minimize the time the product is in contact with aqueous acid or base during the workup procedure, especially if heating is involved. Use a saturated solution of a neutral salt like ammonium chloride for quenching. |
Experimental Protocols
Protocol 1: Mono-alkylation of this compound using Sodium Hydride
This protocol is adapted from general procedures for malonic ester synthesis and is designed to favor mono-alkylation.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.0 equivalent) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis and Decarboxylation of Alkylated this compound
This protocol describes the conversion of the alkylated this compound to the corresponding carboxylic acid.
Materials:
-
Alkylated this compound
-
Potassium hydroxide (KOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Saponification: In a round-bottom flask, dissolve the alkylated this compound in ethanol. Add an aqueous solution of excess potassium hydroxide (3-4 equivalents). Heat the mixture to reflux until the hydrolysis is complete (as monitored by TLC).[3]
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the solution is strongly acidic (pH < 2). The substituted malonic acid may precipitate.
-
Decarboxylation: Gently heat the acidified mixture. The substituted malonic acid will decarboxylate, which is often evidenced by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.
-
Extraction: Cool the mixture and extract the carboxylic acid product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent by rotary evaporation to yield the crude carboxylic acid, which can be further purified by recrystallization or distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound alkylation.
Caption: Logical relationship between substrate, base, and competing SN2/E2 pathways.
References
Technical Support Center: Improving Mono-alkylation Selectivity of Dibenzyl Malonate
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the selectivity of mono-alkylation of dibenzyl malonate, a common challenge in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the mono- versus di-alkylation of this compound?
A1: The outcome of the alkylation is primarily determined by the stoichiometry of the reactants, the strength and amount of the base used, reaction temperature, solvent, and the nature of the alkylating agent.[1] Precise control over these parameters is essential for selectively achieving the desired mono-alkylated product.[1]
Q2: How does the stoichiometry of the base affect product distribution?
A2: The molar ratio of the base to the this compound is a critical factor. Using one equivalent of the base is intended to primarily form the mono-alkylated product.[1][2] However, because the mono-alkylated product is also acidic, a competing reaction can occur where it is deprotonated and reacts further. To mitigate this, using a slight excess of the malonate ester relative to the base and alkylating agent is often recommended.[1][3]
Q3: Which bases are recommended for selective mono-alkylation?
A3: For malonic esters, sodium ethoxide (NaOEt) in ethanol is a traditional choice.[1] However, to prevent transesterification with this compound, a non-alkoxide base is preferable. Stronger bases that provide irreversible deprotonation, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), are excellent choices, particularly for minimizing side reactions.[1][4][5]
Q4: How can I minimize the formation of the di-alkylated product?
A4: To favor mono-alkylation, several strategies can be employed:
-
Control Stoichiometry: Use a slight excess of this compound relative to the base and alkylating agent.[1][3]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps the concentration of the electrophile low, favoring a reaction with the more abundant enolate of the starting material.[6]
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation.
-
Masking Group: For particularly challenging cases, a temporary masking group can be used to protect the second acidic proton, though this adds steps to the synthesis.[7]
Q5: What is the role of the solvent in this reaction?
A5: The solvent plays a significant role. Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used with strong bases like NaH to ensure complete enolate formation and minimize side reactions.[1][8] The choice of solvent can influence reaction rates and selectivity by affecting the solubility of the reagents and the stability of the enolate intermediate.[1][9]
Q6: I am having difficulty separating the mono- and di-alkylated products. What should I do?
A6: The boiling points and polarities of the mono- and di-alkylated products can be very similar, making separation by distillation or chromatography challenging.[1][6] The best approach is to first optimize the reaction conditions to maximize the yield of the desired mono-alkylated product.[1] If separation is still required, careful column chromatography with a shallow solvent gradient is often the most effective method.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of mono-alkylated product and significant amount of di-alkylated product. | • Stoichiometry of base is greater than 1 equivalent.• Reaction temperature is too high, promoting the second alkylation.• The mono-alkylated product's enolate is highly reactive.[7]• The alkylating agent was added too quickly. | • Use a 1:1 molar ratio of base to this compound, or a slight excess of the malonate.[1][3]• Lower the reaction temperature.• Add the alkylating agent dropwise or via syringe pump over an extended period.[6] |
| Significant amount of unreacted starting material. | • Insufficient amount of base was used.• The base was deactivated by moisture in the solvent or glassware.• The base is not strong enough for complete deprotonation. | • Ensure you are using at least one full equivalent of a suitable base.• Use anhydrous solvents and properly flame-dried glassware.[1]• Switch to a stronger base like sodium hydride (NaH).[1] |
| Side products from E2 elimination of the alkyl halide. | • The alkyl halide is secondary or tertiary.• The base is too sterically hindered or the reaction temperature is too high. | • Use primary or methyl alkyl halides whenever possible, as they are less prone to elimination.[6]• Use a non-hindered base and maintain a moderate reaction temperature. |
| Low overall yield or complex mixture. | • Impure reagents (this compound, alkyl halide).• Transesterification if using an alkoxide base that doesn't match the ester. | • Purify reagents before use. Technical grade malonic esters should be distilled under reduced pressure.[3]• Use a base like NaH or K₂CO₃ instead of an alkoxide to avoid transesterification.[1] |
Visualizing the Reaction and Workflow
Logical Diagram: Troubleshooting Poor Mono-alkylation Selectivity
References
- 1. benchchem.com [benchchem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. datapdf.com [datapdf.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
Optimizing temperature and reaction time for dibenzyl malonate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of dibenzyl malonate, focusing on temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
This compound is typically synthesized through several methods, including:
-
Alkylation of malonic acid: This classic method involves the reaction of malonic acid with benzyl bromide in the presence of a base.
-
Transesterification: This method uses a starting diester, such as diethyl malonate or dimethyl malonate, which is reacted with benzyl alcohol in the presence of a catalyst.[1][2] Various catalysts can be employed, including solid acids like FeAlP, modified zirconia, and ceria-zirconia.[1][2]
-
Rhodium-catalyzed O-H insertion: A multi-step protocol that can involve the rhodium(II)-catalyzed O-H insertion of diazomalonate intermediates with allylic alcohols.[1]
Q2: How do reaction temperature and time affect the yield of this compound?
Reaction temperature and time are critical parameters that significantly influence the yield and purity of this compound.
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as the formation of dibenzyl ether from the self-condensation of benzyl alcohol, especially when using acid catalysts.[3] For some catalytic systems, an optimal temperature is necessary to achieve high yields. For instance, in a transesterification reaction using a modified zirconia catalyst, the yield of this compound was found to be highest at a specific temperature, with a decrease in yield observed at higher temperatures.
-
Reaction Time: The reaction time needs to be sufficient to allow the reaction to proceed to completion. Incomplete reactions will result in the presence of the mono-substituted intermediate (benzyl malonate).[3] Monitoring the reaction progress using techniques like TLC or GC is crucial to determine the optimal reaction time.[3] For example, a cyclic hydrolysis method for a related malonate synthesis was able to reduce reaction times from over 100 hours to 47 hours through process optimization.[1]
Q3: What are the common side products in this compound synthesis and how can they be minimized?
Common side products include the mono-alkylated product (benzyl malonate) and dialkylated products.[4][5] In reactions involving benzyl alcohol at high temperatures, dibenzyl ether can also be a significant byproduct.[3]
To minimize these side products:
-
Control Stoichiometry: Using a slight excess of the malonic ester can help reduce the formation of dialkylated products.[4]
-
Optimize Temperature: Lowering the reaction temperature can minimize the formation of dibenzyl ether.[3]
-
Complete Deprotonation: Ensuring complete deprotonation of the malonic ester by using a sufficiently strong base can favor mono-alkylation.[4]
-
Slow Addition: Adding the alkylating agent slowly to a heated solution of the malonate enolate can help control the reaction and reduce side products.[4]
Q4: How can I purify the final this compound product?
Purification is typically achieved through distillation under high vacuum.[6][7] An alternative method involves dissolving the crude product in a solvent like toluene, washing it with aqueous sodium bicarbonate and water, drying the organic layer over a drying agent like magnesium sulfate, filtering, and then removing the solvent under reduced pressure before distillation.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient catalyst. | Use a fresh or higher loading of the catalyst. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation.[3] | |
| Insufficient reaction time. | Extend the reaction time and monitor progress via TLC or GC.[3] | |
| Presence of water in reactants or solvent. | Use anhydrous solvents and ensure reactants are dry.[3] | |
| Incomplete Reaction (Presence of Monoester) | Insufficient amount of benzylating agent. | Increase the molar ratio of the benzylating agent. |
| Reaction has not reached equilibrium or completion. | Extend the reaction time.[3] | |
| Inefficient water removal (in esterification reactions). | Improve the efficiency of water removal, for example, by using a Dean-Stark apparatus.[3] | |
| Formation of Dibenzyl Ether | Reaction temperature is too high, especially with acid catalysts. | Reduce the reaction temperature.[3] |
| Consider using a milder catalyst.[3] | ||
| Formation of Dialkylated Products | High concentration of the enolate. | Add the alkylating agent slowly to the reaction mixture.[4] |
| Stoichiometry of reactants. | Use a slight excess of the malonic ester.[4] |
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis via Transesterification
| Catalyst | Starting Malonate | Molar Ratio (Malonate:Benzyl Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeAlP | Diethyl Malonate | 1:3 | 120 | 5 | 88 (Total Transester) | [1] |
| Sulfated Zirconia (SZ) | Diethyl Malonate | - | - | - | 88 | [1] |
| Mo/ZrO₂ | Diethyl Malonate | - | - | - | 75 | [1] |
| V/ZrO₂ | Diethyl Malonate | - | - | - | 68 | [1] |
| W/ZrO₂ | Diethyl Malonate | - | - | - | 62 | [1] |
| Sulfated Ceria-Zirconia (SCZ) | Dimethyl Malonate | 1:5 | 140 | 3 | 88 (Total Transester) | [2] |
Experimental Protocols
Protocol 1: Transesterification using Sulfated Ceria-Zirconia (SCZ) Catalyst
This protocol is based on the synthesis of this compound via transesterification of dimethyl malonate with benzyl alcohol using a solid acid catalyst.[2]
Materials:
-
Dimethyl malonate (DMM)
-
Benzyl alcohol (BA)
-
Sulfated Ceria-Zirconia (SCZ) catalyst
-
Anhydrous toluene (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup
Procedure:
-
To a round-bottom flask, add dimethyl malonate, benzyl alcohol (in a 1:5 molar ratio), and the SCZ catalyst.[2]
-
Heat the reaction mixture to 140°C with continuous stirring.[2]
-
Allow the reaction to proceed for 3 hours.[2]
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
Remove the excess benzyl alcohol and any solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Alkylation of Diethyl Malonate
This protocol is a general procedure for the synthesis of dialkylated malonic esters.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Benzyl chloride
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve sodium in absolute ethanol to prepare sodium ethoxide.[8]
-
Add diethyl malonate to the sodium ethoxide solution.[8]
-
Slowly add benzyl chloride dropwise to the reaction mixture.[8]
-
Reflux the mixture with stirring until the reaction is complete (can be checked by litmus paper).[8]
-
Distill off the ethanol.[8]
-
Add water to the residue and separate the organic layer.[8]
-
Wash the organic layer with water, dry it over a suitable drying agent, and purify by vacuum distillation.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. This compound | 15014-25-2 | Benchchem [benchchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound CAS#: 15014-25-2 [m.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Dibenzyl Malonate vs. Diethyl Malonate: A Comparative Guide to Reactivity in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, frequently employs malonic esters as nucleophiles. The choice of the ester group can significantly influence the reactivity, yield, and stereochemical outcome of this conjugate addition. This guide provides an objective comparison of the performance of two common malonic esters, dibenzyl malonate and diethyl malonate, in Michael additions, supported by experimental data.
Executive Summary
Both this compound and diethyl malonate are effective nucleophiles in Michael additions for the formation of 1,5-dicarbonyl compounds. Experimental data suggests that while both esters can provide high yields, their reactivity is influenced by steric factors. Diethyl malonate, being less sterically hindered, often exhibits slightly higher reactivity and is more commonly used. This compound, with its bulkier benzyl groups, can lead to differences in stereoselectivity in asymmetric reactions and may exhibit lower reactivity in certain contexts. The choice between the two often depends on the specific substrate, reaction conditions, and desired downstream transformations, where the benzyl groups can be removed under milder conditions than ethyl groups.
Data Presentation: Comparative Reactivity in Michael Addition
The following table summarizes the performance of diethyl malonate and this compound in the enantioselective Michael addition to a cinnamone derivative. This data highlights the impact of the ester group on both the yield and the stereochemical outcome of the reaction.
| Malonate Donor | Product | Reaction Time (h) | Yield (%) | ee (%) |
| Diethyl Malonate | 3aa | 168 | 95 | 94 |
| This compound | 3da | 168 | 92 | 74 |
Reaction Conditions: 0.2 mmol of 1a, 4 mmol of malonate 2, 20 mol% (R,R)-DPEN and 40 mol% o-phthalic acid in 1 mL of EtOH at room temperature.
Analysis of Reactivity
The experimental data reveals that under identical asymmetric reaction conditions, diethyl malonate provides a slightly higher yield (95%) and significantly better enantioselectivity (94% ee) compared to this compound (92% yield, 74% ee). The diminished enantioselectivity observed with this compound suggests that the larger benzyl groups may interfere with the optimal geometry of the transition state assembly involving the chiral catalyst, substrate, and nucleophile.
The concept of steric hindrance plays a crucial role in explaining these differences. The bulkier benzyl groups in this compound can impede the approach of the nucleophile to the Michael acceptor, potentially slowing down the reaction rate compared to the less encumbered diethyl malonate[1]. This effect is even more pronounced with larger ester groups; for instance, di-tert-butyl malonate was found to be completely unreactive under similar conditions, underscoring the critical role of sterics[2].
However, in some cases, dibenzyl malonates have been reported to give relatively high yields, which may be attributed to other electronic or conformational effects, such as π-stacking interactions, that can influence the transition state[3].
Experimental Protocols
Below are detailed methodologies for performing a Michael addition with diethyl malonate and an adapted protocol for this compound, based on established procedures.
Protocol 1: Michael Addition of Diethyl Malonate to Chalcone
This protocol describes a general procedure for the base-catalyzed Michael addition of diethyl malonate to chalcone.
Materials:
-
Chalcone
-
Diethyl malonate
-
Potassium tert-butoxide (KOt-Bu)
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
-
n-hexane
-
Ethyl acetate
Procedure:
-
To a solution of chalcone (1 mmol) and diethyl malonate (1 mmol) in dichloromethane (5 mL) at room temperature, add a catalytic amount of potassium tert-butoxide.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of dichloromethane and n-hexane (e.g., 3:2) as the eluent to afford the desired Michael adduct.[4]
Protocol 2: Asymmetric Michael Addition of this compound to a Cinnamone Derivative (Adapted)
This protocol is adapted from a reported enantioselective Michael addition and provides a representative procedure for using this compound.
Materials:
-
β-Naphthyl-substituted cinnamone
-
This compound
-
(R,R)-1,2-Diphenylethanediamine ((R,R)-DPEN)
-
o-Phthalic acid
-
Ethanol (EtOH)
-
Silica gel for column chromatography
-
Petroleum ether (PE)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a reaction vessel, dissolve the cinnamone derivative (0.2 mmol), (R,R)-DPEN (8.5 mg, 0.04 mmol, 20 mol%), and o-phthalic acid (13.3 mg, 0.08 mmol, 40 mol%) in ethanol (1 mL).
-
Add this compound (4.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 168 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the dibenzyl 2-(1-(naphthalen-2-yl)-3-oxobutyl)malonate.
Reaction Mechanisms and Logical Relationships
The Michael addition proceeds through the formation of a resonance-stabilized enolate from the malonic ester, which then acts as the nucleophile. The general mechanism is outlined below.
Caption: General mechanism of a base-catalyzed Michael addition.
The reactivity of the malonate ester in this reaction is influenced by several factors, primarily the steric bulk of the ester's alkyl or aryl groups.
Caption: Logical relationship of factors affecting malonate reactivity.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
A Comparative Guide to Dibenzyl Malonate and Dimethyl Malonate in Knoevenagel Condensations
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the preparation of pharmaceuticals and other fine chemicals. The choice of the active methylene compound is crucial for optimizing reaction outcomes. This guide provides an objective comparison of two commonly used malonic acid esters, dibenzyl malonate and dimethyl malonate, in Knoevenagel condensation reactions. We will delve into their relative performance, supported by experimental data, and provide detailed protocols for their use.
Performance Comparison: this compound vs. Dimethyl Malonate
The primary differences between this compound and dimethyl malonate in the context of the Knoevenagel condensation lie in their steric bulk and the electronic nature of their ester groups. The benzylic groups of this compound are significantly larger than the methyl groups of dimethyl malonate, which can influence the rate and yield of the reaction, particularly with sterically hindered aldehydes.
From a reactivity standpoint, the acidity of the methylene protons is a key factor. While both esters possess activated methylene groups, the electronic effects of the benzyl and methyl groups are subtly different. However, in many cases, the choice between the two comes down to practical considerations such as solubility, cost, and the desired properties of the final product or subsequent reaction steps.
Data Presentation
The following tables summarize quantitative data from various Knoevenagel condensation reactions, providing a comparative overview of the performance of dibenzyl and dimethyl malonate with different aromatic aldehydes under various catalytic conditions.
Table 1: Knoevenagel Condensation of Salicylaldehyde with Dibenzyl and Dimethyl Malonate
| Malonate Ester | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Malonate | L-proline (10 mol%) | Ethanol | 80 | 18 | 92 | [1] |
| This compound | L-proline (10 mol%) | Ethanol | 80 | 18 | 75 | [1] |
Table 2: Knoevenagel Condensation with Various Aromatic Aldehydes
| Malonate Ester | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Malonate | Benzaldehyde | Piperidine/Benzoic Acid | Benzene | 130-140 | 11-18 | 90-94 | [2] |
| Dimethyl Malonate | 2-(1-phenylvinyl)benzaldehyde | Piperidine/Acetic Acid | Benzene | 80 | 1.5 | 75 | [3] |
| Diethyl Malonate* | Benzaldehyde | Piperidine/Benzoic Acid | Benzene | 130-140 | 11-18 | 89-91 | [2] |
*Diethyl malonate is included as a close structural and reactivity analog of dimethyl malonate.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Protocol 1: L-proline Catalyzed Knoevenagel Condensation of Salicylaldehyde
This protocol is adapted from the synthesis of coumarin-3-carboxylic esters.[1]
Materials:
-
Salicylaldehyde (1.0 eq)
-
Dimethyl Malonate or this compound (1.1 eq)
-
L-proline (0.1 eq)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the salicylaldehyde, the selected malonate ester, and L-proline.
-
Add absolute ethanol as the solvent.
-
Attach a reflux condenser and heat the mixture to 80 °C with stirring.
-
Maintain the reaction at this temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Piperidine/Acid Catalyzed Knoevenagel Condensation of Benzaldehyde
This protocol is a general method for the condensation of aromatic aldehydes with malonic esters.[2][4]
Materials:
-
Benzaldehyde (1.0 eq)
-
Dimethyl Malonate (1.05 eq)
-
Piperidine (0.1 eq)
-
Glacial Acetic Acid or Benzoic Acid (0.2 eq)
-
Benzene or Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the benzaldehyde and dimethyl malonate in benzene or toluene.
-
Add piperidine and glacial acetic acid (or benzoic acid) to the mixture.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Continue refluxing until no more water is collected (typically 2-18 hours, depending on the scale and specific substrates).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Knoevenagel Condensation
To aid in understanding the experimental process, the following diagrams illustrate the key concepts and workflows.
References
Advantages of using dibenzyl malonate over other malonic esters in synthesis
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to achieving high yields and preserving sensitive functional groups. For researchers and professionals in drug development, malonic esters are indispensable reagents for carbon-carbon bond formation. While diethyl malonate has historically been a common choice, dibenzyl malonate is emerging as a superior alternative in many synthetic applications, primarily due to the mild conditions required for the deprotection of its benzyl ester groups.
The core advantage of this compound lies in the lability of the benzyl-oxygen bond to catalytic hydrogenolysis. This allows for the removal of the ester protecting groups under neutral conditions, typically using hydrogen gas and a palladium catalyst. This mild deprotection strategy is highly chemoselective and preserves a wide range of sensitive functional groups that would otherwise be compromised by the harsh acidic or basic hydrolysis (saponification) required to cleave the ethyl esters of diethyl malonate.
Comparative Performance in Synthesis
The choice between this compound and other malonic esters can significantly impact the outcome of a synthetic sequence. The following tables summarize the performance of this compound in comparison to diethyl and dimethyl malonates in key synthetic transformations.
Michael Addition
In the context of Michael additions, the choice of malonic ester can influence both the reactivity and the stereoselectivity of the reaction.
| Malonic Ester | Michael Acceptor | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | β-Naphthyl-substituted Cinnamone | 1,2-Diphenylethanediamine | Acetic Acid | - | 65 |
| Diethyl Malonate | β-Naphthyl-substituted Cinnamone | 1,2-Diphenylethanediamine | Acetic Acid | 99 | >99 |
| Dimethyl Malonate | β-Naphthyl-substituted Cinnamone | 1,2-Diphenylethanediamine | Acetic Acid | 98 | 98 |
Data sourced from a study on enantioselective Michael additions. While diethyl and dimethyl malonate show excellent yield and enantioselectivity, this compound provides a more moderate optical purity in this specific reaction[1].
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for a complete malonic ester synthesis—from alkylation to the final deprotected carboxylic acid—are presented for both this compound and diethyl malonate.
Malonic Ester Synthesis using this compound
This protocol outlines the alkylation of this compound and subsequent deprotection via hydrogenolysis.
Step 1: Alkylation of this compound
A detailed, specific protocol with yields for the alkylation of this compound was not available in the searched literature. However, the general procedure is analogous to the alkylation of other malonic esters.
Step 2: Deprotection via Hydrogenolysis
The debenzylation of the alkylated this compound is achieved under mild conditions.
-
Procedure: The benzyl ester is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and a palladium on carbon catalyst (typically 5-10 mol%) is added. The mixture is then subjected to an atmosphere of hydrogen gas (from a balloon or a pressurized system) and stirred at room temperature until the reaction is complete, as monitored by techniques like TLC or LC-MS. The catalyst is then removed by filtration, and the solvent is evaporated to yield the carboxylic acid. This process is known to be highly efficient and clean[2][3][4].
Malonic Ester Synthesis using Diethyl Malonate
This protocol details the alkylation of diethyl malonate followed by saponification and decarboxylation.
Step 1: Alkylation of Diethyl Malonate (Synthesis of Diethyl Benzylmalonate)
-
Materials:
-
Sodium (115 g, 5 gram atoms)
-
Absolute ethanol (2.5 L)
-
Diethyl malonate (830 g, 5.18 moles)
-
Benzyl chloride (632 g, 5 moles)
-
-
Procedure:
-
Sodium is carefully dissolved in absolute ethanol to prepare sodium ethoxide.
-
Diethyl malonate is added to the cooled sodium ethoxide solution.
-
Benzyl chloride is then added dropwise over 2-3 hours.
-
The mixture is refluxed for 8-11 hours until the solution is neutral.
-
Ethanol is removed by distillation. Water is added to the residue, and the organic layer is separated, dried, and purified by vacuum distillation.
-
-
Yield: 51–57% of diethyl benzylmalonate[5].
Step 2: Saponification and Decarboxylation
-
Procedure: The purified diethyl benzylmalonate is hydrolyzed using a hot aqueous solution of potassium hydroxide. After the hydrolysis is complete, the mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the benzylmalonic acid. The resulting β-dicarboxylic acid is then heated to induce decarboxylation, yielding the final carboxylic acid product[5][6][7].
Visualizing the Synthetic Advantage
The key difference in the synthetic utility of this compound versus diethyl malonate can be visualized in their respective deprotection pathways.
References
Illuminating Reaction Pathways: A Comparative Guide to Validating Dibenzyl Malonate Mechanisms with Isotopic Labeling
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of a chemical reaction is paramount for optimization and control. Isotopic labeling stands as a powerful technique to trace the fate of atoms and elucidate complex reaction pathways. This guide provides a comparative analysis of how isotopic labeling can be applied to validate two distinct reaction mechanisms involving dibenzyl malonate: decarboxylation and nucleophilic substitution.
This guide presents both experimentally determined data for decarboxylation and a well-established, albeit hypothetical for this compound, framework for analyzing nucleophilic substitution, offering a comprehensive look at the application of isotopic labeling in mechanistic studies.
Comparison of Mechanistic Validation Using Isotopic Labeling
The following table summarizes the key aspects of using isotopic labeling to validate two different reaction mechanisms for this compound and its derivatives.
| Parameter | Mechanism 1: Decarboxylation | Mechanism 2: Nucleophilic Substitution (S N 2 vs. S N 1) |
| Isotopically Labeled Atom | Deuterium (²H) at the α-carbon or ¹³C in the carboxyl group. | ¹³C at the carbon undergoing substitution. |
| Key Analytical Technique | Kinetic Isotope Effect (KIE) measurement. | Kinetic Isotope Effect (KIE) measurement. |
| Expected Outcome for Validation | A small or absent KIE (k H /k D ≈ 1) indicates that C-H bond breaking is not the rate-determining step. A significant KIE points to C-H bond cleavage in the rate-determining step. | A significant primary ¹³C KIE is expected for a concerted S N 2 pathway. A negligible KIE would suggest a stepwise S N 1 mechanism. |
| Example Quantitative Data | Photoredox-catalyzed hydrodecarboxylation of a malonic acid derivative showed a KIE of 1.01, indicating carboxylate oxidation is rate-limiting, not C-H bond formation[1]. In an enzymatic system, a solvent D KIE of 1.05 for arylmalonates suggested decarboxylation is rate-limiting, while a D KIE of 1.4 for alkenyl malonates indicated partially rate-limiting protonation[2]. | A hypothetical study on a similar malonate derivative predicts a significant primary ¹³C KIE for an S N 2 reaction[3]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the synthesis of isotopically labeled this compound and the subsequent analysis to determine the reaction mechanism.
Mechanism 1: Isotopic Labeling for Decarboxylation Studies
Objective: To determine if the C-H bond at the α-carbon is broken in the rate-determining step of a decarboxylation reaction.
1. Synthesis of α-deuterated this compound:
-
Materials: this compound, sodium ethoxide, deuterium oxide (D₂O), diethyl ether.
-
Procedure:
-
Dissolve this compound in anhydrous diethyl ether.
-
Add a catalytic amount of sodium ethoxide to facilitate H/D exchange.
-
Add a stoichiometric excess of D₂O to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with H₂O and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield α-deuterated this compound.
-
Confirm deuterium incorporation using ¹H NMR spectroscopy (disappearance of the methylene proton signal) and mass spectrometry (increase in molecular weight).
-
2. Kinetic Isotope Effect (KIE) Measurement:
-
Procedure:
-
Perform the decarboxylation reaction separately with both unlabeled and α-deuterated this compound under identical conditions.
-
Monitor the reaction progress over time for both reactions using a suitable analytical technique (e.g., GC-MS, HPLC, or NMR spectroscopy) to determine the initial reaction rates.
-
The KIE is calculated as the ratio of the rate constant for the unlabeled reactant (k H) to the rate constant for the deuterated reactant (k D).
-
Mechanism 2: Isotopic Labeling for Nucleophilic Substitution Studies (S N 2 vs. S N 1)
This protocol is adapted from a hypothetical study on a similar malonate derivative and illustrates a robust method for distinguishing between S N 1 and S N 2 pathways[3].
Objective: To determine whether the substitution reaction proceeds through a concerted (S N 2) or stepwise (S N 1) mechanism.
1. Synthesis of ¹³C-labeled this compound Derivative:
-
Materials: Diethyl malonate, ¹³C-labeled paraformaldehyde, a suitable base, phosphorus tribromide (PBr₃), benzyl alcohol, and a suitable acid catalyst.
-
Procedure:
-
React diethyl malonate with ¹³C-labeled paraformaldehyde in the presence of a base to form diethyl 2-(¹³C-hydroxymethyl)malonate.
-
Treat the resulting alcohol with PBr₃ to yield diethyl 2-(¹³C-bromomethyl)malonate.
-
Perform a transesterification reaction with benzyl alcohol and an acid catalyst to obtain dibenzyl 2-(¹³C-bromomethyl)malonate.
-
Purify the product by column chromatography.
-
2. Kinetic Isotope Effect (KIE) Measurement:
-
Procedure:
-
Measure the reaction rates of both the unlabeled and the ¹³C-labeled dibenzyl 2-(bromomethyl)malonate with a chosen nucleophile under identical reaction conditions.
-
The KIE is calculated as the ratio of the rate constant for the unlabeled reactant (k ¹²C) to the rate constant for the ¹³C-labeled reactant (k ¹³C).
-
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical pathways and experimental designs.
Caption: Workflow for validating the decarboxylation mechanism.
Caption: Comparison of SN1 and SN2 reaction pathways.
Caption: Logical workflow for a ¹³C KIE study.
References
A Comparative Analysis of Catalytic Systems for the Synthesis of Dibenzyl Malonate
For Immediate Publication
[City, State] – [Date] – A comprehensive comparative guide analyzing various catalytic methodologies for the synthesis of dibenzyl malonate has been compiled, offering critical insights for researchers, scientists, and professionals in the field of drug development. This guide provides an objective comparison of catalyst performance, supported by experimental data, and includes detailed protocols for the key synthetic routes.
This compound is a pivotal intermediate in the synthesis of a wide array of fine chemicals and pharmaceutical agents. The efficiency of its synthesis is highly dependent on the choice of catalyst. This publication examines the performance of heterogeneous acid catalysts, homogeneous acid catalysts, base catalysts, and enzymatic catalysts, presenting a clear overview of their respective advantages and limitations.
Performance Comparison of Catalytic Systems
The selection of an optimal catalyst is crucial for achieving high yield, purity, and cost-effectiveness in the synthesis of this compound. The following table summarizes the performance of various catalytic systems based on experimental data from peer-reviewed literature.
| Catalyst System | Reactants | Catalyst Loading | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Heterogeneous Acid Catalysis | |||||||
| Sulphated Zirconia (SZ) | Diethyl Malonate, Benzyl Alcohol | 0.75 g | 5 h | 120 | 88 | High yield, reusable catalyst. | Requires catalyst preparation. |
| Sulphated Ceria-Zirconia (SCZ) | Dimethyl Malonate, Benzyl Alcohol | 0.5 g | 3 h | 140 | 88 | High yield, high selectivity for this compound, reusable.[1] | Requires specific catalyst synthesis. |
| KU-2-8 | Malonic Acid, Benzyl Alcohol | 0.5-1.5% w/w | Not Specified | Not Specified | Not Specified | Commercially available ion-exchange resin. | Detailed performance data for this specific reaction is limited. |
| Homogeneous Acid Catalysis | |||||||
| p-Toluenesulfonic Acid | Malonic Acid, Benzyl Alcohol | Catalytic | Several hours | Reflux | Moderate to Good | Readily available solid catalyst. | Long reaction times, harsh conditions. |
| SiO2-SO3H (Microwave) | Benzoic Acid, Benzyl Alcohol | 7% w/w | 5 min | 70 | 93 | Extremely fast reaction time. | Data for analogous reaction; may require specific microwave equipment. |
| Base Catalysis | |||||||
| Sodium Ethoxide | Diethyl Malonate, Benzyl Bromide | Stoichiometric | 2-3 h (reflux) | ~78 | High | Well-established for alkylation. | Not a direct transesterification; uses a more expensive starting material (benzyl bromide). |
| Enzymatic Catalysis | |||||||
| Candida antarctica Lipase B (CALB) | Malonic Acid, Benzyl Alcohol | Not Specified | Not Specified | Not Specified | Not Specified | Mild reaction conditions, high selectivity. | Potentially longer reaction times and higher catalyst cost. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Heterogeneous Acid Catalysis: Sulphated Ceria-Zirconia (SCZ)
Objective: To synthesize this compound via transesterification of dimethyl malonate with benzyl alcohol using a sulphated ceria-zirconia solid acid catalyst.[1]
Materials:
-
Dimethyl malonate (DMM)
-
Benzyl alcohol (BA)
-
Sulphated ceria-zirconia (SCZ) catalyst
-
Acetone
Procedure:
-
In a round-bottom flask, combine dimethyl malonate and benzyl alcohol in a 1:5 molar ratio.
-
Add the SCZ catalyst (0.5 g).
-
Heat the reaction mixture to 140 °C with stirring for 3 hours.
-
After the reaction is complete, cool the mixture and filter the catalyst.
-
Wash the catalyst with acetone and dry it for reuse.
-
The filtrate containing the product is then purified by vacuum distillation to isolate this compound.
Homogeneous Acid Catalysis: p-Toluenesulfonic Acid
Objective: To synthesize a malonic ester via direct esterification of malonic acid with an alcohol using p-toluenesulfonic acid as a catalyst.
Materials:
-
Malonic acid
-
Benzyl alcohol
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add malonic acid, benzyl alcohol (in excess), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and wash it with sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Base Catalysis: Sodium Ethoxide (for Alkylation)
Objective: To synthesize a substituted malonic ester via alkylation of diethyl malonate using sodium ethoxide as a base.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Benzyl bromide
Procedure:
-
In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
After the addition of diethyl malonate is complete, add benzyl bromide dropwise. An exothermic reaction should be observed.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by distillation.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthetic processes, the following diagrams have been generated using the DOT language.
References
Dibenzyl Malonate: A Versatile Substrate for Advancing Synthetic Methodologies
For researchers, scientists, and professionals in drug development, the selection of appropriate substrates is paramount in the validation of novel synthetic methodologies. Dibenzyl malonate has emerged as a valuable tool in this regard, offering unique properties that set it apart from other malonate esters. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data, detailed protocols, and workflow visualizations to aid in the strategic selection of substrates for organic synthesis.
This compound is a diester of malonic acid distinguished by its two benzyl ester groups.[1][2] This structural feature imparts specific reactivity and utility, particularly in reactions where the ester groups may be cleaved under mild conditions.[2] The activated methylene group, a hallmark of malonate esters, makes it a potent nucleophile in a variety of carbon-carbon bond-forming reactions.[1]
Performance Comparison in Key Synthetic Reactions
The utility of a malonate substrate is primarily assessed by its performance in fundamental organic reactions such as Knoevenagel condensations, Michael additions, and alkylations. While direct comparative studies under identical conditions are not always available, the existing literature provides valuable insights into the relative performance of this compound and its alternatives.
Knoevenagel Condensation
The Knoevenagel condensation is a critical reaction for the formation of carbon-carbon double bonds. The reactivity of the active methylene compound is a key determinant of the reaction's success. Generally, the acidity of the methylene protons dictates the reactivity, with more acidic compounds reacting under milder conditions.[3]
| Substrate | Aldehyde/Ketone | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Salicylaldehyde Derivatives | L-proline/Ethanol | 18-24 h | Not Specified | [4] |
| Diethyl Malonate | Benzaldehyde | Piperidine/Benzene | 11-18 h | 89-91 | [1][5] |
| Diethyl Malonate | Various Aldehydes | Immobilized Gelatine/DMSO | Overnight | 85-89 | [6] |
| Dimethyl Malonate | Salicylaldehydes | Choline chloride/Zinc chloride | Not Specified | 61-96 | [4][7] |
| Meldrum's Acid | Aromatic Aldehydes | Proline | Not Specified | Excellent | [8][9] |
| Malononitrile | 2-(1-phenylvinyl)benzaldehyde | Piperidine/Benzene | Not Specified | 82 | [3] |
Key Observations:
-
Reactivity: Meldrum's acid and malononitrile are generally more reactive than dialkyl and diaryl malonates due to the higher acidity of their methylene protons.[3] This can lead to faster reaction times and the use of milder reaction conditions.
-
Steric Hindrance: The bulky benzyl groups in this compound may influence stereoselectivity and could potentially lead to lower yields with sterically hindered substrates compared to less bulky alternatives like diethyl or dimethyl malonate.[3]
-
Product Deprotection: A significant advantage of this compound is the ability to deprotect the benzyl esters under mild hydrogenolysis conditions, which is often advantageous in the synthesis of complex molecules where other ester groups might be sensitive to harsher hydrolysis conditions.[2]
Michael Addition
The Michael addition, or conjugate addition, is a fundamental method for the formation of carbon-carbon bonds. The choice of the malonate nucleophile can impact the reaction's efficiency and stereochemistry.
| Substrate | Michael Acceptor | Catalyst/Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| This compound | Chalcone Derivative | 1,2-diphenylethanediamine | Not specified | Poorer optical purity | [10] |
| This compound | β-arylethenesulfonyl fluoride | Tertiary amino-thiourea | <3 (trace) | Not applicable | [11] |
| Diethyl Malonate | Chalcone Derivative | 1,2-diphenylethanediamine | 61-99 | 65 to >99 | [10][12] |
| Diethyl Malonate | Chalcone | Nickel-Sparteine Complex/Toluene | 90 | 86 | |
| Dimethyl Malonate | α,β-unsaturated p-nitrophenyl esters | Isothiourea | Good | up to >99:1 er | [13] |
Key Observations:
-
In an enantioselective Michael addition to a chalcone derivative, this compound afforded the desired product with a poorer optical purity compared to diethyl malonate.[10]
-
In the addition to β-arylethenesulfonyl fluorides under specific conditions, this compound provided only a trace amount of the product, suggesting lower reactivity in this particular transformation.[11]
-
The choice of ester group can influence not only the yield and stereoselectivity but also the potential for subsequent transformations.
Alkylation
The alkylation of malonic esters is a classic and versatile method for the synthesis of substituted carboxylic acids. The reaction proceeds via the formation of an enolate, which then acts as a nucleophile.
| Substrate | Alkylating Agent | Base/Solvent | Reaction Time | Yield (%) | Reference |
| Diethyl Malonate | Benzyl chloride | Sodium ethoxide/Ethanol | 8-11 h | 51-57 (mono-alkylated) | [14] |
| Diethyl Malonate | Benzyl chloride | Calcium oxide/DMSO | 1.5 h | 45 (mono-alkylated) | [14] |
| Diethyl Malonate | Various alkyl halides | Sodium ethoxide/Ethanol | 2-4 h (for di-alkylation) | Variable | [15] |
| tert-Butyl Benzyl Malonate | Benzyl bromide | Phase-transfer catalyst/Toluene | Not specified | 78 (mono-alkylated) | [16] |
Key Observations:
-
Detailed protocols for the alkylation of this compound are less common in the literature compared to diethyl malonate. However, the general principles and conditions are applicable.
-
The control of mono- versus di-alkylation is a key aspect of malonic ester synthesis and is primarily managed by the stoichiometry of the base and the alkylating agent.[15]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating new synthetic methodologies. Below are representative protocols for key reactions involving malonate esters.
General Protocol for Knoevenagel Condensation with this compound
This protocol is adapted from procedures for similar malonic esters and is expected to be suitable for this compound.[4]
Materials:
-
Substituted salicylaldehyde (1.0 eq)
-
This compound (1.1 eq)
-
L-proline (0.1 eq)
-
Absolute ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted salicylaldehyde, this compound, and L-proline.
-
Add absolute ethanol as the solvent.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
General Protocol for Alkylation of a Malonic Ester
This protocol is a general procedure for the mono-alkylation of a malonic ester and can be adapted for this compound.[15]
Materials:
-
Malonate ester (e.g., this compound) (1.05 eq)
-
Sodium metal (1.0 eq)
-
Absolute ethanol
-
Alkyl halide (1.0 eq)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
To the freshly prepared sodium ethoxide solution, add the malonate ester dropwise at room temperature. Stir for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizing Synthetic Workflows
Understanding the sequence of operations and the underlying chemical transformations is crucial for experimental design and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 15014-25-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. organicreactions.org [organicreactions.org]
- 9. jetir.org [jetir.org]
- 10. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US3701814A - Process of alkylation with base of metal oxide - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Spectroscopic Comparison of Dibenzyl Malonate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of dibenzyl malonate and its derivatives. The information presented is intended to aid in the identification, characterization, and quality control of these compounds, which are valuable intermediates in organic synthesis and drug development. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, and provides generalized experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and selected derivatives. These values are compiled from various sources and represent typical observed data.
¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound Name | Structure | δ (ppm) - CH₂ (malonate) | δ (ppm) - CH₂ (benzyl) | δ (ppm) - Aromatic (benzyl) |
| This compound | C₁₇H₁₆O₄ | 3.43 | 5.13 | 7.30-7.40 |
| Diethyl Benzylmalonate | C₁₄H₁₈O₄ | 3.75 (CH) | 3.23 (CH₂) | 7.20-7.35 |
| Diethyl Benzylidenemalonate | C₁₄H₁₆O₄ | 7.75 (=CH) | - | 7.30-7.50 |
Note: For Diethyl Benzylmalonate, the malonate proton is a methine (CH). For Diethyl Benzylidenemalonate, it is a vinylidene proton (=CH). Additional signals for the ethyl groups are observed for the diethyl derivatives.
¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
| Compound Name | Structure | δ (ppm) - C=O | δ (ppm) - CH₂ (malonate) | δ (ppm) - CH₂ (benzyl) | δ (ppm) - Aromatic (benzyl) |
| This compound | C₁₇H₁₆O₄ | 166.7 | 41.7 | 67.4 | 128.3, 128.5, 128.6, 135.5 |
| Diethyl Benzylmalonate | C₁₄H₁₈O₄ | 168.5 | 56.5 (CH) | 35.5 (CH₂) | 126.9, 128.6, 128.9, 138.8 |
| Diethyl Benzylidenemalonate | C₁₄H₁₆O₄ | 166.3, 163.9 | 128.9 (=C) | - | 128.8, 129.2, 130.6, 133.7, 142.2 (=CH) |
Note: Additional signals for the ethyl groups are observed for the diethyl derivatives.
Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify functional groups in a molecule. The table below lists characteristic absorption bands.
| Compound Name | C=O Stretch (ester) (cm⁻¹) | C-O Stretch (ester) (cm⁻¹) | C-H Stretch (aromatic) (cm⁻¹) | C-H Stretch (aliphatic) (cm⁻¹) |
| This compound | ~1735 | ~1160 | ~3030 | ~2950 |
| Diethyl Benzylmalonate | ~1730 | ~1150 | ~3030 | ~2980 |
| Diethyl Benzylidenemalonate | ~1725 | ~1250 | ~3030 | ~2980 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound | C₁₇H₁₆O₄ | 284.31 | 284 (M+), 178, 107, 91 (base peak) |
| Diethyl Benzylmalonate | C₁₄H₁₈O₄ | 250.29 | 250 (M+), 205, 177, 160, 91 (base peak) |
| Diethyl Benzylidenemalonate | C₁₄H₁₆O₄ | 248.28 | 248 (M+), 203, 175, 147, 115 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrument : A standard NMR spectrometer with a field strength of 300 MHz or higher is typically used.
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the reference signal (TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) : If the compound is a liquid at room temperature, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[1][2]
-
Sample Preparation (Solid) : If the compound is a solid, prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
Instrument : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Acquisition : Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, place the prepared sample in the instrument and record the sample spectrum. The instrument typically scans over the mid-IR range (4000-400 cm⁻¹).
-
Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The method of sample introduction depends on the type of mass spectrometer. For volatile and thermally stable compounds like malonate esters, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.[3] The sample is first diluted in a suitable solvent (e.g., ethyl acetate, dichloromethane) and then injected into the GC.[3]
-
Ionization : Electron Ionization (EI) is a common technique for this class of compounds. In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : An electron multiplier or other detector records the abundance of each ion.
-
Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern provides valuable information for structure elucidation. A common fragmentation for 2-substituted diethyl malonates is the loss of the malonate moiety.[4]
Visualizations
Chemical Structures
The following diagram illustrates the general structure of this compound and highlights the positions where substitutions can occur to form its derivatives.
Caption: General structure of this compound derivatives.
Experimental Workflow
The diagram below outlines the general workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: General workflow for spectroscopic analysis.
References
A Comparative Kinetic Analysis of Dibenzyl Malonate and Other Common Malonic Esters in Key Organic Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate malonic ester is a critical decision in synthetic strategy. The reactivity of these versatile building blocks in fundamental reactions such as hydrolysis, C-alkylation, and decarboxylation directly impacts reaction efficiency, yield, and overall process viability. This guide provides a comparative kinetic analysis of dibenzyl malonate versus other commonly used esters—dimethyl malonate, diethyl malonate, and di-tert-butyl malonate—supported by available experimental data and detailed methodologies for kinetic studies.
Executive Summary
The choice of ester group in a malonic diester significantly influences its reactivity through a combination of electronic and steric effects. This compound, with its electron-withdrawing and sterically accessible benzyl groups, exhibits distinct kinetic profiles in key synthetic transformations compared to its alkyl counterparts. This guide will delve into the nuanced differences in reaction rates and provide the necessary protocols for their empirical determination.
Comparative Kinetic Data
Direct, side-by-side kinetic data for the hydrolysis, C-alkylation, and decarboxylation of this compound and other malonic esters under identical conditions is not extensively available in the published literature. However, by compiling existing data and analyzing the underlying chemical principles, a comparative assessment can be made.
Base-Catalyzed Hydrolysis
The hydrolysis of malonic esters is a fundamental reaction, often preceding decarboxylation. The rate of this reaction is highly dependent on the nature of the ester group.
Theoretical Ranking of Reactivity:
Based on established principles of ester hydrolysis, the expected order of reactivity under basic conditions is:
This compound > Dimethyl malonate > Diethyl malonate > Di-tert-butyl malonate
This order is rationalized by:
-
Electronic Effects: The benzyl group is more electron-withdrawing than simple alkyl groups, making the carbonyl carbon of this compound more electrophilic and thus more susceptible to nucleophilic attack by a hydroxide ion.
-
Leaving Group Stability: The benzyloxide anion is a better leaving group than ethoxide and methoxide due to resonance stabilization, further accelerating the hydrolysis of this compound.
-
Steric Hindrance: The bulky tert-butyl groups in di-tert-butyl malonate significantly hinder the approach of the nucleophile, resulting in a much slower hydrolysis rate compared to the other esters.
Table 1: Available Kinetic Data for Base-Catalyzed Hydrolysis of Malonic Esters
| Ester | Rate Constant (k) | Conditions | Reference |
| Diethyl Malonate | 137.5 hours (half-life at pH 7, 25 °C) | pH 7, 25 °C | [1] |
| Diethyl Malonate | <2.5 hours (half-life at pH 9, 50 °C) | pH 9, 50 °C | [1] |
| Di-tert-butyl Malonate | k₁ and k₂ decrease with increasing dioxane concentration | Acid-catalyzed in dioxane-water mixtures | [2] |
Note: The data for di-tert-butyl malonate is for acid-catalyzed hydrolysis, as base-catalyzed hydrolysis is significantly hindered. Direct comparative data under the same conditions is needed for a precise quantitative comparison.
C-Alkylation
The C-alkylation of malonic esters is a cornerstone of their synthetic utility, proceeding via the formation of a resonance-stabilized enolate. The rate of this reaction is influenced by the acidity of the α-proton and the nucleophilicity of the resulting enolate.
Theoretical Ranking of Reactivity:
The pKa of the α-hydrogens in malonic esters is approximately 13, and the choice of ester group has a relatively small effect on this acidity. However, steric factors can play a more significant role in the alkylation step.
Expected Order of Reactivity (less sterically hindered esters react faster):
Dimethyl malonate ≈ Diethyl malonate > this compound > Di-tert-butyl malonate
-
Steric Hindrance: The bulky tert-butyl groups of di-tert-butyl malonate are expected to significantly slow down the rate of alkylation. The benzyl groups of this compound are also larger than methyl or ethyl groups, which may lead to a slightly reduced reaction rate.
-
Enolate Stability: While the electron-withdrawing nature of the benzyl group can slightly increase the acidity of the α-proton, it may also stabilize the enolate, potentially reducing its nucleophilicity to a small extent.
Table 2: Comparative Data for C-Alkylation of Malonic Esters
| Feature | This compound | Dimethyl/Diethyl Malonate | Di-tert-butyl Malonate |
| Relative Rate | Generally fast, but can be slightly slower than dimethyl/diethyl due to sterics. | Generally the fastest due to minimal steric hindrance. | Significantly slower due to the steric bulk of the tert-butyl groups. |
| Side Reactions | Less prone to transesterification with alkoxide bases compared to mixed alkyl esters. | Prone to transesterification if the alkoxide base does not match the ester group. | Less prone to side reactions due to steric hindrance. |
Decarboxylation
The decarboxylation of malonic esters typically follows hydrolysis to the corresponding malonic acid, which then readily decarboxylates upon heating. The stability of the ester itself to decarboxylation is high; it is the diacid that is reactive. However, some methods allow for direct decarboxylation from the ester.
The rate of decarboxylation of the substituted malonic acid is primarily influenced by the stability of the carbanion intermediate formed upon loss of CO₂.
Experimental Protocols
To facilitate direct comparison, the following detailed experimental protocols for key kinetic analyses are provided.
Protocol 1: Kinetic Analysis of Base-Catalyzed Hydrolysis via Titration
This method follows the disappearance of the base (e.g., NaOH) over time.
-
Reagent Preparation: Prepare standardized solutions of the malonic ester (e.g., 0.05 M in a suitable solvent like ethanol) and sodium hydroxide (e.g., 0.05 M in water). Also prepare a standard solution of a quenching acid (e.g., 0.05 M HCl).
-
Reaction Initiation: In a thermostated reaction vessel, mix equal volumes of the ester and NaOH solutions. Start a stopwatch at the moment of mixing.
-
Sample Quenching: At predetermined time intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes), withdraw a known volume of the reaction mixture (e.g., 5 mL) and immediately add it to a flask containing an excess of the standard HCl solution to quench the reaction.
-
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) to the quenched sample and titrate the excess HCl with a standardized NaOH solution.
-
Data Analysis: The concentration of the ester at each time point can be calculated from the amount of NaOH consumed. The rate constant (k) can then be determined by plotting the appropriate concentration-time relationship (e.g., for a second-order reaction, a plot of 1/[Ester] vs. time will be linear with a slope of k).
Protocol 2: Kinetic Analysis of C-Alkylation via HPLC
This method monitors the disappearance of the malonic ester and the appearance of the alkylated product.
-
Reagent Preparation: Prepare solutions of the malonic ester, a base (e.g., sodium ethoxide), and an alkyl halide (e.g., benzyl bromide) in a suitable solvent (e.g., ethanol or DMF).
-
Reaction Setup: In a thermostated reactor, dissolve the malonic ester in the solvent. Add the base to generate the enolate.
-
Reaction Initiation: Add the alkyl halide to the enolate solution to start the reaction.
-
Sampling and Quenching: At various time points, withdraw a small aliquot of the reaction mixture and quench it by adding it to a solution that will neutralize the base (e.g., a dilute acid).
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water). Monitor the concentrations of the starting malonic ester and the alkylated product by integrating the peak areas.
-
Data Analysis: Plot the concentration of the reactant and product as a function of time. Determine the initial rate of the reaction from the slope of the concentration vs. time curve at t=0. The rate constant can be determined by fitting the data to the appropriate rate law.
Visualizing Reaction Workflows
General Workflow for Kinetic Analysis of Ester Hydrolysis
Caption: Workflow for kinetic analysis of ester hydrolysis via titration.
Malonic Ester Synthesis Pathway
Caption: Key steps in the malonic ester synthesis for producing carboxylic acids.
Conclusion
The kinetic behavior of this compound in common organic reactions is distinct from that of its alkyl counterparts due to the electronic and steric properties of the benzyl group. While a definitive quantitative comparison requires direct experimental investigation under identical conditions, a qualitative understanding of these differences can guide the rational selection of malonic esters in synthetic design. This compound's enhanced reactivity in hydrolysis can be advantageous for subsequent decarboxylation, while the minimal steric hindrance of dimethyl and diethyl malonates may be preferred for rapid C-alkylation. Di-tert-butyl malonate, with its significant steric shielding, offers a unique reactivity profile suitable for specific applications where mono-alkylation is desired or when subsequent selective deprotection is planned. The provided experimental protocols offer a framework for researchers to conduct their own comparative kinetic analyses to inform their specific synthetic needs.
References
The Benzyl Group's Influence: A Comparative Guide to Dibenzyl Malonate Reactivity
In the landscape of organic synthesis, malonic acid esters are indispensable building blocks for carbon-carbon bond formation. Among these, dibenzyl malonate distinguishes itself through the unique properties imparted by its benzyl ester groups. This guide provides a comparative analysis of this compound's reactivity against its common counterparts, diethyl malonate and dimethyl malonate, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reagent selection for synthetic strategies.
Executive Summary
The reactivity of malonic esters is primarily centered around the acidity of the α-protons and the susceptibility of the ester groups to cleavage. The benzyl groups in this compound introduce significant steric bulk, which can influence reaction rates and stereoselectivity. However, the most pivotal role of the benzyl group lies in its facile removal under mild conditions via hydrogenolysis, a feature that offers a distinct advantage in the synthesis of complex molecules where other ester groups might require harsh cleavage conditions that are incompatible with sensitive functional groups.
Comparative Reactivity Analysis
The choice between dibenzyl, diethyl, and dimethyl malonate often depends on a trade-off between steric hindrance, reactivity of the α-proton, and the desired deprotection strategy.
Steric Effects
The bulky benzyl groups of this compound can sterically hinder the approach of reactants to the α-carbon.[1] This can be a disadvantage in reactions where minimal steric hindrance is desired. For instance, in some enantioselective reactions, the larger benzyl groups can lead to lower enantioselectivity compared to less bulky esters like diethyl malonate.[1]
Electronic Effects
While steric effects are prominent, the electronic influence of the ester group on the acidity of the methylene protons is generally considered minor. The pKa of the α-hydrogens in most common dialkyl malonates is around 13, allowing for easy enolate formation with standard bases like sodium ethoxide.[2]
Deprotection/Cleavage of the Ester Group
This is where the benzyl group's role is most pronounced. Benzyl esters are readily cleaved by catalytic hydrogenolysis, a mild and highly selective method.[1][3] This contrasts with the hydrolysis of methyl and ethyl esters, which typically requires acidic or basic conditions that may not be suitable for sensitive substrates.[1]
Performance in Key Organic Reactions
To provide a clear comparison, the following tables summarize experimental data for this compound and its alternatives in C-alkylation, Knoevenagel condensation, and Michael addition reactions.
C-Alkylation of Malonic Esters
The C-alkylation of malonic esters is a cornerstone of the malonic ester synthesis, enabling the formation of a wide variety of carboxylic acids.[4][5][6][7][8]
| Malonic Ester | Alkylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Diethyl Malonate | Benzyl chloride | Sodium Ethoxide | Ethanol | 8-11 hours | 51-57 | [9] |
| Diethyl Malonate | Methyl bromide | Sodium Ethoxide | Ethanol | 4 hours | 97 | [9] |
| This compound | Benzyl chloride | Not specified | Not specified | Not specified | High | [10] |
Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is a synthesis from various sources and may not represent a direct head-to-head comparison.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone.[11][12][13][14]
| Malonic Ester | Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Diethyl Malonate | Benzaldehyde | Piperidine/Acetic Acid | Toluene | 2-6 hours | High | [11] |
| This compound | Salicylaldehyde | L-proline | Ethanol | 18-24 hours | High | [11] |
| Diethyl Malonate | Various aldehydes | Immobilized Gelatine | DMSO | Not specified | 85-89 | [12] |
Michael Addition
The Michael addition involves the 1,4-addition of a nucleophile, such as a malonate enolate, to an α,β-unsaturated carbonyl compound.[15][16][17]
| Malonic Ester | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Ratio (er) | Reference |
| Dimethyl Malonate | Chalcone | (R,R)-DPEN/o-phthalic acid | Ethanol | 168 | 61-99 | 65 to >99:1 | [16] |
| This compound | α,β-unsaturated p-nitrophenyl ester | HyperBTM (isothiourea) | MeCN | Not specified | High | >99:1 | [18] |
| Diethyl Malonate | Chalcone | Ni(acac)₂ / (-)-Sparteine | Toluene | 12 | High | Not specified | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
Protocol 1: C-Alkylation of Diethyl Malonate with Benzyl Chloride
This protocol is adapted from a procedure found in Organic Syntheses.[9]
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Benzyl chloride
-
Moist litmus paper
-
Water
-
Salt (if necessary)
-
Apparatus for distillation, reflux, and extraction
Procedure:
-
Preparation of Sodium Ethoxide: In a 5 L three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g (5 gram atoms) of sodium, cut into small pieces, to the ethanol. The reaction is exothermic; ensure adequate ventilation. Allow the sodium to react completely to form sodium ethoxide.
-
Addition of Diethyl Malonate: Once all the sodium has reacted and the solution has cooled, add 830 g (5.18 moles) of diethyl malonate through the dropping funnel in a steady stream.
-
Alkylation: Following the addition of diethyl malonate, add 632 g (5 moles) of benzyl chloride dropwise over a period of 2-3 hours.
-
Reaction: With stirring, heat the mixture to reflux. Continue refluxing until the reaction mixture is neutral to moist litmus paper, which typically takes 8-11 hours.
-
Work-up: After the reaction is complete, arrange the apparatus for distillation and remove the ethanol. Add approximately 2 L of water to the residue and shake. If necessary, add salt to facilitate the separation of the layers.
-
Extraction and Drying: Separate the organic layer. The combined organic layers are then dried.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction distilling at 145–155 °C/5 mm Hg. This yields 1265–1420 g (51–57%) of diethyl benzylmalonate. The residue primarily consists of diethyl dibenzylmalonate.
Protocol 2: Knoevenagel Condensation using this compound
This protocol is adapted from the synthesis of coumarin-3-carboxylic esters and is suitable for the reaction of this compound with salicylaldehyde derivatives.[11]
Materials:
-
This compound
-
Substituted salicylaldehyde
-
L-proline
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted salicylaldehyde (1.0 eq), this compound (1.1 eq), and L-proline (0.1 eq).
-
Add absolute ethanol as the solvent (concentration of salicylaldehyde typically 0.1-0.5 M).
-
Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 3: Hydrogenolysis of a Benzyl Ester
This is a general procedure for the deprotection of a benzyl ester.[1][3]
Materials:
-
Benzyl ester-containing compound
-
Palladium on carbon (Pd/C, typically 5-10 wt. %)
-
Solvent (e.g., ethanol, ethyl acetate, methanol, THF)
-
Hydrogen source (e.g., hydrogen gas balloon or a hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the benzyl ester in a suitable solvent in a reaction flask.
-
Carefully add the Pd/C catalyst to the solution (typically 5-10 mol% of the substrate). The catalyst is flammable, especially when dry and in the presence of flammable solvents.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ch21: Malonic esters [chem.ucalgary.ca]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Leaving Group Potential in Different Malonic Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. Malonic esters are versatile building blocks, and the nature of their ester groups can significantly influence reaction rates and outcomes, particularly in hydrolysis and subsequent decarboxylation steps. This guide provides a comparative analysis of the leaving group potential of various ester moieties in malonic acid derivatives, supported by experimental data, to aid in the strategic selection of these critical reagents.
The leaving group potential of the alkoxy group in a malonic ester is a critical factor during the hydrolysis step of the malonic ester synthesis, which ultimately leads to the formation of a substituted carboxylic acid. The efficiency of this hydrolysis is largely governed by the stability of the departing alkoxide ion and the steric environment around the carbonyl carbon. Generally, a better leaving group is the conjugate base of a stronger acid. However, in the context of ester hydrolysis, steric hindrance often plays a a more dominant role in determining the reaction rate.
Quantitative Comparison of Ester Hydrolysis Rates
| Ester Moiety (R in RO-C=O) | Substrate | Reaction Time (h) for Quantitative Yield | % Conversion (at given time) | Reference |
| Methyl | Methyl Phenylacetate | 1.75 | 100% | [1] |
| Ethyl | Ethyl Phenylacetate | ~1.75 | 100% | [1] |
| Allyl | Allyl Phenylacetate | 6 | 100% | [1] |
| Benzyl | Benzyl Phenylacetate | 8 | 100% | [1] |
| Isopropyl | Isopropyl Phenylacetate | 10 | 100% | [1] |
| tert-Butyl | tert-Butyl Phenylacetate | 92 | 67% | [1] |
Table 1: Comparison of hydrolysis times for various esters under the same reaction conditions (t-BuNH2/H2O). This data provides a strong proxy for the leaving group potential of the corresponding alkoxides in malonic ester hydrolysis.[1]
As the data indicates, the rate of ester hydrolysis follows the general trend: Methyl ≈ Ethyl > Allyl ≈ Benzyl > Isopropyl >> tert-Butyl .[1] This trend is predominantly attributed to the increasing steric bulk of the alkyl group, which hinders the nucleophilic attack of the hydroxide ion at the carbonyl carbon. The tert-butyl ester is particularly unreactive due to severe steric hindrance.[1]
Experimental Protocols
The following is a general procedure for the hydrolysis of malonic esters, adapted from established methodologies.[1] This protocol can be used to quantitatively compare the hydrolysis rates of different malonic esters by monitoring the disappearance of the starting material or the appearance of the malonic acid product over time using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol: Hydrolysis of Dialkyl Malonates
Materials:
-
Dialkyl malonate (e.g., dimethyl malonate, diethyl malonate)
-
Methanol or Ethanol
-
Water
-
tert-Butylamine (t-BuNH₂)
-
Lithium bromide (LiBr) (optional, can accelerate the reaction)
-
Ethyl acetate (for workup)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the dialkyl malonate (0.6 mmol) in methanol or ethanol (5 mL), add water (2 mL) and tert-butylamine (10 equivalents, 6.0 mmol).
-
If desired, add lithium bromide (3 equivalents, 1.8 mmol) to catalyze the reaction.
-
Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC or ¹H NMR analysis at regular intervals.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic phase with saturated aqueous NH₄Cl solution (2 x 30 mL) and then with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude malonic acid derivative.
Quantitative Analysis: To obtain quantitative data for comparison, the reaction should be carried out for a series of different malonic esters under identical conditions (temperature, concentrations, solvent). The rate of the reaction can be determined by plotting the concentration of the starting material versus time and fitting the data to an appropriate rate law.
Visualizing Reaction Mechanisms and Workflows
Malonic Ester Synthesis Workflow
The following diagram illustrates the typical workflow for a malonic ester synthesis, highlighting the key stages of enolate formation, alkylation, hydrolysis, and decarboxylation.
Caption: Workflow of the malonic ester synthesis.
Mechanism of Base-Catalyzed Ester Hydrolysis
The hydrolysis of the malonic ester is a crucial step. The following diagram details the mechanism of base-catalyzed hydrolysis (saponification).
Caption: Mechanism of base-catalyzed ester hydrolysis.
The choice of ester group in a malonic ester derivative has a profound impact on the rate of hydrolysis, a key step in the widely used malonic ester synthesis. Experimental evidence strongly suggests that steric hindrance is the primary factor controlling the reaction rate. For syntheses where rapid and efficient hydrolysis is desired, methyl or ethyl malonates are the preferred reagents. In contrast, for applications requiring greater stability towards hydrolysis or for the selective hydrolysis of one ester group in the presence of another, more sterically hindered esters such as tert-butyl malonate may be advantageous. The provided experimental protocol offers a framework for researchers to conduct their own comparative studies to determine the optimal malonic ester for their specific synthetic needs.
References
Safety Operating Guide
Navigating the Safe Disposal of Dibenzyl Malonate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Dibenzyl malonate, a common reagent in organic synthesis, requires adherence to specific disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligned with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). According to safety data sheets, handling this compound necessitates the use of eyeshields and gloves. In the event of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[1]
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[1]
-
Ingestion: Clean your mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
For spills, ensure adequate ventilation and use personal protective equipment.[1] Prevent the spill from entering drains.[2] Absorb the spilled material with an inert absorbent such as sand, silica gel, or sawdust, and then sweep or shovel it into a suitable, closed container for disposal.[1][3]
Step-by-Step Disposal Protocol for this compound Waste
The disposal of chemical waste is regulated, and it is imperative to follow institutional and local guidelines. Most chemical wastes should be disposed of through an Environmental Health and Safety (EHS) Hazardous Waste Program.[4]
Step 1: Waste Identification and Segregation
-
Treat all chemical waste, including this compound, as hazardous unless confirmed otherwise by your institution's EHS office.[5]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS program. Segregate waste based on its chemical properties (e.g., flammable, corrosive).[6]
Step 2: Container Selection and Labeling
-
Use a suitable, leak-proof container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[4] The container must have a secure, screw-on cap.[7]
-
Label the container clearly with a hazardous waste tag provided by your EHS office.[4][5] The label must include:
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated hazardous waste storage area within the laboratory.[7]
-
The storage area should have secondary containment, such as a chemically compatible tray, to capture any potential leaks.[7] The secondary container should be able to hold 110% of the volume of the primary container.[7]
-
Keep the waste container closed except when adding waste.[7]
Step 4: Arranging for Disposal
-
Once the container is full or has reached the accumulation time limit set by your institution (often 90 days), arrange for its collection by the EHS Hazardous Waste Program.[7]
-
Submit a completed hazardous waste information form to your EHS office as required.[4]
Disposal of Empty this compound Containers
Empty containers that held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6] The rinsate must be collected and treated as hazardous waste.[5][6] After triple-rinsing and air drying, the container can typically be disposed of in the regular trash, with any hazardous labels defaced or removed.[5][6]
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not widely published and are often institution-specific, general guidelines for chemical waste provide some quantitative parameters.
| Parameter | Guideline | Citation |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary waste container(s). | [7] |
| Maximum Accumulation Time | Typically 90 days from the date waste is first added to the container. | [7] |
| Maximum Accumulation Volume | Generally up to 55 gallons of any single hazardous waste stream. | [7] |
| Sink Disposal pH Range (for approved chemicals) | Between 5.5 and 10.5 for dilute acids and bases (Note: This is a general guideline and may not apply to this compound. Always check with EHS). | [8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Alternative Disposal Considerations
Some safety data sheets suggest that this compound may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[3] This method should only be performed by qualified personnel at a licensed waste disposal facility. Another option mentioned is recycling the chemical back into a process, if possible.[3] These alternatives must be conducted in strict accordance with federal, state, and local regulations. It is important to note that one safety data sheet indicates that this compound is not known to be hazardous to the environment or non-degradable in wastewater treatment plants.[1] However, this does not supersede the general rule against disposing of chemicals down the drain without explicit permission from EHS.[4][8]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem. Always consult your institution's specific chemical hygiene plan and EHS office for guidance tailored to your location.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. acs.org [acs.org]
Essential Safety and Operational Guidance for Handling Dibenzyl Malonate
For researchers, scientists, and professionals in drug development, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling Dibenzyl malonate, including detailed personal protective equipment (PPE) requirements, procedural guidance for handling and disposal, and a clear workflow for safe operations.
Personal Protective Equipment (PPE) and Safety Summary
While this compound is not classified as hazardous under some available data, it is crucial to follow good industrial hygiene and safety practices.[1] Some sources indicate it may be harmful if swallowed and is toxic to aquatic life.[2] It is also a combustible liquid.[3][4] The following table summarizes the recommended PPE and other safety-related data.
| Parameter | Recommendation/Value | Source(s) |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [3][5][6] |
| Skin Protection | - Wear appropriate protective gloves (chemical impermeable).- Wear a lab coat or other protective clothing to prevent skin exposure. | [3][5][7] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A NIOSH-approved respirator may be necessary if ventilation is inadequate or for large spills. | [1][3][4][6] |
| Flash Point | 110 °C (230 °F) - closed cup | [3][4] |
| Storage Class | 10 - Combustible liquids | [3][4] |
| Special Handling | - Sensitive to light; protect from light.- Handle in a well-ventilated area. | [1][6][8] |
Detailed Protocol for Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. A chemical fume hood is recommended.
-
Facilities should be equipped with an eyewash station and a safety shower.[5]
-
Remove all sources of ignition from the handling area.[7]
2. Donning Personal Protective Equipment (PPE):
-
Wear a clean lab coat or other protective clothing.
-
Put on chemical safety goggles or glasses.
-
Wear chemically resistant gloves. Ensure gloves are suitable for the task and remove them with care to avoid skin contamination.[1]
3. Handling and Use:
-
Dispense the required amount of this compound carefully, avoiding splashes or aerosol generation.
-
After handling, wash hands and other exposed skin areas thoroughly with soap and water.[5]
-
Remove contaminated clothing and wash it before reuse.[5]
4. Storage:
-
Keep the container tightly closed and protected from light.[1][6]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
5. Accidental Spills:
-
In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1]
-
Absorb the spill with an inert material such as sand, earth, or vermiculite.[5][10]
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[1][7][10]
-
Do not allow the spilled material to enter drains or the environment.[1][8]
6. Disposal:
-
All waste, including empty containers and contaminated materials, must be disposed of in accordance with local, regional, and national regulations.[9][10]
-
Consult with your institution's environmental health and safety department for specific disposal procedures.
-
This compound should not be released into the environment.[1][8] One option for disposal is to burn it in a chemical incinerator equipped with an afterburner and scrubber.[10]
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound 15014-25-2 [sigmaaldrich.com]
- 4. This compound 15014-25-2 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
